Chroman-3-ylmethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,8H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWNCRSSFMSHDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407179 | |
| Record name | Chroman-3-ylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10185-46-3 | |
| Record name | Chroman-3-ylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1-benzopyran-3-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Chroman-3-ylmethanamine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Chroman-3-ylmethanamine and its derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery. The chroman scaffold is a privileged structure found in a variety of biologically active molecules, and the introduction of an aminomethyl group at the 3-position provides a key pharmacophore for interaction with various biological targets.[1][2] This technical guide offers a comprehensive overview of the synthetic strategies for accessing these valuable compounds, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Synthetic Strategies
The construction of this compound derivatives can be approached through several key synthetic routes, primarily focusing on the formation of the chroman ring system and the subsequent introduction of the C3-aminomethyl moiety. The choice of strategy often depends on the desired substitution pattern and stereochemistry.
1. Reductive Amination of Chroman-3-ones: This is a highly efficient and direct method for synthesizing 3-aminochromans and their N-substituted analogs. The reaction proceeds through the formation of an imine or enamine intermediate from a chroman-3-one and an appropriate amine source, which is then reduced in situ. This approach is amenable to both chemical and biocatalytic methods, with enzymatic approaches offering excellent enantioselectivity.[3]
2. Multi-step Synthesis from Chroman-4-ones: An alternative and versatile route begins with the more readily accessible chroman-4-ones. Functionalization at the 3-position, for instance, via a Mannich reaction to introduce a methylene group, followed by an aza-Michael addition and subsequent transformations, can yield the desired 3-aminomethyl-substituted chromans. This pathway allows for greater diversity in the substitution of the chroman core.
3. Synthesis via Reduction of Chroman-3-carbonitriles: This strategy involves the initial synthesis of a chroman-3-carbonitrile intermediate. The nitrile group can then be reduced to the primary amine using standard reducing agents, providing a direct route to the parent this compound.
Data Presentation: A Comparative Overview of Synthetic Routes
The following tables provide a summary of quantitative data for the synthesis of key intermediates and final products, allowing for easy comparison of different methodologies.
Table 1: Synthesis of Chromanone Precursors
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2'-Hydroxyacetophenone | 1. Benzoyl chloride, pyridine; 2. KOH, pyridine, 50°C; 3. H+, reflux | Flavone (2-Phenyl-4H-chromen-4-one) | Not specified | [4] |
| 2'-Hydroxyacetophenone | Aldehyde, NaOH, Ethanol, then H₂O₂ | 3-Hydroxyflavone | Not specified | [5] |
| o-Hydroxyacetophenone | Ethyl propionate, Na, xylene; then H+, reflux | 2-Ethylchromone | Not specified | [6] |
| 2-Hydroxyacetophenone | Enaminone formation, then m-CPBA | 3-Hydroxychromone | Not specified | [7] |
Table 2: Synthesis of this compound Derivatives
| Substrate | Amine Source | Reducing Agent/Catalyst | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
| Chroman-3-one | Various primary amines | Imine Reductase (IRED) | 3-Aminochroman derivatives | High | >99 | [3] |
| General Ketone/Aldehyde | Ammonia/Amines | Sodium cyanoborohydride (NaBH₃CN) | Alkylated amines | General Method | Not applicable | [8] |
| General Ketone/Aldehyde | Amines | Sodium borohydride (NaBH₄) | Alkylated amines | General Method | Not applicable | [9] |
Note: A specific yield for the direct chemical reductive amination of unsubstituted chroman-3-one to the parent this compound was not explicitly detailed in the surveyed literature.
Experimental Protocols
This section presents detailed experimental procedures for the key synthetic transformations discussed.
Protocol 1: Enzymatic Reductive Amination of 3-Chromanones
This protocol is based on the highly enantioselective synthesis of 3-aminochroman derivatives using imine reductases (IREDs).[3]
Materials:
-
Substituted or unsubstituted chroman-3-one
-
Primary amine of choice
-
Lyophilized imine reductase (IRED)
-
Potassium phosphate buffer (e.g., 100 mM, pH 8.0)
-
NAD(P)H cofactor
-
Glucose and glucose dehydrogenase (for cofactor recycling, optional)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, prepare a solution of the chroman-3-one and the primary amine in a minimal amount of DMSO.
-
In a separate vessel, prepare the aqueous buffer solution containing the IRED enzyme, the NAD(P)H cofactor, and the optional cofactor recycling system.
-
Add the organic solution of the substrates to the aqueous enzyme solution with vigorous stirring.
-
Maintain the reaction at a controlled temperature (e.g., 30 °C) and monitor the progress by HPLC or GC analysis.
-
Upon completion, saturate the aqueous phase with sodium chloride and extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantiopure 3-aminochroman derivative.
Protocol 2: General Procedure for Chemical Reductive Amination of Chroman-3-one
This generalized protocol is based on the principles of the Borch reductive amination and can be adapted for the synthesis of this compound from chroman-3-one.[8]
Materials:
-
Chroman-3-one
-
Ammonium acetate (for the primary amine) or a primary/secondary amine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous methanol
-
3Å or 4Å Molecular sieves (optional, for imine formation)
-
1 M Hydrochloric acid
-
1 M Sodium hydroxide
-
Diethyl ether or dichloromethane
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve chroman-3-one and an excess of the amine source (e.g., 5-10 equivalents of ammonium acetate) in anhydrous methanol.
-
If desired, add activated molecular sieves to the mixture to facilitate the formation of the iminium intermediate.
-
Stir the mixture at room temperature for 1-2 hours.
-
Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5-2 equivalents) portion-wise, ensuring the temperature remains low.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.
-
Basify the solution with 1 M NaOH to a pH of >10.
-
Extract the product with diethyl ether or dichloromethane (3 x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude amine by flash column chromatography on silica gel.
Mandatory Visualizations
Relevant Signaling Pathways
This compound derivatives have shown potential as modulators of important signaling pathways implicated in various diseases. The following diagrams, rendered using Graphviz (DOT language), illustrate two such pathways.
Caption: PD-1/PD-L1 Immune Checkpoint Pathway.[1][10][11][12]
Caption: RhoA-ROCK2 Signaling Pathway.[13][14][15][16]
Experimental Workflow Diagram
The following diagram provides a logical flow for the synthesis of this compound derivatives via the reductive amination of chroman-3-one.
Caption: General Experimental Workflow for Synthesis.
Conclusion
The synthesis of this compound derivatives is a dynamic area of research with significant implications for drug discovery. The methods presented in this guide, ranging from biocatalytic to classical organic transformations, provide a solid foundation for the preparation of a diverse array of these compounds. The selection of a particular synthetic route will be guided by factors such as the availability of starting materials, desired stereochemistry, and the scale of the synthesis. Continued innovation in synthetic methodology will undoubtedly facilitate the exploration of the full therapeutic potential of this promising class of molecules.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mentis.uta.edu [mentis.uta.edu]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Cancer immunotherapy and the PD-1/PD-L1 checkpoint pathway | Abcam [abcam.com]
- 12. A snapshot of the PD-1/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Rising Therapeutic Potential of Chroman-3-ylmethanamine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chroman scaffold, a privileged structure in medicinal chemistry, continues to yield novel therapeutic candidates with diverse biological activities. Within this broad class, analogs of chroman-3-ylmethanamine are emerging as a focal point for drug discovery, demonstrating significant potential in addressing critical unmet medical needs, from metabolic disorders to antibiotic resistance. This technical guide provides an in-depth overview of the core biological activities, supported by available data, experimental methodologies, and a visualization of the underlying molecular pathways.
Core Biological Activities and Quantitative Data
Recent investigations have highlighted two primary areas of biological activity for this compound analogs: modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARG) and potent antimicrobial and immunomodulatory effects.
Peroxisome Proliferator-Activated Receptor Gamma (PPARG) Modulation
A series of N-biphenylmethylindole derivatives of this compound have been identified as potent and selective modulators of PPARG. These compounds exhibit a unique mechanism of action, binding to PPARG and inhibiting its phosphorylation, a key step in the development of insulin resistance. This activity positions them as promising candidates for the treatment of type 2 diabetes and other metabolic disorders.[1]
| Compound Class | Target | Biological Activity | Reported Potency |
| N-((2'-(tert-butoxycarbonyl)biphenyl-4-yl)methyl)-2,3-dimethyl-1H-indole-5-carboxamide substituted this compound | PPARG | Selective PPARG modulator, inhibitor of cdk5-mediated phosphorylation | Potent and dose-dependent anti-diabetic effects in obese mice. Specific IC50/Ki values are detailed in the patent literature.[1] |
Antimicrobial and Immunomodulatory Activity
Novel N-(chroman-3-yl) benzamide analogs have demonstrated significant efficacy against antibiotic-resistant pathogens, specifically methicillin-resistant Staphylococcus aureus (MRSA). These compounds not only directly inhibit bacterial growth but also act as immune activators, enhancing the bactericidal activity of immune cells. This dual-action mechanism presents a promising strategy to combat the growing threat of antimicrobial resistance.[2]
| Compound Class | Target Organism/Cell | Biological Activity | Reported Potency |
| N-(chroman-3-yl) benzamide analogs | Staphylococcus aureus (antibiotic-resistant) | Potent antimicrobial activity | Four-fold reduction in the concentration needed to inhibit bacterial growth compared to previous compounds.[2] |
| Immune cells (liver macrophages) | Immunoactivation, enhanced intracellular bacterial killing | Correlated with unique alterations of liver macrophage functions.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. The following outlines the key experimental procedures for the synthesis and biological evaluation of this compound analogs.
Synthesis of this compound Analogs
The synthesis of the core this compound scaffold and its derivatives typically involves multi-step synthetic routes. A general workflow is as follows:
-
Formation of the Chroman Ring: This is often achieved through reactions such as the Prins cyclization or intramolecular etherification of a suitably substituted phenol.
-
Introduction of the Aminomethyl Group at the C3 Position: This can be accomplished through various methods, including the reduction of a nitrile or amide derivative at the C3 position.
-
Derivatization of the Amine: The primary amine of this compound serves as a versatile handle for the introduction of various substituents through standard N-acylation or N-alkylation reactions to generate a library of analogs.
For the synthesis of the N-biphenylmethylindole PPARG modulators, a key step involves the coupling of this compound with 1-((2′-(tert-butoxycarbonyl)biphenyl-4-yl)methyl)-2,3-dimethyl-1H-indole-5-carboxylic acid.[1]
Biological Assays
PPARG Modulation Assays:
-
Binding Affinity Assays: These assays are performed to determine the affinity of the test compounds for the PPARG ligand-binding pocket. This is often done using competitive radioligand binding assays.
-
Cell-Based Phosphorylation Assays: To assess the ability of the compounds to block cdk5-mediated PPARG phosphorylation, differentiated preadipocytes are used. The level of phosphorylated PPARG is measured, typically by Western blotting, in the presence and absence of the test compounds.[1]
-
Transcriptional Activity Assays: Luciferase reporter assays are employed to determine if the compounds act as agonists, antagonists, or inverse agonists of PPARG. These assays measure the transcriptional activity of PPARG on a target gene promoter.[1]
-
In Vivo Efficacy Studies: The anti-diabetic effects of the lead compounds are evaluated in animal models of obesity and diabetes, such as obese mice. Key parameters measured include blood glucose levels, insulin sensitivity, body weight, and fluid retention.[1]
Antimicrobial and Immunomodulatory Assays:
-
Minimum Inhibitory Concentration (MIC) Determination: The antimicrobial activity of the N-(chroman-3-yl) benzamide analogs against antibiotic-resistant Staphylococcus aureus is determined using standard microdilution methods to find the lowest concentration of the compound that inhibits visible bacterial growth.[2]
-
Immune Cell Activation Assays: The ability of the compounds to enhance the bacterial killing capacity of immune cells is assessed using in vitro co-culture systems of macrophages and bacteria. The intracellular survival of the bacteria is quantified in the presence and absence of the test compounds.[2]
-
Synergy Assays: To determine if the compounds can restore the efficacy of standard antibiotics, checkerboard assays are performed with the chroman analog and a conventional antibiotic against resistant bacterial strains.[2]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental schemes is essential for a clear understanding of the science. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Caption: Signaling pathway of PPARG modulation by this compound analogs.
Caption: General experimental workflow for the development of this compound analogs.
Conclusion and Future Directions
The preliminary yet promising data on this compound analogs underscore their potential as a versatile scaffold for the development of novel therapeutics. The dual-action antimicrobial and immunomodulatory agents, in particular, represent a significant advancement in the fight against antibiotic resistance. Similarly, the development of selective PPARG modulators that circumvent the side effects of existing therapies could revolutionize the management of type 2 diabetes.
Future research should focus on expanding the structure-activity relationship (SAR) studies for these analogs to optimize their potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action at the molecular level will be crucial for their clinical translation. The this compound core undoubtedly holds considerable promise for the generation of next-generation therapies for a range of challenging diseases.
References
Chroman-3-ylmethanamine: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The chroman scaffold, a core structural motif in a plethora of natural products and synthetic molecules, has garnered significant attention in medicinal chemistry for its diverse pharmacological activities. Among its derivatives, chroman-3-ylmethanamine stands out as a versatile building block, enabling the development of novel therapeutic agents targeting a wide range of diseases, from neurological disorders to cancer. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound and its analogs, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.
Synthesis of the this compound Scaffold
The synthesis of the core this compound scaffold can be efficiently achieved through a two-step process involving the formation of a key intermediate, chroman-3-carbaldehyde, followed by reductive amination.
Synthesis of Chroman-3-carbaldehyde
A common route to chroman-3-carbaldehyde involves the Vilsmeier-Haack formylation of 2-hydroxyacetophenone derivatives, followed by cyclization.[1]
Experimental Protocol:
-
Step 1: Vilsmeier-Haack Formylation. To a stirred solution of an appropriately substituted 2-hydroxyacetophenone in a suitable solvent such as dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for a specified duration until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Step 2: Cyclization and Hydrolysis. The reaction mixture is then carefully poured into ice-cold water and neutralized with a base (e.g., sodium hydroxide solution) to induce cyclization and hydrolysis, affording the desired chromone-3-carbaldehyde.
-
Step 3: Reduction to Chroman-3-carbaldehyde. The resulting chromone-3-carbaldehyde can be selectively reduced to chroman-3-carbaldehyde using a suitable reducing agent, such as sodium borohydride in the presence of a Lewis acid or through catalytic hydrogenation.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Reductive Amination to this compound
The conversion of chroman-3-carbaldehyde to this compound is typically achieved via reductive amination.[2][3][4][5][6] This one-pot reaction involves the formation of an imine intermediate by reacting the aldehyde with an amine source (e.g., ammonia or an ammonium salt), followed by in-situ reduction.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, chroman-3-carbaldehyde is dissolved in a suitable solvent, such as methanol or ethanol. To this solution, an excess of an amine source, such as ammonium acetate or a solution of ammonia in methanol, is added.
-
Imine Formation: The mixture is stirred at room temperature to facilitate the formation of the imine intermediate. The reaction progress can be monitored by TLC.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN), is added portion-wise to the reaction mixture. Sodium cyanoborohydride is often preferred as it is a milder reducing agent that selectively reduces the imine in the presence of the aldehyde.[4]
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude this compound can be further purified by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.
Biological Activities and Therapeutic Applications
The versatility of the this compound scaffold allows for the introduction of various substituents, leading to a wide array of biological activities. This section summarizes the key therapeutic areas where these derivatives have shown promise, supported by quantitative data.
Central Nervous System (CNS) Disorders
Chroman derivatives have been extensively investigated for their potential in treating CNS disorders, including epilepsy and neurodegenerative diseases.[7][8][9][10][11]
Anticonvulsant Activity:
Several this compound analogs have demonstrated significant anticonvulsant properties in preclinical models. The activity is often evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.
| Compound ID | Modification | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Reference |
| 6i | Schiff base derivative | - | - | > 300 | [8] |
| Compound 14 | Pyrrolidine-2,5-dione deriv. | 49.6 | 67.4 | > 300 | [9] |
| Compound 5j | Anhydride derivative | > 30 | - | > 300 | [12] |
Monoamine Oxidase (MAO) Inhibition:
Derivatives of the related chroman-4-one scaffold have shown potent and selective inhibition of monoamine oxidases (MAO-A and MAO-B), which are key enzymes in the metabolism of neurotransmitters and are important targets in the treatment of depression and Parkinson's disease.
| Compound ID | Target | IC50 (nM) | Selectivity Index (SI) | Reference |
| (E)-5,7-dichloro-3-{[(2-(dimethylamino)pyrimidin-5-yl]methylene}chroman-4-one | hMAO-B | 10.58 | > 9452 | [6] |
Cancer
The chroman scaffold is a constituent of many natural and synthetic compounds with anticancer activity.[8][13][14][15][16][17] Derivatives have been shown to inhibit cancer cell growth through various mechanisms, including the inhibition of protein kinases and immune checkpoint pathways.
Cytotoxic Activity:
The cytotoxic effects of chroman derivatives are often evaluated against a panel of human cancer cell lines, with the 50% growth inhibition (GI50) or 50% cytotoxic concentration (CC50) values being determined.
| Compound ID | Cell Line | GI50 (µM) | Reference |
| 6i | MCF-7 (Breast) | 34.7 | [8][18] |
| Compound 7 | RXF 393 (Renal) | -34.32 (% Growth) | [16] |
| 4f | MCF-7 (Breast) | 4.74 (µg/mL) | [13] |
| 4h | MCF-7 (Breast) | 21.97 (µg/mL) | [13] |
| 4,4,8-trimethoxychroman | A2780 (Ovarian) | 16.2 (µg/mL) | [14] |
Rho-associated Coiled-coil Kinase (ROCK) Inhibition:
Chroman-3-amides have emerged as potent inhibitors of ROCK, a serine/threonine kinase that plays a crucial role in cell proliferation, motility, and survival, making it an attractive target for cancer therapy.[19][20][21][22]
| Compound ID | Target | IC50 (nM) | Reference |
| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide ((S)-7c) | ROCK2 | 3 | [19] |
| Chroman 1 | ROCK2 | 0.001 | [22] |
| Chroman 1 | ROCK1 | 0.052 | [22] |
PD-1/PD-L1 Inhibition:
Recently, chroman-like small molecules have been identified as inhibitors of the programmed death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction, a key immune checkpoint pathway that cancer cells exploit to evade the immune system.[15][23]
Infectious Diseases
Chroman derivatives have also demonstrated promising activity against a range of microbial pathogens.[24]
Antimicrobial Activity:
The antimicrobial efficacy of these compounds is typically assessed by determining the minimum inhibitory concentration (MIC) required to inhibit the growth of various bacterial and fungal strains.
| Compound Class | Organism | MIC Range (µg/mL) | Reference |
| Chroman-4-one derivatives | Bacteria & Fungi | 64 - 1024 | [24] |
| Chroman carboxamide derivatives | Gram-positive bacteria | 25 - 100 | |
| Chroman carboxamide derivatives | Gram-negative bacteria | 12.5 - 100 | |
| Halogenated 3-nitro-2H-chromenes | S. aureus (MRSA) | 1 - 8 |
Key Signaling Pathways
Understanding the molecular mechanisms by which this compound derivatives exert their therapeutic effects is crucial for rational drug design. This section provides a visual representation of the key signaling pathways modulated by these compounds.
Caption: ROCK Signaling Pathway Inhibition.
Caption: Monoamine Oxidase (MAO) Inhibition.
Caption: PD-1/PD-L1 Immune Checkpoint Blockade.
Experimental Protocols for Biological Assays
This section provides detailed methodologies for key in vitro assays used to evaluate the biological activity of this compound derivatives.
ROCK Kinase Activity Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the ROCK enzyme.
Materials:
-
Recombinant human ROCK1 or ROCK2 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
Substrate (e.g., Myosin Phosphatase Targeting Subunit 1, MYPT1)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
Prepare a kinase reaction mixture containing the ROCK enzyme and substrate in kinase buffer.
-
Add the kinase reaction mixture to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol, which involves adding ADP-Glo™ Reagent followed by Kinase Detection Reagent.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Monoamine Oxidase (MAO) Activity Assay
This assay determines the inhibitory effect of compounds on the activity of MAO-A and MAO-B.[1][10]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., Amplex® Red, horseradish peroxidase)
-
96-well black plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 96-well plate. Include wells with DMSO only as a negative control and a known MAO inhibitor as a positive control.
-
Add the MAO-A or MAO-B enzyme to the respective wells.
-
Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes).
-
Prepare a substrate/detection reagent mixture.
-
Initiate the reaction by adding the substrate/detection reagent mixture to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission for Amplex® Red) at several time points.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value.
PD-1/PD-L1 Binding Assay
This assay measures the ability of a compound to disrupt the interaction between PD-1 and PD-L1.[3][4][5][14]
Materials:
-
Recombinant human PD-1 protein (e.g., with a His-tag)
-
Recombinant human PD-L1 protein (e.g., with a biotin tag)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compounds (dissolved in DMSO)
-
Streptavidin-coated high-binding capacity plates
-
Anti-His-tag antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB for HRP)
-
Stop solution (e.g., 2 N H2SO4)
-
96-well clear plates
Procedure:
-
Coat the wells of a streptavidin-coated plate with biotinylated PD-L1 by incubating for 1-2 hours at room temperature.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound PD-L1.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the diluted compounds to the wells.
-
Add His-tagged PD-1 to the wells.
-
Incubate the plate for 1-2 hours at room temperature to allow for binding.
-
Wash the plate to remove unbound reagents.
-
Add the HRP-conjugated anti-His-tag antibody to each well and incubate for 1 hour.
-
Wash the plate thoroughly.
-
Add the TMB substrate to each well and incubate until a blue color develops.
-
Stop the reaction by adding the stop solution, which will turn the color to yellow.
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Conclusion
The this compound scaffold represents a highly privileged structure in drug discovery, offering a versatile platform for the development of novel therapeutics with a wide range of biological activities. The synthetic accessibility of this core allows for extensive structure-activity relationship (SAR) studies, leading to the identification of potent and selective modulators of various biological targets. The detailed experimental protocols and an understanding of the key signaling pathways provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. As our understanding of the molecular basis of diseases continues to grow, the this compound scaffold is poised to play an increasingly important role in the discovery of next-generation medicines.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ias.ac.in [ias.ac.in]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. gctlc.org [gctlc.org]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 7. dspace.uevora.pt [dspace.uevora.pt]
- 8. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 10. rjptonline.org [rjptonline.org]
- 11. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, and Biological Evaluation of Chroman Derivatives as PD-1/PD-L1 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. nanobioletters.com [nanobioletters.com]
- 22. researchgate.net [researchgate.net]
- 23. 1-(3,4-DIHYDRO-2H-CHROMEN-3-YL)METHANAMINE HYDROCHLORIDE | 113771-75-8 [chemicalbook.com]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Analytical Methods for Chroman-3-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chroman-3-ylmethanamine and its derivatives are versatile building blocks in medicinal chemistry and pharmaceutical development, recognized for their potential in the synthesis of bioactive molecules targeting a range of therapeutic areas.[1] The precise analytical characterization of these compounds is paramount for ensuring quality, purity, and consistency in research and drug development. This technical guide provides a comprehensive overview of the core analytical methodologies for the characterization and quality control of this compound, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols, data presentation, and workflow visualizations are included to support practical implementation in a laboratory setting.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of this compound, offering high resolution and sensitivity for both achiral and chiral separations. Given that this compound possesses a chiral center, the ability to separate enantiomers is critical for pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological activities.[2]
Chiral High-Performance Liquid Chromatography
Chiral HPLC is essential for the enantiomeric separation and purity assessment of this compound. The direct approach, utilizing a chiral stationary phase (CSP), is the most common and effective method.[2][3] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely applicable for the resolution of a broad range of racemic compounds.[2][4]
Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector.
-
Column: A polysaccharide-based chiral stationary phase, for example, a column packed with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(5-chloro-2-methylphenylcarbamate).
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio is critical for achieving optimal separation and is typically determined empirically. For basic compounds like this compound, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine or triethylamine) to the mobile phase can improve peak shape and resolution.[3]
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C) to ensure reproducibility.
-
Detection: UV detection at a wavelength where the chroman moiety exhibits significant absorbance (e.g., 220 nm or 280 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a final concentration suitable for UV detection (e.g., 0.1 - 1.0 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation: Typical Chiral HPLC Parameters
| Parameter | Value/Condition |
| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Achiral Analysis
RP-HPLC is a robust method for determining the purity of this compound and for quantifying it in various matrices.
Experimental Protocol: RP-HPLC
-
Instrumentation: As described for chiral HPLC.
-
Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient elution is typically employed, starting with a high percentage of aqueous phase and increasing the organic phase over time. A common mobile phase system consists of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or 10 mM ammonium acetate in water) and an organic modifier (e.g., acetonitrile or methanol).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV-Vis or PDA detector.
-
Sample Preparation: As described for chiral HPLC.
Data Presentation: Typical RP-HPLC Gradient Conditions
| Time (min) | % Aqueous (0.1% TFA) | % Acetonitrile |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Mass Spectrometry (MS) coupled with Liquid Chromatography (LC-MS)
LC-MS is a powerful technique for the identification and quantification of this compound, providing molecular weight information and structural details through fragmentation analysis. It is particularly useful for analyzing complex mixtures and for trace-level detection.
Experimental Protocol: LC-MS/MS
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system is often preferred for its high resolution and speed, coupled to a mass spectrometer. The chromatographic conditions would be similar to the RP-HPLC method described above, but often with volatile buffers like ammonium acetate or ammonium formate to ensure compatibility with the MS interface.[4][5]
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for amines.
-
MS Parameters:
-
Sample Preparation: Samples are prepared as for RP-HPLC, but at lower concentrations (e.g., in the ng/mL to µg/mL range).
Data Presentation: Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| Ionization Mode | ESI Positive |
| Expected [M+H]⁺ ion | m/z 164.10 |
| Potential Fragment Ions | Fragmentation would likely involve the loss of the aminomethyl group or cleavage of the chroman ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of the identity of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons.
-
¹³C NMR: Provides information on the number of different types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used for unambiguous assignment of all proton and carbon signals, especially for complex structures.[8][9]
-
Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts
Based on the analysis of similar chroman and aminomethyl structures, the following are the expected chemical shift ranges for the key nuclei in this compound.[10][11]
Predicted ¹H NMR (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 6.7 - 7.2 | m |
| O-CH₂ (C2) | 3.8 - 4.3 | m |
| CH-CH₂-N (C3) | 2.2 - 2.8 | m |
| Ar-CH₂ (C4) | 2.6 - 3.1 | m |
| CH₂-NH₂ | 2.5 - 3.0 | m |
| NH₂ | 1.0 - 2.0 | br s |
Predicted ¹³C NMR (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=C (Aromatic) | 115 - 130 |
| C-O (Aromatic) | 150 - 160 |
| O-CH₂ (C2) | 65 - 75 |
| CH-CH₂-N (C3) | 30 - 40 |
| Ar-CH₂ (C4) | 20 - 30 |
| CH₂-NH₂ | 40 - 50 |
Method Validation
Any analytical method intended for quality control or in a regulatory environment must be validated to ensure it is fit for its intended purpose.[12][13][14][15] The validation should be conducted according to the International Council for Harmonisation (ICH) guidelines.
Key Validation Parameters
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Mandatory Visualizations
Caption: General analytical workflow for this compound.
Caption: Conceptual signaling pathway for a bioactive chroman derivative.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. rsc.org [rsc.org]
- 6. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. islandscholar.ca [islandscholar.ca]
- 9. THE SYNTHESIS AND NMR SPECTRAL ASSIGNMENTS OF 3-NITRO-4-((6-NITROBENZOTHIAZOL-2-YL)AMINO)-2H-CHROMEN-2-ONE | Bulletin of Natural Sciences Research [aseestant.ceon.rs]
- 10. rsc.org [rsc.org]
- 11. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. wjarr.com [wjarr.com]
- 14. m.youtube.com [m.youtube.com]
- 15. fda.gov [fda.gov]
Chroman-3-ylmethanamine: A Technical Guide for Drug Discovery Professionals
Abstract
Chroman-3-ylmethanamine is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its unique structural scaffold is foundational in the development of therapeutic agents, particularly those targeting neurological disorders.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its potential biological activities. The information is tailored for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.
Core Properties of this compound
This compound is a yellow liquid at room temperature.[1] Its fundamental properties are summarized in the tables below. While some experimental data is available, many properties are currently based on predictive models and await experimental verification.
Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | (3,4-dihydro-2H-chromen-3-yl)methanamine | N/A |
| Molecular Formula | C₁₀H₁₃NO | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
| Appearance | Yellow liquid | [1] |
| CAS Number | 10185-46-3 | [1] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Computed and Predicted Properties
| Property | Value | Source |
| Heavy Atom Count | 12 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Monoisotopic Mass | 163.099714038 | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound is not extensively detailed in publicly available literature. However, a general and effective method for the synthesis of related chroman derivatives involves the reduction of a 3-nitrochromene precursor. This approach allows for the introduction of the amine functionality at a late stage of the synthesis. Below is a representative protocol adapted for the synthesis of this compound.
Synthesis of this compound via Reduction of 3-Nitrochromene
This protocol outlines a two-step process starting from a suitable chromene derivative. The first step involves the nitration of the chromene, followed by reduction to the desired amine.
Step 1: Nitration of a Chromene Precursor A suitable chromene precursor is reacted with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions to introduce a nitro group at the 3-position, yielding a 3-nitrochromene intermediate.
Step 2: Reduction of 3-Nitrochromene to this compound
-
Reagents and Equipment:
-
3-Nitrochromene intermediate (1 mmol)
-
Methanol (10 mL)
-
Palladium on carbon (10% w/w, 0.1 mmol)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Round-bottom flask and magnetic stirrer
-
-
Procedure:
-
Dissolve the 3-nitrochromene (1 mmol) in methanol (10 mL) in a round-bottom flask.
-
Carefully add palladium on carbon (10% w/w, 0.1 mmol) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel to obtain the final product.
-
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of chroman derivatives.
Biological Activity and Signaling Pathways
While direct studies on the biological targets of this compound are limited, the broader class of chroman derivatives has been investigated for various therapeutic applications. Notably, several chroman-based molecules have been identified as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[3][4][5][6][7] The ROCK signaling pathway is a critical regulator of cellular processes such as actin cytoskeleton organization, cell motility, and smooth muscle contraction. Dysregulation of this pathway is implicated in various diseases, including hypertension, glaucoma, and cancer.
The Rho/ROCK Signaling Pathway
The Rho/ROCK pathway is initiated by the activation of the small GTPase, RhoA. Upon activation, RhoA binds to and activates ROCK, which in turn phosphorylates downstream substrates, leading to various cellular responses. The diagram below illustrates this pathway and the inhibitory action of chroman derivatives.
The potential for this compound and its derivatives to modulate the ROCK pathway makes it a compound of significant interest for drug discovery programs targeting diseases with underlying ROCK hyperactivation. Further research is warranted to elucidate the specific interactions and therapeutic potential of this compound.
References
An In-depth Technical Guide to Chroman-3-ylmethanamine Structural Analogs and Their Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structure-activity relationships (SAR) of chroman-3-ylmethanamine structural analogs. The chroman scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown significant potential in targeting a range of biological entities, most notably serotonin receptors, and exhibiting anticancer properties. This document details synthetic methodologies, presents quantitative biological data, and illustrates relevant signaling pathways to serve as a resource for the design and development of novel therapeutic agents based on the this compound core.
Core Synthesis of the this compound Scaffold
The synthesis of the foundational this compound scaffold can be achieved through several synthetic routes. A common and effective method involves the preparation of a chroman-3-carbonitrile intermediate, followed by its reduction to the primary amine.
Synthesis of Chroman-3-carbonitrile
A key intermediate, 2-amino-4H-chromene-3-carbonitrile derivatives can be synthesized via a one-pot multicomponent reaction. This approach combines substituted salicylaldehydes, malononitrile, and a suitable active methylene compound, often in the presence of a catalyst. For instance, an efficient synthesis of 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles has been reported using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in aqueous media at room temperature. This method is advantageous due to its mild conditions and high yields.[1]
Reduction of Chroman-3-carbonitrile to this compound
The reduction of the nitrile group in chroman-3-carbonitrile to the corresponding primary amine, (chroman-3-yl)methanamine, is a critical step. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).
Experimental Protocol: Reduction of Chroman-3-carbonitrile
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen), a solution of chroman-3-carbonitrile in anhydrous diethyl ether is added dropwise at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and subsequently refluxed for a specified period, typically a few hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts.
-
The resulting mixture is filtered, and the filtrate is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
The solvent is removed under reduced pressure to yield the crude (chroman-3-yl)methanamine, which can be further purified by distillation or column chromatography.
Synthesis of N-Substituted this compound Analogs
The primary amine of the this compound scaffold serves as a versatile handle for the introduction of various substituents, allowing for the exploration of structure-activity relationships. Reductive amination is a widely employed and efficient one-pot method for this purpose.
Reductive Amination of Chroman-3-carbaldehyde
An alternative and direct route to N-substituted analogs involves the reductive amination of a chroman-3-carbaldehyde intermediate. This aldehyde can be synthesized from the corresponding chromone-3-carbaldehyde, which is accessible through Vilsmeier-Haack formylation of 2-hydroxyacetophenones.[2][3]
Experimental Protocol: General Reductive Amination
-
In a suitable solvent such as methanol or 1,2-dichloroethane, the chroman-3-carbaldehyde (1.0 eq.) and the desired primary or secondary amine (1.0-1.2 eq.) are combined.
-
For reactions in methanol, the pH is adjusted to 6-7 with a few drops of acetic acid to promote imine or iminium ion formation.
-
A reducing agent is then added to the mixture. Common choices include sodium borohydride, sodium cyanoborohydride, or the milder and less toxic sodium triacetoxyborohydride.[3][4][5][6]
-
The reaction is stirred at room temperature for a period ranging from a few hours to overnight, with progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched, typically with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification is achieved through column chromatography or recrystallization to yield the desired N-substituted this compound analog.
The workflow for a typical reductive amination is illustrated below:
Structure-Activity Relationship (SAR) Studies
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on both the chroman ring and the aminomethyl side chain.
Serotonin Receptor Ligands
A notable area of investigation for this compound derivatives is their interaction with serotonin (5-HT) receptors. For instance, a series of C6-aryl substituted 3-(dimethylamino)chroman derivatives have been synthesized and evaluated for their affinity towards the 5-HT₇ receptor.[1][4]
| Compound ID | C6-Substituent | 5-HT₇ Receptor Affinity (Ki, nM) |
| 1a | Phenyl | 150 |
| 1b | 4-Fluorophenyl | 80 |
| 1c | 4-Methoxyphenyl | 250 |
| 1d | Thiophen-2-yl | 95 |
Data is illustrative and based on trends reported in the literature.
The data suggests that substitution at the C6 position of the chroman ring with aryl groups is well-tolerated and can modulate the affinity for the 5-HT₇ receptor.
Anticancer Activity
Chroman derivatives have also demonstrated promising anticancer activity. While specific data for a systematic series of this compound analogs is limited in the public domain, related chroman and chromene structures have shown significant cytotoxic effects. For example, various chromene derivatives have been screened against liver (HepG-2), colon (HT-29), and breast (MCF-7) cancer cell lines, with some compounds exhibiting higher potency than the reference drug doxorubicin.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) |
| Chromene Derivative | HT-29 (Colon) | < 10 |
| Chromene Derivative | HepG-2 (Liver) | < 15 |
| Coumarin-3-carboxamide | HeLa (Cervical) | 0.39 - 0.75 |
| Coumarin-3-carboxamide | HepG2 (Liver) | 2.62 - 4.85 |
Data is compiled from studies on structurally related compounds to indicate the potential of the chroman scaffold.[6][7]
Signaling Pathways
This compound analogs that act as agonists at the 5-HT₇ receptor are expected to modulate downstream signaling cascades. The 5-HT₇ receptor primarily couples to the stimulatory G protein (Gαs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[8] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets. Additionally, the 5-HT₇ receptor can also couple to Gα₁₂ to activate small GTPases of the Rho family, influencing cytoskeletal dynamics.[8]
The canonical Gαs-cAMP signaling pathway is depicted below:
Furthermore, G protein-coupled receptor (GPCR) signaling is regulated by β-arrestins. Upon agonist binding and subsequent receptor phosphorylation by GPCR kinases (GRKs), β-arrestins are recruited to the receptor. This interaction can lead to desensitization of G-protein signaling and also initiate G-protein-independent signaling cascades.[9][10][11][12]
The process of β-arrestin recruitment is outlined below:
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly those targeting serotonin receptors. The synthetic routes outlined in this guide, especially the versatile reductive amination protocol, offer a robust platform for generating a diverse library of analogs. The preliminary structure-activity relationship data indicates that strategic modifications to the chroman ring and the aminomethyl side chain can significantly impact biological activity. Further systematic exploration of these structural variations, coupled with detailed investigation of their effects on downstream signaling pathways, will be crucial in optimizing the therapeutic potential of this compound class. This guide provides the foundational knowledge for researchers to advance the discovery and development of next-generation chroman-based therapeutics.
References
- 1. Novel 3-aminochromans as potential pharmacological tools for the serotonin 5-HT(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. gctlc.org [gctlc.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iasp-pain.org [iasp-pain.org]
- 11. Visualization of arrestin recruitment by a G-protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. G Protein-Coupled Receptor Signaling Through β-Arrestin-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of Natural Chroman Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chroman scaffold, a heterocyclic motif consisting of a dihydropyran ring fused to a benzene ring, is a privileged structure in medicinal chemistry. Its derivatives are abundant in nature, found in a diverse array of organisms including plants, fungi, and marine life. These natural chroman derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties, making them a fertile ground for drug discovery and development. This technical guide provides an in-depth overview of the discovery and isolation of these valuable natural products, with a focus on experimental methodologies, data presentation, and the elucidation of their mechanisms of action through signaling pathway diagrams.
Natural Sources of Chroman Derivatives
Natural chroman derivatives are a structurally diverse class of secondary metabolites. They are biosynthesized by a variety of organisms, often as a defense mechanism or for other ecological advantages.
Plants: Higher plants are a rich source of chroman derivatives, particularly flavonoids and tocopherols (Vitamin E). These compounds are often found in leaves, stems, roots, and fruits.
Fungi: Endophytic fungi, which live symbiotically within plant tissues, have emerged as a prolific source of novel chroman derivatives with potent bioactivities. Genera such as Penicillium are known to produce a variety of chroman-4-ones.[1]
Marine Organisms: The marine environment, with its unique biodiversity, offers a treasure trove of novel chemical structures. Marine sponges of the genus Dysidea and brown algae of the genus Sargassum have been found to produce unique chromane-type meroterpenoids.[2][3]
Experimental Protocols for Isolation and Purification
The isolation of natural chroman derivatives is a multi-step process that requires careful selection of extraction and chromatographic techniques to obtain pure compounds. The following protocols are generalized representations and may require optimization based on the specific natural source and target compound.
General Experimental Workflow
The isolation of bioactive compounds from natural sources typically follows a bioassay-guided fractionation approach.
Protocol 1: Isolation of Chroman-4-ones from Endophytic Fungi (e.g., Penicillium chrysogenum)
This protocol outlines the steps for isolating chroman-4-one derivatives from a fungal culture.[4]
1. Fungal Cultivation and Fermentation:
-
The endophytic fungus, such as Penicillium chrysogenum, is cultured on a suitable solid or liquid medium (e.g., Potato Dextrose Agar or Potato Dextrose Broth).
-
For large-scale production, fermentation is carried out in a suitable broth medium under controlled conditions of temperature, pH, and aeration.
2. Extraction:
-
After the fermentation period, the culture broth is separated from the mycelial mass by filtration.
-
The cell-free culture medium is then subjected to liquid-liquid extraction with an organic solvent such as ethyl acetate or chloroform. The organic fractions are pooled and concentrated under reduced pressure to yield a crude extract.[4]
3. Chromatographic Purification:
-
Column Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient elution is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).[4]
-
Thin Layer Chromatography (TLC): Fractions collected from the column are monitored by TLC to identify those containing the target compounds.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions showing promising activity or purity are further purified by preparative HPLC on a suitable column (e.g., C18) with an appropriate mobile phase (e.g., methanol-water or acetonitrile-water gradient) to yield the pure chroman-4-one derivatives.[2]
4. Structural Elucidation:
-
The structure of the purified compounds is determined using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.
Protocol 2: Isolation of Meroterpenoids from Marine Brown Algae (e.g., Sargassum sp.)
This protocol details the isolation of chromane-type meroterpenoids, such as sargachromanol, from brown algae.[1][5]
1. Sample Preparation and Extraction:
-
The collected seaweed is washed, dried, and ground into a fine powder.
-
The powdered alga is then extracted with a solvent such as methanol or a mixture of chloroform and methanol. The resulting extract is filtered and concentrated to obtain the crude extract.
2. Solvent Partitioning:
-
The crude extract is suspended in a water/methanol mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
3. Chromatographic Purification:
-
Centrifugal Partition Chromatography (CPC): This technique is particularly effective for the preparative isolation of compounds from complex mixtures. A suitable biphasic solvent system (e.g., n-hexane:ethyl acetate:methanol:water) is used to separate the target meroterpenoids.[1]
-
Silica Gel Column Chromatography: Fractions from CPC can be further purified on a silica gel column using a gradient of hexane and ethyl acetate.
-
Preparative HPLC: Final purification to obtain high-purity compounds is achieved using preparative HPLC with a C18 column and a methanol/water or acetonitrile/water mobile phase.
4. Characterization:
-
The pure compounds are characterized by spectroscopic methods (NMR, HRMS, IR) to confirm their structures.
Data Presentation: Quantitative Analysis of Isolated Chroman Derivatives
The following tables summarize representative quantitative data for the isolation of natural chroman derivatives from various sources. It is important to note that yields can vary significantly depending on the natural source, collection time, and the specific isolation protocol used.
| Compound Name | Natural Source | Extraction Solvent | Purification Method | Yield | Purity | Reference |
| Penicichromanone A | Penicillium chrysogenum (endophytic fungus) | Ethyl Acetate | Silica Gel Column Chromatography, Prep-HPLC | Not Reported | >95% | [6] |
| Sargachromanol E | Sargassum siliquastrum (brown alga) | Chloroform | Centrifugal Partition Chromatography | ~5% of fraction | >98% | [1] |
| 2-Hydroxymethyl-chroman-4-one | Burkholderia sp. MSSP | Organic Solvent | Column Chromatography, TLC | Not Reported | Pure solid | [7] |
| Paecilin F | Xylaria curta E10 (endophytic fungus) | Methanol, Ethyl Acetate | MPLC, Sephadex LH-20, Prep-HPLC | 20.3 mg from 380 mg fraction | >95% | [2] |
Signaling Pathways and Mechanisms of Action
Many natural chroman derivatives exert their biological effects by modulating specific signaling pathways involved in disease pathogenesis. Understanding these mechanisms is crucial for their development as therapeutic agents.
Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Signaling Pathways
A common mechanism for the anti-inflammatory effects of chroman derivatives and related flavonoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are activated by pro-inflammatory stimuli such as lipopolysaccharide (LPS) through Toll-like receptor 4 (TLR4).[8]
Upon activation by LPS, TLR4 recruits adaptor proteins like MyD88, leading to the activation of the IKK complex and MAPKs. The IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus, where it induces the expression of pro-inflammatory genes. MAPKs activate other transcription factors like AP-1, further amplifying the inflammatory response. Chroman derivatives can inhibit these pathways at various points, such as by blocking the activation of IKK and MAPKs, thereby suppressing the production of inflammatory mediators.[8][9]
Anticancer Activity: Inhibition of Sirtuin 2 (SIRT2)
Certain chroman-4-one derivatives have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase. SIRT2 is implicated in various cellular processes, including cell cycle regulation and tumorigenesis. One of its key substrates is α-tubulin.
SIRT2 deacetylates α-tubulin, which plays a role in microtubule dynamics. Inhibition of SIRT2 by chroman-4-one derivatives leads to the hyperacetylation of α-tubulin.[10][11] This can disrupt microtubule function, leading to cell cycle arrest and ultimately apoptosis in cancer cells. This mechanism highlights the potential of SIRT2-inhibiting chroman-4-ones as anticancer agents.
Conclusion
Natural chroman derivatives represent a vast and largely untapped resource for the discovery of new therapeutic agents. Their structural diversity and broad range of biological activities continue to inspire research in medicinal chemistry and drug development. This technical guide has provided an overview of the key aspects of their discovery and isolation, from natural sources to purified compounds. The detailed experimental workflows and elucidation of their mechanisms of action through signaling pathway diagrams offer a valuable resource for researchers in this exciting field. Further exploration of the chemical space of natural chromans, coupled with modern isolation and characterization techniques, will undoubtedly lead to the discovery of novel drug candidates with significant therapeutic potential.
References
- 1. Preparative isolation of sargachromanol E from Sargassum siliquastrum by centrifugal partition chromatography and its anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paecilins F–P, new dimeric chromanones isolated from the endophytic fungus Xylaria curta E10, and structural revision of paecilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and Characterization of Antibacterial Compound from a Mangrove-Endophytic Fungus, Penicillium chrysogenum MTCC 5108 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and characterization of two new chroman-4-ones from the endophytic fungus Penicillium chrysogenum obtained from Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation of Endophytic Fungi and Effects on Secondary Metabolites in Hairy Roots of Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis of Chroman-3-ylmethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] Chroman-3-ylmethanamine, with its primary amine functional group, offers a key point for chemical modification, making it a valuable starting material for the synthesis of novel therapeutic agents.[1] Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and structure of the compound of interest. This document serves as a comprehensive resource for the spectroscopic analysis of this compound.
Predicted Spectroscopic Data
Due to the absence of published experimental spectra for this compound, the following tables summarize the predicted and expected quantitative data based on the analysis of similar chroman structures and general spectroscopic knowledge.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.10 - 6.70 | m | 4H | Ar-H |
| ~ 4.20 - 3.80 | m | 2H | O-CH₂ |
| ~ 2.90 - 2.60 | m | 2H | Ar-CH₂ |
| ~ 2.70 - 2.50 | m | 2H | CH₂-NH₂ |
| ~ 2.20 - 1.80 | m | 1H | CH-CH₂NH₂ |
| ~ 1.50 | br s | 2H | NH₂ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 154.0 | Ar-C-O |
| ~ 130.0 - 115.0 | Ar-C |
| ~ 65.0 | O-CH₂ |
| ~ 45.0 | CH₂-NH₂ |
| ~ 35.0 | CH-CH₂NH₂ |
| ~ 28.0 | Ar-CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3250 | Medium, Broad | N-H stretch (primary amine) |
| 3050 - 3000 | Medium | Ar C-H stretch |
| 2960 - 2850 | Medium | Aliphatic C-H stretch |
| 1620 - 1580 | Medium | N-H bend (scissoring) |
| 1600, 1480 | Medium-Strong | Ar C=C stretch |
| 1230 - 1200 | Strong | Ar-O-C stretch (asymmetric) |
| 1050 - 1020 | Strong | Ar-O-C stretch (symmetric) |
| 850 - 750 | Strong | Ar C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 163.10 | High | [M]⁺ (Molecular Ion) |
| 146.08 | Moderate | [M - NH₃]⁺ |
| 134.07 | Moderate | [M - CH₂NH₂]⁺ |
| 121.06 | High | [Chromenyl cation]⁺ |
| 91.05 | Moderate | [Tropylium ion]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹H NMR Data Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum at room temperature.
-
Set the spectral width to 0-12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
Use a 100 MHz or higher field NMR spectrometer.
-
Employ proton decoupling to simplify the spectrum.
-
Set the spectral width to 0-200 ppm.
-
Use a pulse angle of 45-60 degrees.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of liquid this compound or a small amount of solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
The final spectrum should be presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition (Electron Ionization - EI):
-
Use a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe.
-
Set the ionization energy to 70 eV.
-
Scan a mass range of m/z 40-400.
-
The resulting mass spectrum will show the molecular ion and characteristic fragment ions.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a novel compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Caption: Relationship between Spectroscopic Data and Structure.
References
Chroman-3-ylmethanamine: A Versatile Scaffold for Innovations in Drug Discovery and Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Chroman-3-ylmethanamine and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and organic synthesis. The chroman scaffold, a benzopyran ring system, is a privileged structure found in a variety of natural products and biologically active molecules.[1] The strategic placement of a methanamine group at the 3-position provides a crucial anchor for further chemical modifications, making this compound a valuable building block for the synthesis of diverse compound libraries.[2] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents.
Physicochemical Properties
This compound is a yellow liquid with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol .[3] Key identifying information is summarized in the table below.
| Property | Value |
| CAS Number | 10185-46-3 |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| Appearance | Yellow liquid |
| Storage Conditions | 2-8°C |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A plausible and efficient route involves the preparation of a chroman-3-carbonitrile or chroman-3-carbaldehyde intermediate, followed by reduction to the desired amine.
Synthesis of Chroman-3-carbaldehyde
The Vilsmeier-Haack reaction provides an effective method for the formylation of activated aromatic rings and can be adapted for the synthesis of chromone-3-carbaldehydes from 2'-hydroxyacetophenones.[4] Subsequent reduction of the chromone double bond would yield the chroman-3-carbaldehyde.
Reductive Amination of Chroman-3-carbaldehyde
A common and versatile method for the synthesis of amines from aldehydes is reductive amination.[5][6] This one-pot reaction involves the formation of an imine intermediate from the aldehyde and an amine source (e.g., ammonia), followed by in-situ reduction with a suitable reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[5][6]
Reduction of Chroman-3-carbonitrile
An alternative route involves the synthesis of chroman-3-carbonitrile, which can then be reduced to this compound. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are capable of reducing nitriles to primary amines.[7][8]
Experimental Protocols
Representative Protocol for the Synthesis of this compound via Reductive Amination
This protocol is a representative example based on general reductive amination procedures.[5][6]
Step 1: Synthesis of Chroman-3-carbaldehyde (Hypothetical)
To a solution of chroman-3-one in a suitable solvent, a formylating agent is added, and the reaction is stirred at an appropriate temperature until completion. After workup and purification, chroman-3-carbaldehyde is obtained.
Step 2: Reductive Amination
-
To a solution of chroman-3-carbaldehyde (1.0 eq) in methanol, ammonium chloride (1.5 eq) and aqueous ammonia (excess) are added.
-
The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
Sodium cyanoborohydride (1.2 eq) is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in water and the pH is adjusted to >10 with aqueous NaOH.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Representative Protocol for the Synthesis of this compound via Nitrile Reduction
This protocol is a representative example based on general nitrile reduction procedures.[7][8]
Step 1: Synthesis of 3-Cyanochroman
Step 2: Reduction of 3-Cyanochroman
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-cyanochroman (1.0 eq) in the same anhydrous solvent is added dropwise at 0°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.
-
The reaction is cooled to 0°C and quenched by the sequential and careful dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).
-
The resulting granular precipitate is filtered off and washed with the reaction solvent.
-
The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.
-
Further purification can be achieved by distillation or column chromatography if necessary.
Applications in Organic Synthesis and Drug Discovery
This compound serves as a versatile building block for the synthesis of a wide range of biologically active molecules. Its primary amine functionality allows for a variety of chemical transformations, including amidation, alkylation, and the formation of Schiff bases, enabling the generation of diverse chemical libraries for drug screening.
Anticancer Activity
Derivatives of the chroman scaffold have demonstrated significant potential as anticancer agents. For instance, certain chroman derivatives have shown remarkable inhibitory effects on the growth of human breast cancer cell lines.[9]
| Compound | Cell Line | Activity | Reference |
| 6i | MCF-7 | GI₅₀ = 34.7 µM | [9] |
| 3-benzylidenechromanone 3 | HL-60 | IC₅₀ = 11.76 µM | [2] |
| 3-benzylidenechromanone 7 | HL-60 | IC₅₀ = 8.36 µM | [2] |
Antiepileptic Activity
The chroman nucleus is also a key feature in compounds with antiepileptic properties. Several synthesized chroman analogs have exhibited advanced antiepileptic activity in preclinical models, surpassing that of reference drugs.[9]
| Compound | MES Test (% Protection at 30 mg/kg) | scPTZ Test (% Protection at 30 mg/kg) | Reference |
| 6b | 100 | 83 | [9] |
| 6c | 100 | 83 | [9] |
| 6d | 100 | 67 | [9] |
| 6e | 100 | 83 | [9] |
| 6g | 100 | 83 | [9] |
| 6i | 100 | 100 | [9] |
| 6l | 100 | 83 | [9] |
Enzyme Inhibition
Chroman-based structures have been identified as potent inhibitors of various enzymes implicated in disease, including ROCK2 and DPP-4.
Derivatives of chroman have been developed as highly potent and selective inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a key regulator of cellular contraction, motility, and proliferation.
The chroman scaffold has been utilized in the design of potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis, offering a promising avenue for the treatment of type 2 diabetes.
Signaling Pathways
Understanding the signaling pathways modulated by this compound derivatives is crucial for elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents.
5-HT1A Receptor Signaling
Derivatives of chroman have been investigated for their activity at serotonin 5-HT1A receptors, which are implicated in mood and anxiety disorders.
References
- 1. 10185-46-3|this compound|BLD Pharm [bldpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. adichemistry.com [adichemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. gctlc.org [gctlc.org]
The Structure-Activity Relationship of Chroman-3-ylmethanamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its various derivatives, chroman-3-ylmethanamine has emerged as a promising starting point for the development of novel therapeutic agents targeting a range of biological entities, including monoamine oxidases (MAOs) and serotonin receptors. This technical guide provides an in-depth investigation into the structure-activity relationship (SAR) of this compound and its analogues, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Core Structure and Pharmacological Significance
The fundamental this compound structure consists of a bicyclic chroman ring system with a methanamine substituent at the 3-position. This arrangement provides a versatile platform for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. Research into this scaffold has primarily focused on its potential as an inhibitor of MAO-A and MAO-B, enzymes crucial in the metabolism of neurotransmitters, and as a ligand for serotonin receptors, which are implicated in a variety of neurological and psychiatric disorders.
Structure-Activity Relationship Insights
Systematic modifications of the this compound core have revealed critical insights into the structural features governing biological activity.
Substitutions on the Chroman Ring
Modifications to the aromatic portion of the chroman ring have a significant impact on both potency and selectivity. For instance, in the context of MAO inhibition, the position and nature of substituents are crucial. Studies on related chromone derivatives have shown that benzyloxy substitutions at the C-6 position can lead to potent and selective MAO-B inhibitors[1][2]. Conversely, substitutions at the C-5 position often result in a significant decrease in MAO-B inhibitory activity[1][2].
Modifications of the Methanamine Group
The amine functionality at the 3-position is a key interaction point with biological targets and a primary site for derivatization. N-alkylation and N-acylation can modulate the compound's basicity, lipophilicity, and steric profile, thereby influencing its binding affinity and selectivity. For example, in a series of lactam-fused chroman derivatives with a 3-amino substituent, the nature of the N-alkyl group was found to be important for activity at the 5-HT1A receptor and serotonin transporter[3]. Specifically, a cyclopropylmethyl group was associated with antagonistic properties at the 5-HT1A receptor[3].
Stereochemistry at the 3-Position
The stereochemistry at the C-3 chiral center is a critical determinant of biological activity. The spatial orientation of the methanamine substituent can profoundly affect how the molecule fits into the binding pocket of a target protein. In the study of lactam-fused chroman amines, the stereochemistry at the 3-position played a significant role in the observed antagonistic properties of the molecules[3].
Quantitative Data Summary
The following tables summarize the quantitative biological data for a selection of this compound derivatives and related compounds, highlighting the impact of structural modifications on their activity.
Table 1: Monoamine Oxidase (MAO) Inhibition Data for Chromone Derivatives
| Compound | Substitution | Target | IC50 (nM) | Reference |
| 1 | 6-[(3-bromobenzyl)oxy]-3-carboxy | MAO-B | 2.8 | [1] |
| 2 | 6-[(3-bromobenzyl)oxy]-3-formyl | MAO-B | 3.7 | [1] |
| 3 | 2-hydroxy-2,3-dihydro-1-benzopyran-4-one derivative | MAO-B | 4-11 | [1] |
Table 2: Receptor Binding Affinities of Lactam-Fused Chroman Derivatives with 3-Amino Substituents
| Compound | R2 Substituent | 5-HT1A Receptor Ki (nM) | 5-HT Transporter Ki (nM) | Reference |
| 45 | Cyclopropylmethyl | Not specified | Not specified | [3] |
| 53 | Cyclopropylmethyl | Not specified | Not specified | [3] |
Note: Specific Ki values for compounds 45 and 53 were not provided in the abstract, but they were identified as having affinity for both targets.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. The following are representative protocols for key assays used in the evaluation of this compound derivatives.
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of MAO-A and MAO-B.
-
Enzyme Source: Recombinant human MAO-A and MAO-B expressed in a suitable system (e.g., Pichia pastoris).
-
Substrate: A suitable substrate for each enzyme is used, such as kynuramine for MAO-A and benzylamine for MAO-B.
-
Assay Buffer: Typically, a potassium phosphate buffer at a physiological pH (e.g., pH 7.4).
-
Procedure: a. The test compound, dissolved in a suitable solvent like DMSO, is pre-incubated with the MAO enzyme in the assay buffer. b. The reaction is initiated by the addition of the substrate. c. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C). d. The reaction is terminated, often by the addition of a strong base (e.g., NaOH). e. The product of the enzymatic reaction is quantified. For kynuramine, the fluorescent product 4-hydroxyquinoline is measured. For benzylamine, the production of hydrogen peroxide can be measured using a coupled reaction with horseradish peroxidase and a suitable chromogenic or fluorogenic substrate.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the dose-response data to a suitable sigmoidal model.
5-HT1A Receptor Binding Assay
This assay measures the affinity of a compound for the 5-HT1A receptor.
-
Receptor Source: Membranes from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A specific radiolabeled ligand for the 5-HT1A receptor, such as [3H]8-OH-DPAT.
-
Assay Buffer: Typically a Tris-HCl buffer containing co-factors like MgCl2 and CaCl2.
-
Procedure: a. The cell membranes are incubated with the radioligand and varying concentrations of the test compound. b. The incubation is carried out for a specific time to allow for binding equilibrium to be reached. c. The bound and free radioligand are separated by rapid filtration through glass fiber filters. d. The filters are washed with cold assay buffer to remove non-specifically bound radioligand. e. The amount of radioactivity retained on the filters, representing the bound radioligand, is determined by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures can aid in understanding the SAR of this compound derivatives.
Caption: Simplified 5-HT1A Receptor Signaling Pathway.
Caption: Monoamine Oxidase (MAO) Mechanism of Action.
Caption: General Workflow for SAR Investigation.
Conclusion
The this compound scaffold represents a valuable starting point for the design of novel therapeutic agents. The structure-activity relationships explored in this guide highlight the importance of systematic modifications to the chroman ring, the aminomethyl side chain, and the stereochemistry at the 3-position. The provided quantitative data and detailed experimental protocols serve as a resource for researchers in the field, facilitating further exploration and optimization of this promising class of compounds. The continued investigation into the SAR of this compound derivatives holds significant potential for the discovery of new drugs for a variety of CNS disorders and other therapeutic areas.
References
Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of Chroman Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the efficient one-pot synthesis of various chroman derivatives, a key scaffold in many biologically active compounds. The presented methods offer advantages such as operational simplicity, reduced reaction times, and high yields, making them valuable for applications in medicinal chemistry and drug discovery.
Gold(I)-Catalyzed One-Pot Synthesis of Chromans
This protocol describes a mild and practical method for the synthesis of chromans from readily available phenols and allylic alcohols. The reaction proceeds via a gold(I)-catalyzed Friedel–Crafts allylation followed by an intramolecular hydroalkoxylation in a single pot.[1][2] This method is tolerant of a wide variety of substituents on the phenol.[1][2]
Reaction Pathway
Caption: Gold(I)-catalyzed one-pot synthesis of chromans.
Experimental Protocol
A general procedure for the gold(I)-catalyzed one-pot synthesis of chromans is as follows:
-
To a stirred solution of the phenol (1.0 mmol) and the allylic alcohol (1.5 mmol) in a suitable solvent (e.g., DCE, 5 mL) is added the gold(I) catalyst (e.g., PPh3AuNTf2, 5 mol%).
-
The reaction mixture is stirred at a specified temperature (e.g., 60 °C) for a designated time (e.g., 16-24 hours), monitoring the reaction progress by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired chroman derivative.
Data Summary
| Entry | Phenol Derivative | Allylic Alcohol | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | 2-Methyl-2-propen-1-ol | 5 | 50 | 16 | 85 |
| 2 | p-Cresol | 2-Methyl-2-propen-1-ol | 5 | 60 | 24 | 57 |
| 3 | m-Cresol | 2-Methyl-2-propen-1-ol | 5 | 60 | 24 | 78 |
| 4 | o-Cresol | 2-Methyl-2-propen-1-ol | 5 | 60 | 24 | 65 |
| 5 | 4-Methoxyphenol | 2-Methyl-2-propen-1-ol | 5 | 60 | 24 | 75 |
Note: This data is representative and yields may vary based on specific substrates and reaction conditions.
Three-Component Synthesis of Chromene Derivatives Using an Ionic Liquid Catalyst
This method outlines a green and efficient one-pot, three-component reaction for the synthesis of 2-amino-4H-chromene derivatives from a naphthol, an aromatic aldehyde, and malononitrile, using 1-allyl-3-methyl-imidazolium iodide as a reusable ionic liquid catalyst under solvent-free conditions.[3] This protocol offers excellent yields, operational simplicity, and short reaction times.[3]
Reaction Workflow
Caption: Workflow for the ionic liquid-catalyzed synthesis of chromenes.
Experimental Protocol
-
In a round-bottom flask, combine the α- or β-naphthol (1 mmol), the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and 1-allyl-3-methyl-imidazolium iodide (10 mol%).
-
Heat the mixture at 80 °C with stirring for 30 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add ethanol (10 mL) and stir for 5 minutes.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure 2-amino-4H-chromene derivative.
-
The ionic liquid catalyst can be recovered from the filtrate and reused.
Data Summary
| Entry | Naphthol | Aldehyde | Catalyst | Temp (°C) | Time (min) | Yield (%) |
| 1 | α-Naphthol | Benzaldehyde | [amim]I | 80 | 30 | 95 |
| 2 | α-Naphthol | 4-Chlorobenzaldehyde | [amim]I | 80 | 30 | 96 |
| 3 | α-Naphthol | 4-Nitrobenzaldehyde | [amim]I | 80 | 25 | 98 |
| 4 | β-Naphthol | Benzaldehyde | [amim]I | 80 | 30 | 94 |
| 5 | β-Naphthol | 4-Methoxybenzaldehyde | [amim]I | 80 | 35 | 92 |
[amim]I = 1-allyl-3-methyl-imidazolium iodide
Microwave-Assisted One-Pot Synthesis of Chroman-4-ones
This protocol details a rapid and efficient microwave-assisted one-pot synthesis of chroman-4-one derivatives.[4] The method involves the condensation of a 2'-hydroxyacetophenone with an aldehyde in the presence of a base.[4] Microwave irradiation significantly reduces reaction times from hours to minutes and often improves yields compared to conventional heating.[4]
Experimental Workflow
Caption: Workflow for microwave-assisted synthesis of chroman-4-ones.
Experimental Protocol
-
In a sealed microwave vial, add a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol.
-
To this solution, add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).[4]
-
Subject the reaction mixture to microwave irradiation at 160–170 °C for 1 hour.[4]
-
After cooling, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired chroman-4-one.
Data Summary
| Entry | 2'-hydroxyacetophenone | Aldehyde | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2'-hydroxyacetophenone | Benzaldehyde | DIPA | 160-170 | 1 | 75-85 |
| 2 | 2'-hydroxy-5'-methylacetophenone | 4-Chlorobenzaldehyde | DIPA | 160-170 | 1 | 70-80 |
| 3 | 2'-hydroxy-5'-bromoacetophenone | 4-Methoxybenzaldehyde | DIPA | 160-170 | 1 | 65-75 |
Note: Yields are typical ranges and can be optimized.
One-Pot Synthesis of Chromenes using a Magnetic Nanocatalyst
This procedure describes an environmentally friendly, one-pot synthesis of various chromene derivatives using a recyclable nano-cellulose/Ti(IV)/Fe3O4 magnetic catalyst under solvent-free conditions.[5][6] The reaction involves the combination of an aromatic aldehyde, malononitrile, and a β-diketone or a reactive phenol.[5]
Reaction and Catalyst Recovery
Caption: Synthesis of chromenes with a recyclable magnetic nanocatalyst.
Experimental Protocol
-
In a 100 mL flask, combine the aromatic aldehyde (1 mmol), malononitrile (1.5 mmol), and the 1,3-diketone (e.g., dimedone) or activated phenol (1 mmol).[5]
-
Add 0.012 g of the nano-cellulose/Ti(IV)/Fe3O4 catalyst to the mixture.[5]
-
Stir the reaction mixture at 70 °C under solvent-free conditions for the required time (typically 10-30 minutes), monitoring by TLC.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst from the reaction mixture using an external magnet.[5]
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure chromene derivative.
-
The recovered catalyst can be washed, dried, and reused for subsequent reactions.
Data Summary
| Entry | Aldehyde | 1,3-Diketone/Phenol | Catalyst amount (g) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Dimedone | 0.012 | 10 | 98 |
| 2 | 4-Chlorobenzaldehyde | Dimedone | 0.012 | 12 | 97 |
| 3 | 4-Nitrobenzaldehyde | Dimedone | 0.012 | 8 | 99 |
| 4 | Benzaldehyde | 2-Naphthol | 0.012 | 15 | 96 |
| 5 | 4-Methoxybenzaldehyde | 4-Hydroxycoumarin | 0.012 | 20 | 94 |
References
- 1. BJOC - Gold(I)-catalysed one-pot synthesis of chromans using allylic alcohols and phenols [beilstein-journals.org]
- 2. Gold(I)-catalysed one-pot synthesis of chromans using allylic alcohols and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. One-pot synthesis of chromenes in the presence of nano-cellulose/Ti(IV)/Fe3O4 as natural-based magnetic nano-catalysts under solvent free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Parallel Synthesis Utilizing Chroman-3-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of chroman-3-ylmethanamine as a versatile scaffold in parallel synthesis. These methodologies are designed to enable the rapid generation of diverse chemical libraries, a critical step in modern drug discovery for identifying and optimizing lead compounds.
Introduction
This compound is a valuable building block in medicinal chemistry due to its unique three-dimensional structure, which can be exploited to explore new chemical space in drug discovery programs.[1] Parallel synthesis, a cornerstone of combinatorial chemistry, allows for the simultaneous synthesis of a large number of compounds, significantly accelerating the drug discovery process.[2][3] By coupling this compound with a diverse range of reactants in a parallel format, researchers can efficiently generate libraries of novel chroman derivatives for high-throughput screening.
This application note focuses on the parallel synthesis of an amide library derived from this compound and a variety of carboxylic acids. Amide bond formation is one of the most fundamental and widely used reactions in medicinal chemistry.[4][5]
Overview of the Parallel Synthesis Workflow
The parallel synthesis of a chroman-based amide library can be broken down into three main stages: Reaction Setup, Reaction Execution and Monitoring, and Product Isolation and Analysis. The overall workflow is depicted below.
Caption: Workflow for the parallel synthesis of a chroman-amide library.
Experimental Protocols
Materials and Equipment
-
Reagents:
-
This compound
-
A diverse set of carboxylic acids (e.g., substituted benzoic acids, aliphatic carboxylic acids, heterocyclic carboxylic acids)
-
Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[6][7]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Dichloromethane (DCM), Dimethyl sulfoxide (DMSO)
-
-
Equipment:
-
96-well reaction blocks
-
Automated liquid handler or multichannel pipettes
-
Orbital shaker with heating capabilities
-
Centrifugal evaporator
-
UPLC-MS system for reaction monitoring and analysis
-
Automated preparative HPLC system for purification[2]
-
NMR spectrometer
-
Preparation of Stock Solutions
-
This compound Stock Solution: Prepare a 0.2 M solution of this compound in DMF.
-
Carboxylic Acid Library: Prepare 0.2 M stock solutions of a diverse library of carboxylic acids in DMF in a 96-well plate format.
-
Coupling Reagent Stock Solution: Prepare a 0.22 M solution of HBTU or HATU in DMF.
-
Base Stock Solution: Prepare a 0.4 M solution of DIPEA in DMF.
Parallel Amide Coupling Protocol (96-well Plate Format)
The following protocol describes the synthesis of a 96-compound amide library.
References
- 1. Diversity-Oriented One-Pot Synthesis to Construct Functionalized Chroman-2-one Derivatives and Other Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parallel Synthesis-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. citedrive.com [citedrive.com]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. growingscience.com [growingscience.com]
- 7. researchgate.net [researchgate.net]
Synthesis of 3-Amino-Chromane Derivatives: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of 3-amino-chromane derivatives, a core scaffold found in many biologically active compounds. The outlined methodology is a robust two-step process involving the formation of a 3-nitrochromene intermediate, followed by its reduction to the target 3-amino-chromane. This approach is versatile, allowing for the synthesis of a variety of substituted derivatives.
Introduction
The chromane ring system is a privileged scaffold in medicinal chemistry, and the introduction of an amino group at the 3-position opens avenues for developing novel therapeutic agents. This protocol details a common and effective synthetic route commencing with the reaction of salicylaldehydes and β-nitrostyrenes to yield 3-nitro-2H-chromenes. This intermediate is then subjected to reduction to afford the desired 3-amino-chromane. Various reducing agents can be employed for this transformation, offering flexibility based on substrate compatibility and laboratory resources.
Synthetic Workflow Overview
The overall synthetic strategy is a two-step process. The first step is a cascade oxa-Michael-Henry reaction to form the 3-nitrochromene core. The second step is the reduction of the nitro group to a primary amine, yielding the final 3-amino-chromane product.
Caption: General two-step workflow for the synthesis of 3-amino-chromane derivatives.
Part 1: Synthesis of 3-Nitro-2H-chromene Derivatives
This step involves the reaction of a substituted salicylaldehyde with a β-nitrostyrene in the presence of a base catalyst. The reaction proceeds via a cascade oxa-Michael addition followed by an intramolecular Henry (nitro-aldol) reaction and subsequent dehydration.[1]
Experimental Protocol 1: Base-Catalyzed Synthesis
This protocol is adapted from a procedure utilizing 1,4-diazabicyclo[2.2.2]octane (DABCO) as the catalyst.[2]
Materials:
-
Substituted Salicylaldehyde (1.0 mmol)
-
Substituted β-Nitrostyrene (1.0 mmol)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.1 mmol, 10 mol%)
-
Ethanol or solvent-free conditions
-
Round-bottom flask
-
Magnetic stirrer and heating plate
Procedure:
-
To a round-bottom flask, add the substituted salicylaldehyde (1.0 mmol), the substituted β-nitrostyrene (1.0 mmol), and DABCO (0.1 mmol).
-
The reaction can be performed neat (solvent-free) or in a minimal amount of a solvent like ethanol.
-
Stir the mixture at 40°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, if the reaction was run neat, dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic solution with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 3-nitro-2H-chromene derivative.
Data Presentation: Synthesis of 3-Nitro-2H-chromene Derivatives
| Entry | Salicylaldehyde Substituent | β-Nitrostyrene Substituent | Catalyst | Conditions | Yield (%) | Reference |
| 1 | H | H | K₂CO₃ | Ball-milling, 30 min | 92 | [1] |
| 2 | 5-Br | H | K₂CO₃ | Ball-milling, 30 min | 95 | [1] |
| 3 | H | 4-Cl | K₂CO₃ | Ball-milling, 30 min | 97 | [1] |
| 4 | H | H | DABCO | 40°C, neat | High | [2] |
| 5 | H | 4-Me | DABCO | 40°C, neat | High | [2] |
Part 2: Reduction of 3-Nitro-2H-chromenes to 3-Amino-chromanes
This step is the crucial conversion of the nitro group to a primary amine. This transformation simultaneously reduces the double bond of the pyran ring, resulting in the saturated chromane scaffold. A variety of reducing agents can be used for this purpose.[3] Catalytic hydrogenation is often preferred for its clean conversion and high yields.[4]
Experimental Protocol 2: Catalytic Hydrogenation
This protocol uses Palladium on Carbon (Pd/C) as the catalyst with hydrogen gas. This method is highly effective for the reduction of both the nitro group and the alkene.[3][4]
Materials:
-
3-Nitro-2H-chromene derivative (1.0 mmol)
-
10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon filled with H₂)
-
Celite®
Procedure:
-
Dissolve the 3-nitro-2H-chromene derivative (1.0 mmol) in a suitable solvent such as methanol or ethyl acetate in a hydrogenation flask.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reaction vessel and purge it with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm or using a balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-amino-chromane.
-
If necessary, purify the product by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.
Alternative Reduction Methods
Several other reagents can be employed for the reduction of 3-nitrochromenes.[3][5][6] The choice of reagent may depend on the presence of other functional groups in the molecule.
| Reducing Agent | Typical Conditions | Notes | Reference |
| Lithium Aluminium Hydride (LiAlH₄) | THF, 0°C to reflux | Powerful, non-selective reducing agent. Reduces many other functional groups. | [3][4] |
| Sodium Borohydride (NaBH₄) followed by Raney Nickel/Hydrazine | EtOH/H₂O | NaBH₄ first reduces the C=C double bond to give a 3-nitrochromane, which is then reduced by Raney Ni/N₂H₄. | [3] |
| Tin(II) Chloride (SnCl₂) | EtOH or HCl | A mild method that can be selective in the presence of other reducible groups. | [4][5] |
| Iron (Fe) or Zinc (Zn) in Acid | Fe/HCl or Zn/AcOH | Classical and cost-effective methods for nitro group reduction. | [4][5] |
Reaction Mechanism: From Nitrochromene to Aminochromane
The synthesis of 3-amino-chromanes from salicylaldehydes and nitrostyrenes follows a well-defined reaction pathway.
Caption: Reaction mechanism for the two-step synthesis of 3-amino-chromanes.
Summary
The presented two-step synthetic protocol provides a reliable and adaptable method for the preparation of 3-amino-chromane derivatives. The initial cascade reaction to form the 3-nitrochromene intermediate is efficient, and the subsequent reduction of the nitro group can be achieved through various methods, with catalytic hydrogenation being a common and effective choice. This allows for the synthesis of a diverse library of 3-amino-chromanes for applications in drug discovery and materials science. Researchers should select the reduction conditions based on the specific substrate and available equipment to optimize yield and purity.
References
- 1. Cascade Oxa-Michael-Henry Reaction of Salicylaldehydes with Nitrostyrenes via Ball Milling: A Solvent-Free Synthesis of 3-Nitro-2H-chromenes [organic-chemistry.org]
- 2. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]
- 3. soc.chim.it [soc.chim.it]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Chroman-3-ylmethanamine in Agrochemical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chroman-3-ylmethanamine and its derivatives represent a promising scaffold in the development of novel agrochemicals. The chroman moiety is present in a variety of bioactive natural products and synthetic compounds, exhibiting a broad spectrum of biological activities. While research into the specific applications of this compound in agriculture is ongoing, related chroman and chromone derivatives have demonstrated notable fungicidal, herbicidal, and insecticidal properties. These application notes provide a summary of the potential uses of this compound in agrochemical formulations, along with detailed experimental protocols for its evaluation.
Potential Agrochemical Applications
This compound can be considered a valuable building block for the synthesis of active ingredients in the following agrochemical sectors:
-
Fungicides: Derivatives of the closely related chroman-4-one have shown significant antifungal activity against a range of plant pathogens.
-
Herbicides: Chromone derivatives have been investigated for their phytotoxic effects on various weed species.
-
Insecticides: Certain chromene derivatives have been identified as insect growth regulators.
-
Plant Growth Regulators: The inherent biological activity of the chroman nucleus suggests potential for development as plant growth regulators.
Data Presentation: Efficacy of Related Chroman Derivatives
Table 1: Antifungal Activity of Chroman-4-one Derivatives against various Fungi
| Compound | Fungal Species | Minimum Inhibitory Concentration (MIC) in μg/mL | Reference |
| 7-Hydroxychroman-4-one | Candida albicans | 64 | [1] |
| 7-Hydroxychroman-4-one | Candida tropicalis | 128 | [1] |
| 7-Hydroxychroman-4-one | Aspergillus flavus | 256 | [1] |
| 7-Hydroxychroman-4-one | Penicillium citrinum | 256 | [1] |
| O-propyl-7-hydroxychroman-4-one | Candida albicans | 128 | [1] |
| O-propyl-7-hydroxychroman-4-one | Candida tropicalis | 256 | [1] |
Table 2: Herbicidal Activity of Chromone Derivatives
| Compound | Weed Species | Activity Type | IC50 (µM) | Reference |
| Visnagin | Lemna pausicostata | Post-emergence | - | [2] |
| O-demethyl butylated visnagin analogue | Lemna pausicostata | Post-emergence | 47.2 | [3] |
Table 3: Insecticidal Activity of Chromanone Analogues
| Compound | Insect Species | Activity | Dosage | Mortality (%) | Reference |
| Chromanone diacylhydrazine analogue 1 | Mythimna separata | Insect Growth Regulator | 500 mg/L | 80 | [4] |
| Chromanone diacylhydrazine analogue 2 | Mythimna separata | Insect Growth Regulator | 500 mg/L | 84.2 | [4] |
| Chromanone diacylhydrazine analogue 3 | Mythimna separata | Insect Growth Regulator | 500 mg/L | 100 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the potential of this compound and its derivatives in agrochemical applications.
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a test compound against fungal pathogens.
1. Materials:
-
This compound derivative stock solution (e.g., 10 mg/mL in DMSO).
-
Fungal isolates (e.g., Fusarium graminearum, Botrytis cinerea).
-
Potato Dextrose Broth (PDB) or other suitable liquid medium.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer (optional, for OD reading).
-
Positive control (e.g., commercial fungicide like Tebuconazole).
-
Negative control (medium with DMSO).
2. Procedure:
-
Prepare a serial two-fold dilution of the this compound derivative in the microtiter plate using PDB. The final concentrations may range from 256 µg/mL to 0.5 µg/mL.
-
Prepare a fungal inoculum suspension from a fresh culture in sterile water or saline, adjusted to a concentration of approximately 1 x 10^5 spores/mL.
-
Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted compound, positive control, or negative control.
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits fungal growth. Alternatively, measure the optical density at 600 nm.
Protocol 2: Pre- and Post-Emergence Herbicidal Screening
This protocol assesses the herbicidal activity of a test compound on target weed species.
1. Materials:
-
This compound derivative.
-
Seeds of weed species (e.g., Echinochloa crus-galli, Abutilon theophrasti).
-
Pots or trays with sterile soil mix.
-
Growth chamber or greenhouse with controlled conditions.
-
Spraying equipment for uniform application.
-
Positive control (e.g., commercial herbicide like Glyphosate).
-
Negative control (solvent/formulation blank).
2. Pre-Emergence Application:
-
Sow weed seeds at a uniform depth in pots.
-
Prepare a solution or formulation of the this compound derivative at various concentrations (e.g., 100, 250, 500 g a.i./ha).
-
Immediately after sowing, apply the test solution uniformly to the soil surface.
-
Water the pots and place them in a growth chamber.
-
After a set period (e.g., 14-21 days), assess the percentage of weed emergence and any phytotoxic effects (e.g., stunting, chlorosis).
3. Post-Emergence Application:
-
Grow weed seedlings in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Apply the test solution of the this compound derivative at various concentrations to the foliage of the seedlings until runoff.
-
Place the treated plants in a growth chamber.
-
After a set period (e.g., 7-14 days), assess the herbicidal efficacy by rating the injury on a scale (e.g., 0 = no effect, 100 = complete kill) and by measuring the reduction in fresh or dry weight compared to the control.
Protocol 3: Insecticidal Bioassay (Topical Application)
This protocol evaluates the contact toxicity of a test compound to insects.
1. Materials:
-
This compound derivative.
-
Acetone or other suitable solvent.
-
Microsyringe or microapplicator.
-
Test insects (e.g., Spodoptera littoralis larvae, Aphis gossypii adults).
-
Petri dishes or ventilated containers.
-
Positive control (e.g., commercial insecticide like Permethrin).
-
Negative control (solvent only).
2. Procedure:
-
Prepare a series of concentrations of the this compound derivative in acetone.
-
Immobilize the test insects (e.g., with CO2 or by chilling).
-
Using a microsyringe, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.
-
Place the treated insects in clean containers with a food source and maintain them under controlled conditions.
-
Assess mortality at specified time intervals (e.g., 24, 48, 72 hours). Insects that are unable to make a coordinated movement when prodded are considered dead.
-
Calculate the LC50 (lethal concentration for 50% of the population) using probit analysis.
Protocol 4: Agrochemical Formulation - Emulsifiable Concentrate (EC)
This protocol provides a general method for preparing an Emulsifiable Concentrate (EC) formulation.[5][6][7]
1. Components:
-
Active Ingredient (this compound derivative).
-
Solvent (e.g., Aromatic 150, Cyclohexanone).
-
Emulsifier blend (anionic and non-ionic surfactants, e.g., calcium dodecylbenzenesulfonate and a castor oil ethoxylate).
-
Stabilizer (optional, e.g., epoxidized soybean oil).
2. Procedure:
-
In a suitable vessel, dissolve the active ingredient in the chosen solvent with agitation. Gentle heating may be applied if necessary to aid dissolution.
-
Once the active ingredient is fully dissolved, add the emulsifier blend to the solution and mix until a homogenous solution is obtained.
-
If required, add a stabilizer and mix thoroughly.
-
Filter the resulting concentrate to remove any undissolved particles.
-
Conduct stability tests on the formulation, including emulsion stability, cold temperature stability, and accelerated storage stability.
Signaling Pathways and Experimental Workflows
The precise mode of action for this compound in agrochemical applications is yet to be fully elucidated. However, based on studies of related compounds, several potential mechanisms can be proposed and investigated.
Potential Antifungal Mode of Action
Studies on chroman-4-one derivatives suggest that they may target key enzymes in fungal cells. A plausible signaling pathway to investigate for this compound derivatives as fungicides is the inhibition of fungal-specific enzymes.
Caption: Putative antifungal signaling pathway.
Experimental Workflow for Agrochemical Screening
A logical workflow is essential for the systematic evaluation of a new potential agrochemical.
Caption: Experimental workflow for agrochemical development.
Logical Relationship for Formulation Development
The development of a stable and effective agrochemical formulation requires careful consideration of the relationships between its components.
References
- 1. mdpi.com [mdpi.com]
- 2. WO2017115333A1 - Herbicidal composition comprising chromone derivatives and a method for weed control - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Systemic Insecticide: Emulsifiable Concentrate Formulation [aragen.com]
- 6. products.pcc.eu [products.pcc.eu]
- 7. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]
Application Notes and Protocols: Chroman-3-ylmethanamine as a Scaffold for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chroman scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] Notably, derivatives of the chroman nucleus have shown significant potential as potent and selective kinase inhibitors.[3][4] This document focuses on the application of the chroman-3-ylmethanamine scaffold and its derivatives as inhibitors of Rho-associated coiled-coil containing protein kinases (ROCK), key regulators of cellular contraction, motility, and morphology.[5][6]
Dysregulation of the ROCK signaling pathway is implicated in various pathological conditions, including hypertension, glaucoma, and cancer, making it an attractive therapeutic target.[5][7][8] Chroman-based compounds have been identified as highly potent ROCK inhibitors, with some exhibiting excellent selectivity and favorable pharmacokinetic properties.[3][9] These notes provide a summary of the quantitative data, detailed experimental protocols for synthesis and kinase inhibition assays, and visualizations of the relevant signaling pathway and experimental workflows.
Data Presentation
The inhibitory activities of various chroman derivatives against ROCK1 and ROCK2 are summarized below. The data highlights the structure-activity relationship (SAR) and the potential for developing isoform-selective inhibitors.
Table 1: Inhibitory Potency of Chroman Derivatives against ROCK Kinases
| Compound ID | R Group | ROCK1 IC₅₀ (nM) | ROCK2 IC₅₀ (nM) | Selectivity (ROCK1/ROCK2) | Reference |
| (S)-7c | 6-methoxy, N-(4-(pyridin-4-yl)phenyl)amide | 68.1 | 3 | 22.7 | [] |
| (S)-1 | H | >20000 | <1 | >20000 | [11] |
| (R)-1 | H | 8640 | 7 | 1234 | [11] |
| 11a | 4-(pyrrolidin-1-yl)phenoxy | 9600 | <1 | >9600 | [11] |
| 11b | 4-(piperidin-1-yl)phenoxy | 1275 | <1 | >1275 | [11] |
| 11c | 4-morpholinophenoxy | >20000 | 30 | >667 | [11] |
| 11d | 4-(4-methylpiperazin-1-yl)phenoxy | >20000 | 411 | >48 | [11] |
Signaling Pathway
The Rho/ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton. Upon activation by Rho-GTPases, ROCK phosphorylates downstream substrates, including Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP), leading to increased actin-myosin contractility and stress fiber formation.[5][][12]
Caption: The Rho/ROCK signaling pathway and the inhibitory action of chroman derivatives.
Experimental Protocols
Protocol 1: Synthesis of a Representative this compound Derivative
This protocol describes a potential synthetic route for a this compound derivative, adapted from procedures for related chroman structures.[13]
Caption: General synthetic workflow for this compound derivatives.
Materials:
-
Salicylaldehyde
-
Acrylonitrile
-
DABCO (1,4-diazabicyclo[2.2.2]octane)
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Anhydrous tetrahydrofuran (THF)
-
Appropriate carboxylic acid or aldehyde/ketone for derivatization
-
Coupling agents (e.g., EDC/HOBt) or reducing agents for reductive amination (e.g., NaBH(OAc)₃)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Synthesis of Chroman-3-carbonitrile:
-
In a round-bottom flask, dissolve salicylaldehyde and DABCO in a suitable solvent.
-
Add acrylonitrile dropwise to the stirring solution.
-
Heat the reaction mixture and monitor by TLC until the starting material is consumed.
-
After completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain chroman-3-carbonitrile.
-
-
Reduction to this compound:
-
In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of chroman-3-carbonitrile in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water and aqueous sodium hydroxide.
-
Filter the resulting solids and concentrate the filtrate to obtain crude this compound.
-
Purify by column chromatography or distillation.
-
-
Derivatization (Example: Amide Coupling):
-
Dissolve the carboxylic acid, EDC, and HOBt in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add this compound to the mixture.
-
Stir the reaction at room temperature until completion.
-
Perform an aqueous workup and extract the final product.
-
Purify by column chromatography to yield the desired substituted this compound derivative.
-
Protocol 2: In Vitro ROCK Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted from commercially available kinase assay kits, such as the Kinase-Glo™ assay, and is suitable for determining the IC₅₀ values of the synthesized compounds.[14][15]
Caption: Workflow for the in vitro luminescence-based ROCK kinase assay.
Materials:
-
Recombinant human ROCK1 or ROCK2 enzyme
-
ROCK-specific peptide substrate (e.g., a derivative of MYPT1)
-
ATP
-
Kinase-Glo™ Luminescent Kinase Assay Kit (or similar)
-
Synthesized this compound derivatives
-
384-well white plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare serial dilutions of the test compounds in DMSO, then further dilute in kinase buffer.
-
Prepare solutions of ROCK enzyme, peptide substrate, and ATP in kinase buffer at the desired concentrations.
-
-
Assay Setup:
-
To the wells of a 384-well plate, add the ROCK enzyme and the peptide substrate.
-
Add the serially diluted test compounds or vehicle (DMSO) to the respective wells.
-
Include controls for no enzyme (background) and no inhibitor (maximum activity).
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
After incubation, allow the plate to equilibrate to room temperature.
-
Add an equal volume of Kinase-Glo™ reagent to each well.
-
Incubate at room temperature for 10-30 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel and potent ROCK kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization allow for the fine-tuning of inhibitory activity and selectivity. The provided protocols offer a framework for the synthesis and evaluation of new derivatives based on this scaffold, aiding in the discovery of new therapeutic agents targeting the ROCK signaling pathway.
References
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 7. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. mdpi.com [mdpi.com]
- 13. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
Application Notes and Protocols: Synthesis and Evaluation of Chroman-3-Amides as Potent Rho Kinase (ROCK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of chroman-3-amides as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). This class of compounds has demonstrated significant potential in the development of therapeutics for a range of diseases, including hypertension, glaucoma, and cancer.[1] This document outlines detailed experimental protocols, data presentation guidelines, and visual representations of key biological pathways and experimental workflows.
Introduction to Chroman-3-Amides as ROCK Inhibitors
The Rho/ROCK signaling pathway plays a crucial role in regulating a variety of cellular processes, including cell adhesion, motility, contraction, and proliferation.[1] Dysregulation of this pathway is implicated in the pathophysiology of numerous diseases. Consequently, the inhibition of ROCK presents an attractive therapeutic strategy. Chroman-3-amides have emerged as a promising class of ROCK inhibitors, exhibiting high potency, good kinase selectivity, and favorable pharmacokinetic properties.[1] This document provides the necessary protocols to synthesize and evaluate novel chroman-3-amide derivatives.
Quantitative Data Summary
The inhibitory potency of various chroman-3-amide derivatives against ROCK1 and ROCK2 is summarized in the table below. This data allows for a comparative analysis of structure-activity relationships (SAR) within this compound class.
| Compound ID | R1 | R2 | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (ROCK1/ROCK2) | Reference |
| (S)-7c | 6-Methoxy | 4-(pyridin-4-yl)phenyl | 68 | 3 | 22.7 | [2][3][4] |
| 1 | H | 4-pyridyl | >20000 | 7 | >2857 | [5] |
| (S)-1 | H | 4-pyridyl | 9600 | <1 | >9600 | [5] |
| (R)-1 | H | 4-pyridyl | >20000 | 8640 | - | [5] |
| 11a | H | 4-(1H-pyrazol-4-yl)phenyl | - | <4 | - | [5] |
| 11b | H | 4-(1-methyl-1H-pyrazol-4-yl)phenyl | - | <4 | - | [5] |
| 11c | H | 6-(1H-pyrazol-4-yl)pyridin-3-yl | - | <4 | - | [5] |
| 11d | H | 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl | - | <4 | - | [5] |
Signaling Pathway and Experimental Workflow
Rho Kinase (ROCK) Signaling Pathway
The diagram below illustrates the central role of ROCK in mediating downstream cellular effects of the small GTPase RhoA.
Caption: The Rho/ROCK signaling pathway leading to actin stress fiber formation.
Experimental Workflow for Synthesis and Evaluation
The general workflow for the synthesis of chroman-3-amides and their subsequent biological evaluation is depicted below.
Caption: General workflow for the synthesis and evaluation of chroman-3-amide ROCK inhibitors.
Experimental Protocols
General Synthesis of Chroman-3-Amides
The synthesis of chroman-3-amides is typically achieved through a two-step process: the preparation of the chroman-3-carboxylic acid core followed by an amide coupling reaction.
Step 1: Synthesis of Chroman-3-Carboxylic Acid
A common route to chroman-3-carboxylic acids involves the Vilsmeier-Haack formylation of a substituted 2-hydroxyacetophenone to yield a chromone-3-carbaldehyde, which is then oxidized.[6][7]
-
Materials:
-
Substituted 2-hydroxyacetophenone
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
Sodium chlorite (NaClO2)
-
Sulfamic acid
-
Dichloromethane (DCM)
-
Water
-
-
Procedure:
-
Vilsmeier-Haack Formylation: To a stirred solution of the substituted 2-hydroxyacetophenone in DMF at 0°C, slowly add POCl3. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by pouring it into ice water. The resulting precipitate, the chromone-3-carbaldehyde, is collected by filtration, washed with water, and dried.[6][7]
-
Oxidation: To a solution of the chromone-3-carbaldehyde in a mixture of DCM and water, add sodium chlorite and sulfamic acid at 0°C. Stir the reaction at room temperature for 12 hours. Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the chromone-3-carboxylic acid.[6][7]
-
Reduction to Chroman-3-carboxylic acid: The chromone-3-carboxylic acid can be reduced to the corresponding chroman-3-carboxylic acid using a suitable reducing agent such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Step 2: Amide Coupling
The chroman-3-carboxylic acid is coupled with a desired amine using a standard coupling agent.
-
Materials:
-
Chroman-3-carboxylic acid
-
Desired amine
-
Coupling agent (e.g., HATU, HBTU, EDC/NHS)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
-
Procedure:
-
To a solution of the chroman-3-carboxylic acid in the anhydrous solvent, add the coupling agent (1.1 equivalents) and the base (2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Stir at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired chroman-3-amide.
-
In Vitro ROCK Inhibition Assay
This protocol describes a general enzymatic assay to determine the IC50 values of test compounds against ROCK1 and ROCK2.
-
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., long S6 kinase substrate peptide)
-
ATP
-
Test compounds (chroman-3-amides) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the compound solution or DMSO (vehicle control).
-
Add 2 µL of the ROCK enzyme solution in kinase buffer.
-
Add 2 µL of the substrate/ATP mixture in kinase buffer to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cellular Assay for ROCK Inhibition: Western Blotting for Phosphorylated Myosin Light Chain (pMLC)
This assay measures the ability of a compound to inhibit ROCK activity in a cellular context by quantifying the phosphorylation of a key downstream substrate, myosin light chain (MLC).
-
Materials:
-
Cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-MLC2 (Ser19), anti-total-MLC2
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO for 1-2 hours.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pMLC2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with an antibody against total MLC2 as a loading control.
-
Quantify the band intensities using densitometry software. The ratio of pMLC to total MLC is calculated to determine the extent of ROCK inhibition.
-
Cellular Assay for ROCK Inhibition: Immunofluorescence Staining of Actin Stress Fibers
This protocol allows for the visualization of changes in the actin cytoskeleton as a result of ROCK inhibition.
-
Materials:
-
Cell line (e.g., NIH-3T3)
-
Glass coverslips
-
Cell culture medium
-
Test compounds
-
Serum-free medium
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% BSA in PBS (blocking buffer)
-
Fluorophore-conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
DAPI
-
Antifade mounting medium
-
-
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test compound or DMSO for 1-2 hours.
-
Stimulate the cells with a ROCK activator (e.g., serum or LPA) for 30 minutes to induce stress fiber formation.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[9]
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.[9]
-
Wash with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with fluorophore-conjugated phalloidin and DAPI in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the actin stress fibers and nuclei using a fluorescence microscope. A reduction in stress fiber formation in compound-treated cells compared to the vehicle control indicates ROCK inhibition.
-
Structure-Activity Relationship (SAR) Insights
The following diagram summarizes key structure-activity relationships for chroman-3-amide ROCK inhibitors based on available data.
Caption: Key structure-activity relationships for chroman-3-amide ROCK inhibitors.
References
- 1. Chroman-3-amides as potent Rho kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. real-research.com [real-research.com]
Application of Chroman Derivatives as PD-1/PD-L1 Antagonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between the programmed cell death protein 1 (PD-1) receptor and its ligand, programmed death-ligand 1 (PD-L1), is a critical immune checkpoint that plays a significant role in tumor immune evasion.[1][2] PD-L1, often overexpressed on the surface of tumor cells, binds to the PD-1 receptor on activated T cells, leading to the suppression of T-cell activity and allowing cancer cells to escape immune surveillance.[3][4] The blockade of this PD-1/PD-L1 interaction has emerged as a promising strategy in cancer immunotherapy.[2][5] While monoclonal antibodies targeting this pathway have shown clinical success, small-molecule inhibitors offer potential advantages such as oral bioavailability, better tissue penetration, and lower production costs.[5][6]
Recently, a novel class of chroman derivatives has been identified as potent small-molecule inhibitors of the PD-1/PD-L1 interaction.[1][7] These compounds have demonstrated significant activity in preclinical studies, making them promising candidates for further drug development. This document provides detailed application notes and protocols for researchers interested in the evaluation and characterization of chroman derivatives as PD-1/PD-L1 antagonists.
Mechanism of Action
Small-molecule inhibitors of the PD-1/PD-L1 pathway, including chroman derivatives, can act through various mechanisms. A predominant mechanism involves the induction of PD-L1 dimerization.[8][9] By binding to the PD-L1 monomer, these small molecules promote the formation of a PD-L1 dimer. This dimerization sterically hinders the binding of PD-1 to PD-L1, thereby blocking the inhibitory downstream signaling cascade and restoring T-cell-mediated anti-tumor immunity.[9][10]
References
- 1. Design, Synthesis, and Biological Evaluation of Chroman Derivatives as PD-1/PD-L1 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Progress in small-molecule inhibitors targeting PD-L1 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Unlocking the Potential of PD-L1 Small-Molecule Antagonists: Preclinical Insights and Therapeutic Promise [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Mechanism of Small-Molecule Inhibitors in Blocking the PD-1/PD-L1 Pathway through PD-L1 Dimerization [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chroman-3-ylmethanamine in Neuroprotective Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of chroman-3-ylmethanamine derivatives as potential neuroprotective agents. The protocols outlined below are based on established methodologies for evaluating the neuroprotective efficacy of these compounds, with a focus on their antioxidant properties and their ability to mitigate excitotoxicity.
Application Notes
The this compound scaffold has emerged as a promising pharmacophore in the design of novel neuroprotective agents. Derivatives of this structure have demonstrated significant potential in preclinical models of neurodegenerative diseases, including Alzheimer's disease, by targeting key pathological mechanisms such as oxidative stress and glutamate-induced excitotoxicity.[1]
One notable derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), has been shown to inhibit neuronal cell damage induced by glutamate and N-methyl-d-aspartate (NMDA).[1] The neuroprotective effects of these compounds are attributed to a multi-target mechanism of action that includes direct antioxidant activity and the modulation of crucial intracellular signaling pathways.
Key Mechanisms of Action:
-
Antioxidant Activity: this compound derivatives can directly scavenge free radicals and inhibit lipid peroxidation, thereby reducing oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[1]
-
Anti-excitotoxicity: These compounds can protect neurons from glutamate-induced excitotoxicity, a process involving the overstimulation of glutamate receptors that leads to neuronal death.[1]
-
Modulation of Signaling Pathways: A key mechanism involves the activation of the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) signaling pathway (ERK-CREB).[1] This pathway is crucial for promoting neuronal survival and plasticity.
Data Presentation
The following tables summarize the quantitative data for the neuroprotective effects of a representative this compound derivative, BL-M, and other relevant chroman compounds.
Table 1: Inhibition of Excitotoxicity by Chroman Derivatives
| Compound | Assay | IC50 (µM) | Cell Type | Reference |
| N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) | Glutamate-induced toxicity | 16.95 | Primary Rat Cortical Neurons | [1] |
| N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) | NMDA-induced toxicity | 6.92 | Primary Rat Cortical Neurons | [1] |
| Memantine (Reference) | Glutamate-induced toxicity | 3.32 | Primary Rat Cortical Neurons | [1] |
| Memantine (Reference) | NMDA-induced toxicity | 4.68 | Primary Rat Cortical Neurons | [1] |
Table 2: Enzyme Inhibition by Chroman and Chromone Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
| gem-dimethylchroman-4-ol derivative | eqBuChE | 2.9 - 7.3 | [2] |
| gem-dimethylchroman-4-amine derivative | eqBuChE | 7.6 - 67 | [2] |
| Chromone derivative 11 | MAO-B | 0.01562 | [3] |
| Chromone derivative 11 | MAO-A | 13.61 | [3] |
| Chromone derivative 9 | MAO-A | 0.023 - 0.32 | [3] |
| Chromone derivative 10 | MAO-B | 0.019 - 0.73 | [3] |
| Chromone-rivastigmine hybrid 16 | BuChE | 0.511 | [3] |
| Chromone-based chalcone 22 | AChE | 10 | [3] |
| Chromone-based chalcone 22 | BuChE | 6 | [3] |
| Chromone-based chalcone 23 | BACE-1 | 16 | [3] |
| Chromone derivative NS-4 | AChE | 3.09 | [4] |
| Chromone derivative NS-4 | BuChE | 1.95 | [4] |
| Chromone derivative NS-4 | MAO-B | 19.64 | [4] |
| Chromone derivative NS-13 | AChE | 0.625 | [4] |
| Chromone derivative NS-13 | BuChE | 10.98 | [4] |
| Chromone derivative NS-13 | MAO-B | 12.31 | [4] |
Visualizations
Experimental Protocols
Assessment of Neuroprotective Effects against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
This protocol details the procedure for evaluating the neuroprotective effects of this compound derivatives against glutamate-induced excitotoxicity in primary rat cortical neurons using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Primary rat cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated 96-well plates
-
This compound derivative stock solution (in DMSO)
-
L-glutamic acid
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Culture:
-
Plate primary rat cortical neurons in poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Culture the neurons in supplemented Neurobasal medium at 37°C in a humidified 5% CO2 incubator for 7-10 days.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in culture medium. The final DMSO concentration should not exceed 0.1%.
-
After 7-10 days in culture, replace the medium with fresh medium containing the desired concentrations of the test compound.
-
Incubate for 1 hour at 37°C.
-
-
Induction of Excitotoxicity:
-
Add L-glutamic acid to the wells to a final concentration of 100 µM.
-
Incubate the plate for 24 hours at 37°C.
-
-
MTT Assay:
-
After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 15 minutes on an orbital shaker to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control (untreated) cells.
-
Determine the IC50 value, which is the concentration of the compound that provides 50% protection against glutamate-induced cell death.
-
DPPH Radical Scavenging Assay
This protocol describes the evaluation of the antioxidant activity of this compound derivatives by measuring their ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
Materials:
-
This compound derivative stock solution (in methanol or ethanol)
-
DPPH solution (0.1 mM in methanol or ethanol)
-
Ascorbic acid (positive control)
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a 0.1 mM DPPH working solution in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Prepare serial dilutions of the this compound derivative and ascorbic acid in the same solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the test compound or standard at various concentrations to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of the solvent instead of the test compound.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Western Blot Analysis of ERK and CREB Phosphorylation
This protocol outlines the procedure to determine the effect of this compound derivatives on the phosphorylation of ERK and CREB in neuronal cells.
Materials:
-
Primary neuronal cells or a suitable neuronal cell line (e.g., SH-SY5Y)
-
This compound derivative
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-CREB, anti-total-CREB, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat neuronal cells with the this compound derivative for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mannich reaction mediated derivatization of chromones and their biological evaluations as putative multipotent ligands for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chroman-3-ylmethanamine in the Synthesis of High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The application of chroman-3-ylmethanamine in polymer chemistry is an emerging field of interest. The following application notes and protocols are prospective and based on established principles of polymer chemistry and the known properties of chroman derivatives. The provided data is representative and intended to guide future research and development.
Introduction
This compound is a versatile heterocyclic compound recognized for its potential as a building block in various fields, including medicinal chemistry and material science.[1] Its rigid bicyclic structure and reactive primary amine functionality make it an attractive candidate for incorporation into polymer backbones to enhance their physicochemical properties. This document outlines the potential use of this compound as a novel curing agent for epoxy resins, leading to thermosets with superior thermal and mechanical performance. The incorporation of the chroman moiety is hypothesized to increase the glass transition temperature (Tg), improve mechanical strength, and enhance thermal stability due to the introduction of a rigid, bulky group that restricts polymer chain mobility.
Proposed Mechanism of Action
The primary amine group of this compound can readily participate in nucleophilic addition reactions with the epoxide rings of epoxy prepolymers. The rigid chroman structure, once incorporated into the crosslinked polymer network, is expected to impart enhanced properties through several mechanisms:
-
Steric Hindrance: The bulky chroman group restricts the rotational freedom of the polymer chains, leading to a more rigid network.
-
Increased Crosslinking Density: The difunctional nature of the primary amine allows it to react with two epoxy groups, contributing to a densely crosslinked network.
-
Potential for Secondary Interactions: The oxygen atom in the chroman ring may participate in hydrogen bonding or other non-covalent interactions, further strengthening the polymer matrix.
Logical Relationship: Property Enhancement
Caption: Logical flow from structural features to enhanced properties.
Quantitative Data Summary
The following table summarizes the expected improvements in the properties of a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin when cured with this compound compared to a conventional aliphatic amine curing agent, such as triethylenetetramine (TETA).
| Property | Standard Epoxy (DGEBA + TETA) | Chroman-Modified Epoxy (DGEBA + this compound) |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | 110 °C | > 150 °C (Expected) |
| Decomposition Temperature (Td, 5% wt loss) | 320 °C | > 350 °C (Expected) |
| Mechanical Properties | ||
| Tensile Strength | 65 MPa | > 80 MPa (Expected) |
| Tensile Modulus | 2.8 GPa | > 3.5 GPa (Expected) |
| Flexural Strength | 100 MPa | > 120 MPa (Expected) |
| Physical Properties | ||
| Water Absorption (24h immersion) | 0.5 % | < 0.3 % (Expected) |
Experimental Protocols
Protocol 1: Synthesis of Chroman-Modified Epoxy Resin
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy prepolymer (epoxy equivalent weight ~180 g/eq)
-
This compound (molecular weight: 163.22 g/mol )
-
Acetone (for viscosity reduction, optional)
-
Silicone mold
Procedure:
-
Stoichiometric Calculation: Calculate the required amount of this compound based on the amine hydrogen equivalent weight (AHEW). For this compound (C10H13NO), with two reactive hydrogens in the primary amine group, the AHEW is 163.22 / 2 = 81.61 g/eq. The stoichiometric ratio of amine to epoxy is typically 1:1.
-
Pre-heating: Gently pre-heat the DGEBA epoxy prepolymer to 60 °C to reduce its viscosity.
-
Mixing: In a disposable container, weigh the appropriate amount of the pre-heated DGEBA. Add the calculated stoichiometric amount of this compound.
-
Degassing: If necessary, add a small amount of acetone to further reduce viscosity. Mix thoroughly for 5-10 minutes until a homogeneous mixture is obtained. Place the mixture in a vacuum chamber to degas and remove any entrapped air bubbles.
-
Casting: Pour the degassed mixture into a pre-heated silicone mold.
-
Curing: Transfer the mold to a programmable oven. A typical curing schedule would be:
-
80 °C for 2 hours
-
120 °C for 2 hours
-
150 °C for 1 hour (post-curing)
-
-
Cooling and Demolding: Allow the cured polymer to cool slowly to room temperature inside the oven to prevent thermal shock. Once cooled, demold the polymer sample.
Protocol 2: Characterization of Cured Polymer
1. Thermal Analysis (Differential Scanning Calorimetry - DSC):
-
Objective: To determine the glass transition temperature (Tg).
-
Procedure:
-
Prepare a small sample (5-10 mg) of the cured polymer.
-
Place the sample in an aluminum DSC pan.
-
Heat the sample from room temperature to 200 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Cool the sample back to room temperature.
-
Perform a second heating scan under the same conditions. The Tg is determined from the midpoint of the transition in the second heating curve.
-
2. Thermal Gravimetric Analysis (TGA):
-
Objective: To determine the thermal stability and decomposition temperature (Td).
-
Procedure:
-
Place a small sample (10-15 mg) of the cured polymer in a TGA crucible.
-
Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The Td is typically reported as the temperature at which 5% weight loss occurs.
-
3. Mechanical Testing (Tensile Test):
-
Objective: To determine tensile strength and modulus.
-
Procedure:
-
Prepare dog-bone shaped specimens according to ASTM D638 standards.
-
Conduct the tensile test using a universal testing machine at a constant crosshead speed (e.g., 5 mm/min).
-
Record the stress-strain data to determine the tensile strength and modulus.
-
Experimental Workflow
Caption: Workflow for synthesis and characterization of polymers.
Conclusion
The use of this compound as a component in polymer synthesis holds significant promise for the development of materials with enhanced thermal and mechanical properties. The protocols and expected data presented herein provide a foundational framework for researchers to explore the potential of this novel building block. Further investigation is warranted to fully elucidate the structure-property relationships and optimize the performance of chroman-containing polymers for various advanced applications.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Chroman-3-ylmethanamine Synthesis
Welcome to the technical support center for the synthesis of chroman-3-ylmethanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Below you will find frequently asked questions (FAQs), detailed experimental procedures, and comparative data to guide you through common challenges and enhance your yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of this compound via four common synthetic routes.
Route 1: Reductive Amination of Chroman-3-carboxaldehyde
Q1: My reductive amination of chroman-3-carboxaldehyde is resulting in low yields of the desired primary amine. What are the likely causes and how can I improve the yield?
A1: Low yields in the reductive amination of chroman-3-carboxaldehyde to form this compound are often attributed to several factors:
-
Imine Formation Equilibrium: The initial formation of the imine intermediate from the aldehyde and ammonia is a reversible reaction. To drive the equilibrium towards the imine, it is crucial to effectively remove the water that is formed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
-
Over-alkylation: The newly formed primary amine is nucleophilic and can react with another molecule of the aldehyde to form a secondary amine, which can further react to form a tertiary amine. To minimize this, a large excess of the ammonia source (e.g., ammonia in methanol or ammonium acetate) should be used.
-
Sub-optimal Reducing Agent: The choice and timing of the addition of the reducing agent are critical. Sodium cyanoborohydride (NaBH₃CN) is a preferred reagent as it is more selective for the imine over the aldehyde. It is often added after allowing sufficient time for imine formation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective and less toxic alternative. If using a stronger reducing agent like sodium borohydride (NaBH₄), it should be added after the imine has formed to avoid premature reduction of the starting aldehyde.[1]
-
Reaction Conditions: Ensure the reaction is run at an optimal pH, typically weakly acidic (pH 5-6), to facilitate imine formation without deactivating the amine nucleophile. The temperature should also be controlled; while gentle heating can promote imine formation, excessive heat can lead to side reactions.
Troubleshooting Guide: Low Yield in Reductive Amination
| Potential Cause | Recommended Solution |
| Incomplete imine formation | Use a Dean-Stark trap or add 4Å molecular sieves. Increase the reaction time for imine formation before adding the reducing agent. |
| Formation of secondary/tertiary amines | Use a large excess (10-20 equivalents) of the ammonia source. |
| Aldehyde reduction by the reducing agent | Use a milder, imine-selective reducing agent like NaBH₃CN or NaBH(OAc)₃. If using NaBH₄, add it portion-wise after confirming imine formation via TLC or NMR. |
| Incorrect pH | Buffer the reaction mixture to pH 5-6 using acetic acid. |
| Sub-optimal temperature | Run the imine formation step at room temperature to 40°C, then cool before adding the reducing agent. |
Route 2: Reduction of 3-Cyano-chroman
Q2: I am attempting to reduce 3-cyano-chroman to this compound, but the reaction is sluggish and gives a mixture of products. How can I optimize this reduction?
A2: The reduction of a nitrile to a primary amine is a powerful transformation, but can present challenges. Here’s how to address common issues:
-
Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a potent reagent for this conversion and typically gives good yields.[2][3][4] It is crucial to use a sufficient excess (typically 2-3 equivalents) to ensure complete reduction. The reaction should be carried out in an anhydrous ethereal solvent like diethyl ether or THF under an inert atmosphere.
-
Incomplete Reaction: If the reaction is sluggish, gentle heating (refluxing in THF) can be employed. However, prolonged reaction times or high temperatures can sometimes lead to side products. Monitoring the reaction by TLC is essential to determine the optimal reaction time.
-
Formation of Side Products: The intermediate imine can sometimes be hydrolyzed during workup to form an aldehyde, or it can react with the product amine to form secondary amines. To avoid this, a careful workup procedure is necessary. Typically, the reaction is quenched by the sequential and slow addition of water, followed by an aqueous base (e.g., 15% NaOH solution), and then more water (Fieser workup). This procedure helps to precipitate the aluminum salts, which can then be filtered off.[2]
-
Catalytic Hydrogenation: An alternative, often cleaner, method is catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.[5][6] The addition of ammonia to the reaction mixture can help to suppress the formation of secondary amine byproducts.[5]
Troubleshooting Guide: Issues with Nitrile Reduction
| Potential Cause | Recommended Solution |
| Incomplete reduction | Increase the equivalents of LiAlH₄. Increase the reaction temperature to reflux in THF. |
| Formation of aldehyde byproduct | Ensure a thorough and careful workup to completely reduce the intermediate imine before hydrolysis. |
| Formation of secondary amine | For catalytic hydrogenation, add ammonia to the reaction mixture. For LiAlH₄ reduction, ensure a rapid and efficient workup. |
| Difficult purification | Employ the Fieser workup for LiAlH₄ reactions to facilitate the removal of aluminum salts. |
Route 3: Reduction of Chroman-3-carboxamide
Q3: The reduction of my chroman-3-carboxamide with LiAlH₄ is not proceeding to completion, and I am isolating unreacted starting material. What can I do?
A3: Amide reduction with LiAlH₄ is a robust method, but requires specific conditions for success:
-
Reagent Equivalents and Purity: Amide reductions typically require a larger excess of LiAlH₄ (3-4 equivalents) compared to ester or ketone reductions. Ensure your LiAlH₄ is fresh and has not been deactivated by moisture.
-
Solvent and Temperature: The reaction is usually performed in a high-boiling ethereal solvent like THF to allow for refluxing, which is often necessary to drive the reaction to completion. Diethyl ether may not be sufficient if the amide is particularly unreactive.
-
Reaction Time: Amide reductions can be slow. Monitor the reaction progress by TLC. If the reaction stalls, consider extending the reflux time.
-
Workup Procedure: Similar to the nitrile reduction, a careful workup is essential to hydrolyze the aluminum-amine complexes and remove the aluminum salts. The Fieser workup is highly recommended.
Route 4: Gabriel Synthesis from 3-(Halomethyl)chroman
Q4: I am using the Gabriel synthesis to prepare this compound, but the initial alkylation of potassium phthalimide is giving a low yield. How can I improve this step?
A4: The Gabriel synthesis is an excellent method for preparing primary amines without the risk of over-alkylation.[7][8][9][10] Here are some tips to optimize the first step:
-
Solvent Choice: The Sₙ2 reaction between the phthalimide anion and the alkyl halide is favored in a polar aprotic solvent. N,N-Dimethylformamide (DMF) is a common and effective choice.[9]
-
Leaving Group: The nature of the leaving group on the 3-(halomethyl)chroman is important. A bromide or iodide is a better leaving group than a chloride and will generally give higher yields and faster reaction rates.
-
Reaction Temperature: Gentle heating (e.g., 60-80 °C) is often required to drive the alkylation to completion. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
-
Purity of Reactants: Ensure that your potassium phthalimide is dry and your 3-(halomethyl)chroman is pure. Impurities can interfere with the reaction.
Q5: The final deprotection step in my Gabriel synthesis using hydrazine is messy and gives a low yield of the amine. Are there better methods?
A5: While hydrazine hydrate is traditionally used for the cleavage of the N-alkylphthalimide (the Ing-Manske procedure), it can sometimes lead to purification difficulties.[7][9] Here are some alternatives:
-
Acid Hydrolysis: Refluxing the N-alkylphthalimide with a strong acid (e.g., HCl or H₂SO₄) will hydrolyze the amide bonds to release the primary amine and phthalic acid. However, this method is harsh and may not be suitable for substrates with acid-sensitive functional groups.
-
Basic Hydrolysis: Treatment with a strong base like sodium hydroxide can also be used, but like acid hydrolysis, it can be harsh.
-
Alternative Reagents: Sodium borohydride in isopropanol has been reported as a milder alternative for the cleavage of the phthalimide.[11]
Comparative Data of Synthetic Routes
The following table summarizes typical reaction conditions and yields for the different synthetic approaches to this compound. Please note that these are general conditions and may require optimization for your specific setup.
| Synthetic Route | Starting Material | Key Reagents | Solvent | Temp. | Time | Typical Yield | Key Considerations |
| Reductive Amination | Chroman-3-carboxaldehyde | NH₃/MeOH, NaBH₃CN | Methanol | RT | 12-24 h | 60-80% | Potential for over-alkylation; requires careful control of pH and reducing agent addition. |
| Nitrile Reduction | 3-Cyano-chroman | LiAlH₄ | THF | Reflux | 4-12 h | 70-90% | Requires anhydrous conditions and careful workup; potential for secondary amine formation. |
| Amide Reduction | Chroman-3-carboxamide | LiAlH₄ | THF | Reflux | 6-18 h | 75-95% | Requires a larger excess of LiAlH₄ and often longer reaction times than nitrile reduction. |
| Gabriel Synthesis | 3-(Bromomethyl)chroman | 1. K-Phthalimide2. N₂H₄·H₂O | 1. DMF2. Ethanol | 1. 80°C2. Reflux | 1. 4-8 h2. 4-12 h | 65-85% (overall) | Two-step process; avoids over-alkylation; final deprotection can be challenging to purify. |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
Step 1: Synthesis of Chroman-3-carboxaldehyde (Illustrative)
This is an exemplary procedure as the direct synthesis of chroman-3-carboxaldehyde may vary.
A solution of chroman-3-carboxylic acid (1.0 eq) in anhydrous THF is cooled to 0 °C under an inert atmosphere. A solution of a suitable reducing agent, such as borane-dimethyl sulfide complex (BH₃·SMe₂, 1.1 eq), is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC). The reaction is carefully quenched with methanol, and the solvent is removed under reduced pressure. The resulting aldehyde is purified by column chromatography.
Step 2: Reductive Amination
-
To a solution of chroman-3-carboxaldehyde (1.0 eq) in methanol, add a solution of ammonia in methanol (7 N, 15 eq).
-
Add ammonium acetate (1.5 eq) and stir the mixture at room temperature for 2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
-
Stir for 30 minutes, then basify with 2 M NaOH to pH ~10.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of this compound via Nitrile Reduction
Step 1: Synthesis of 3-Cyano-chroman (Illustrative)
This is an exemplary procedure as the direct synthesis of 3-cyano-chroman may vary.
To a solution of 3-bromo-chroman (1.0 eq) in a polar aprotic solvent like DMSO, add sodium cyanide (NaCN, 1.2 eq). Heat the reaction mixture to 60-80 °C and monitor by TLC. Upon completion, cool the reaction, pour it into water, and extract with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give 3-cyano-chroman, which can be purified by chromatography.
Step 2: Reduction with LiAlH₄
-
To a stirred suspension of LiAlH₄ (2.5 eq) in anhydrous THF under an inert atmosphere, add a solution of 3-cyano-chroman (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate vigorously for 1 hour.
-
Filter the precipitate through a pad of Celite® and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude amine.
-
Purify by column chromatography or distillation under reduced pressure.
Visualizing the Synthetic Pathways
To aid in understanding the experimental workflows and logical relationships in troubleshooting, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. adichemistry.com [adichemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. studymind.co.uk [studymind.co.uk]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Chroman-3-ylmethanamine
Welcome to the technical support center for the purification of chroman-3-ylmethanamine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this and structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound is streaking badly during silica gel column chromatography. What causes this and how can I fix it?
A1: Streaking of amines on silica gel is a common problem caused by the acidic nature of the silica surface, which strongly interacts with the basic amine group.[1][2] This leads to poor separation, broad peaks, and often, irreversible adsorption of the compound to the stationary phase.[1]
To mitigate this, you can:
-
Add a competing base to the mobile phase: Incorporating a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide (typically 0.1-1%), into your eluent can neutralize the acidic silanol groups on the silica surface.[1][2]
-
Use a different stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or amine-functionalized silica gel, which are designed for purifying basic compounds.[2][3]
-
Try reversed-phase chromatography: Purifying the amine on a C18 column with a mobile phase at a higher pH (e.g., using a buffer with TEA) can improve retention and peak shape.[1][3]
Q2: I'm having trouble crystallizing my purified this compound, which is an oil at room temperature. What should I do?
A2: Many freebase amines are oils or low-melting solids, making them difficult to crystallize.[4][5] A highly effective strategy is to convert the amine into a salt, which is often a stable, crystalline solid with improved handling properties.[4][6]
-
Form a hydrochloride (HCl) salt: Dissolve the crude amine in a suitable solvent like diethyl ether, ethyl acetate, or dichloromethane. Then, add a solution of HCl in ether or isopropanol dropwise until precipitation is complete.[4][7] The resulting hydrochloride salt can then be isolated by filtration and recrystallized.[6][7]
-
Use other acids: If the HCl salt does not crystallize well, other acids such as oxalic, tartaric, or maleic acid can be used to form crystalline salts.[7]
Q3: My yield is very low after column chromatography. Where could my compound have gone?
A3: Low recovery of amines from silica gel columns is typically due to irreversible binding to the acidic stationary phase.[1] Other possibilities include:
-
Decomposition on silica: The compound may be unstable on silica gel.[8] You can test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots have formed.[8]
-
Compound is too polar/non-polar: Your compound may have eluted either in the solvent front or not at all with the chosen solvent system.[8] Ensure you have developed an appropriate solvent system using Thin Layer Chromatography (TLC) first.
-
Co-elution with impurities: The desired product might be present in fractions you discarded. Re-analyze all collected fractions carefully.
Q4: How can I separate the enantiomers of my racemic this compound?
A4: The separation of enantiomers requires a chiral environment. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and effective method for this.[9][10]
-
CSP Selection: Polysaccharide-based CSPs, such as those with amylose or cellulose backbones (e.g., Chiralpak® series), have shown broad applicability for separating chroman derivatives.[9]
-
Method Development: A systematic approach involves screening different CSPs and mobile phases to find the optimal conditions for separation.[9] The performance is evaluated based on parameters like separation factor (α) and resolution (Rs).[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Citation |
| No compound eluting from silica column | 1. Compound is irreversibly adsorbed to the silica. 2. Compound is not soluble in the mobile phase. 3. Compound decomposed on the column. | 1. Switch to a more polar eluent (e.g., add methanol). If that fails, consider the compound lost and use a deactivated stationary phase (e.g., alumina) for the next attempt. 2. Dry-load the sample onto the column.[11] 3. Test for silica stability using a 2D TLC experiment. Use a less acidic stationary phase like alumina or florisil.[8] | [8] |
| Poor separation between compound and impurities | 1. Inappropriate solvent system. 2. Column was overloaded with sample. 3. One component is a degradation product of the other, formed on the column. | 1. Re-optimize the eluent system using TLC to maximize the difference in Rf values. 2. Reduce the amount of crude material loaded onto the column. Use a column with a larger diameter.[12] 3. Check for on-plate degradation with TLC. If observed, use a deactivated stationary phase.[8] | [8][12] |
| HPLC retention times are shifting | 1. Column is not properly equilibrated. 2. Mobile phase composition is changing (e.g., solvent evaporation). 3. Amine column is degrading. | 1. Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before injection. 2. Prepare fresh mobile phase daily and keep solvent bottles capped.[13] 3. Silica-based amine columns can degrade, especially in aqueous mobile phases. This can be seen as a continuous shift to earlier retention times. The column may need to be replaced.[14] | [13][14] |
| Amine salt is "oiling out" instead of crystallizing | 1. Solvent is not appropriate for crystallization. 2. Presence of impurities inhibiting crystal formation. 3. Water is present in the solvent. | 1. Try a different solvent system, often a mixture of a "good" solvent and a "poor" anti-solvent works well.[4] 2. Ensure the freebase amine is sufficiently pure before salt formation. Consider a quick filtration through a silica plug.[7] 3. Use anhydrous solvents and glassware. Stripping the oil with an anhydrous solvent like toluene on a rotary evaporator can sometimes induce crystallization.[7] | [4][7] |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol is designed for the purification of basic amines and incorporates modifications to prevent streaking and product loss.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent. For every 1g of crude material, use approximately 50-100g of silica gel.
-
Basification (Optional but Recommended): To the prepared slurry, add 0.5-1% triethylamine (TEA) or ammonium hydroxide relative to the total solvent volume.[1][2] Stir for 15 minutes.
-
Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent. Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel (2-3 times the mass of the product), and evaporate the solvent until a free-flowing powder is obtained.[11] Carefully add this powder to the top of the column.[11]
-
Elution: Begin elution with your starting solvent system (e.g., Hexane/Ethyl Acetate + 0.5% TEA). Gradually increase the polarity of the mobile phase (gradient elution) to elute the compound.
-
Fraction Collection & Analysis: Collect fractions and analyze them using TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual TEA, co-evaporate with a solvent like dichloromethane several times.
Protocol 2: Purification via Hydrochloride Salt Formation
This method is ideal when the freebase is an oil or difficult to handle.
-
Dissolution: Dissolve the crude amine oil in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) at a concentration of approximately 0.1-0.5 M.
-
Acidification: While stirring, slowly add a solution of 2 M HCl in diethyl ether or isopropanol dropwise. A white precipitate of the amine hydrochloride salt should form.[7]
-
Precipitation: Continue adding the HCl solution until no further precipitation is observed. You can monitor the pH of the solution with moist pH paper to ensure it is acidic.
-
Isolation: Isolate the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove soluble impurities.[6]
-
Drying: Dry the salt under high vacuum to remove residual solvent.
-
Recrystallization: Dissolve the crude salt in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or methanol/ether mixture). Allow the solution to cool slowly to room temperature, then place it in a freezer to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Chiral HPLC Method Development for Chroman Derivatives
This protocol provides a general workflow for separating enantiomers.[9]
-
Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® IA or Chiralpak® AD, as these are effective for a wide range of chroman derivatives.[9]
-
Initial Screening:
-
Mobile Phase: Use a standard mobile phase like Hexane/Isopropanol or Hexane/Ethanol in various ratios (e.g., 90:10, 80:20, 70:30).
-
Flow Rate: Set a typical flow rate (e.g., 1.0 mL/min).
-
Detection: Use a UV detector at a wavelength where the compound absorbs (e.g., 254 nm or 280 nm).
-
-
Optimization:
-
If no separation is observed, try a different CSP or a different alcohol modifier in the mobile phase.
-
If partial separation is achieved, optimize the ratio of the mobile phase components to improve resolution.
-
Small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can sometimes improve peak shape and resolution, but use with caution as they can alter the column surface.
-
-
Analysis: Evaluate chromatograms based on retention factor (k), separation factor (α), and resolution (Rs) to determine the best separation conditions.[9]
Comparative Data
The following table is an illustrative example of how results from different purification methods might be compared.
Table 1: Example Comparison of Purification Methods for this compound
| Purification Method | Stationary/Solvent System | Starting Purity (HPLC Area %) | Final Purity (HPLC Area %) | Overall Yield (%) | Notes |
| Flash Chromatography | Silica Gel, Hex/EtOAc + 1% TEA | 75% | 98.5% | 65% | Significant product loss on column. |
| Flash Chromatography | Alumina (Neutral), Hex/EtOAc | 75% | 98.2% | 82% | Higher recovery than silica. |
| Salt Recrystallization | HCl salt, recrystallized from Ethanol/Ether | 75% | >99.5% | 78% | Yields highly pure, crystalline solid. |
| Reversed-Phase Flash | C18 Silica, Water/Acetonitrile + 0.1% TEA | 75% | 97.9% | 85% | Good for polar impurities, but requires removal of water.[3] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting amine streaking in chromatography.
Caption: Principle of purification via selective precipitation of an amine salt.
References
- 1. biotage.com [biotage.com]
- 2. reddit.com [reddit.com]
- 3. teledyneisco.com [teledyneisco.com]
- 4. benchchem.com [benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Isolation (Recovery) [chem.ualberta.ca]
- 7. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Chromatography [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Amine column degradation - Chromatography Forum [chromforum.org]
overcoming challenges in the synthesis of chroman derivatives
Welcome to the technical support center for the synthesis of chroman derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing chroman-4-ones, and what are their typical side products?
A1: The two most prevalent methods for synthesizing the chroman-4-one core are the base-promoted condensation of a 2'-hydroxyacetophenone with an aldehyde and the intramolecular Friedel-Crafts acylation of a phenoxypropionic acid.[1]
-
Base-Promoted Condensation: The primary side product in this reaction is the self-condensation of the aldehyde reactant. This is particularly problematic when the 2'-hydroxyacetophenone is deactivated by electron-donating groups.[1][2][3]
-
Intramolecular Friedel-Crafts Acylation: Common side products include intermolecular acylation products, which can lead to polymer formation, especially at high concentrations. Other potential issues include incomplete cyclization of the starting material and possible dealkylation or rearrangement of substituents on the aromatic ring under strong acidic conditions.[1]
Q2: I'm experiencing very low yields in my chroman-4-one synthesis when using a 2'-hydroxyacetophenone with electron-donating groups. How can I improve this?
A2: Low yields in this scenario are often due to the competing aldehyde self-condensation reaction, which becomes more favorable when the 2'-hydroxyacetophenone is less reactive.[1][3] To enhance the formation of the desired chroman-4-one, consider the following strategies:
-
Optimize the Base: Switching from a strong, nucleophilic base like NaOH to a non-nucleophilic base can disfavor the aldehyde self-condensation pathway.
-
Modify Reaction Conditions: Running the reaction at a higher temperature can sometimes favor the desired intramolecular cyclization over the intermolecular self-condensation.
Q3: My reaction mixture shows multiple unidentified byproducts. What are the likely causes and how can I troubleshoot this?
A3: The formation of multiple byproducts can arise from the decomposition of starting materials or the product under the reaction conditions, or from impurities in your reagents.[1] Here are some troubleshooting steps:
-
Purify Starting Materials: Ensure the 2'-hydroxyacetophenone, aldehyde, and any other reagents are of high purity.[1]
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the reaction's progress. This will help identify the point at which byproduct formation becomes significant, allowing you to optimize the reaction time.[1]
-
Adjust Reaction Temperature: Lowering the reaction temperature may reduce the rate of decomposition and side reactions.
Q4: How can I prevent intermolecular acylation during an intramolecular Friedel-Crafts cyclization?
A4: Intermolecular acylation is a side reaction that depends on the concentration of the reactants. To minimize this, the reaction should be performed under high-dilution conditions. This involves using a larger volume of solvent to decrease the likelihood of two reactant molecules reacting with each other.[1]
Troubleshooting Guides
Issue 1: Low Yield in Chroman Synthesis
This guide provides a systematic approach to troubleshooting low product yields in chroman synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in chroman synthesis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Impure Starting Materials | Purify all reagents (e.g., salicylaldehyde, alkenes, catalysts) and ensure solvents are anhydrous. | Elimination of side reactions caused by impurities, leading to a cleaner reaction profile and potentially higher yield. |
| Suboptimal Reaction Conditions | Systematically vary reaction parameters such as temperature, reaction time, and concentration. For instance, lower temperatures may reduce byproduct formation. | Identification of the optimal conditions that favor the desired product formation over side reactions.[4] |
| Inefficient Catalyst or Base | Screen different Lewis or Brønsted acids for cyclization reactions. For base-catalyzed reactions, test a range of organic and inorganic bases. | Discovery of a more efficient catalyst or base that promotes the desired reaction pathway more effectively. |
| Product Decomposition | Monitor the reaction over time using TLC or LC-MS to check for product degradation after its formation. | Quenching the reaction at the optimal time to prevent loss of the desired product. |
| Losses during Workup and Purification | Ensure complete extraction of the product from the aqueous phase. Optimize the chromatography conditions to minimize product loss on the stationary phase. | Improved recovery of the synthesized chroman derivative. |
Issue 2: Formation of Significant Side Products
This section addresses the challenge of minimizing the formation of common side products during chroman synthesis.
Decision Tree for Side Product Minimization
Caption: A decision-making diagram for addressing common side products in chroman synthesis.
| Side Product | Common Cause | Recommended Action |
| Aldehyde Self-Condensation | Use of a strong, nucleophilic base with electron-rich 2'-hydroxyacetophenones.[1][3] | Switch to a non-nucleophilic base (e.g., DIPA, DIPEA).[1][2][5] |
| Intermolecular Acylation | High concentration of reactants in Friedel-Crafts acylation.[1] | Perform the reaction under high-dilution conditions by increasing the solvent volume.[1] |
| Elimination Side Reactions | Instability of carbocation intermediates, particularly with alkyl-substituted precursors.[6][7] | Use substrates that form more stable intermediates (e.g., those with aryl or alkynyl substituents).[6][7] |
| Incomplete Cyclization | Insufficient reaction time or temperature. | Monitor the reaction progress and consider increasing the temperature or extending the reaction time. |
Quantitative Data Summary
The yield of chroman-4-ones is highly dependent on the electronic nature of the substituents on the 2'-hydroxyacetophenone.
| Substituent on 2'-Hydroxyacetophenone | Nature of Substituent | Typical Yield of Chroman-4-one | Reason for Yield Variation |
| Electron-withdrawing (e.g., -Cl, -NO₂) | Deactivating | High (up to 88%) | Reduces the propensity for aldehyde self-condensation.[2][3] |
| Electron-donating (e.g., -CH₃, -OCH₃) | Activating | Low (as low as 17%) | Increases the rate of the competing aldehyde self-condensation.[2][3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Alkylchroman-4-ones from 2'-Hydroxyacetophenones and Aldehydes
This method involves a base-mediated aldol condensation followed by an intramolecular oxa-Michael addition.[5]
Materials:
-
Substituted 2'-hydroxyacetophenone
-
Corresponding aliphatic aldehyde (1.1 equivalents)
-
Diisopropylamine (DIPA) (1.1 equivalents)
-
Ethanol
-
Dichloromethane
-
1 M Hydrochloric acid
-
10% Sodium hydroxide solution
-
Brine
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the corresponding aldehyde and DIPA.[2][5]
-
Heat the reaction mixture using microwave irradiation at 160–170 °C for 1 hour.[2][5]
-
After cooling to room temperature, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.[2]
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkylchroman-4-one.
Protocol 2: Intramolecular Friedel-Crafts Acylation of Phenoxypropionic Acids
This protocol describes the cyclization of phenoxypropionic acids to form chroman-4-ones using polyphosphoric acid (PPA).[1]
Materials:
-
3-Phenoxypropionic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Crushed ice
Procedure:
-
In a round-bottom flask, add the 3-phenoxypropionic acid.
-
Add polyphosphoric acid (typically 10 times the weight of the starting material).
-
Heat the mixture to 100°C with efficient stirring for 1 hour. A mechanical stirrer is recommended for the viscous solution.[1]
-
Cool the reaction mixture to room temperature and then carefully pour it over crushed ice to decompose the PPA.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude chroman-4-one can be purified by column chromatography on silica gel or by vacuum distillation.[1]
Protocol 3: Triflimide-Catalyzed Annulation of o-Hydroxy Benzyl Alcohols and Alkenes
This method provides a convergent synthesis of chromane derivatives under mild Brønsted acid-catalyzed conditions.[6][7]
Materials:
-
o-Hydroxy benzyl alcohol derivative (1 equivalent)
-
Alkene or allylsilane (1.5 equivalents)
-
Triflimide (5 mol %)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the o-hydroxy benzyl alcohol in DCM (0.1 M) in a flame-dried round-bottom flask under an inert atmosphere (e.g., N₂).[6]
-
Add the alkene or allylsilane dropwise, followed by a pre-prepared solution of triflimide in DCM.[6]
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction with a saturated NaHCO₃ solution.
-
Extract the biphasic solution with DCM, and dry the combined organic layers over Na₂SO₄.[6]
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired chromane derivative.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Improving the Selectivity of Chroman-Based ROCK Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the selectivity of chroman-based Rho-kinase (ROCK) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high selectivity for ROCK inhibitors based on a chroman scaffold?
A1: The primary challenge lies in the high degree of homology between the ATP-binding sites of ROCK1 and ROCK2 isoforms, as well as with other kinases in the AGC kinase family, such as Protein Kinase A (PKA).[1][2][3] This structural similarity makes it difficult to design compounds that selectively inhibit ROCK without affecting other kinases, leading to potential off-target effects.[4] For chroman-based inhibitors, achieving a balance between high potency and selectivity is a key optimization hurdle. For instance, modifications improving ROCK affinity might inadvertently increase affinity for other kinases.[2]
Q2: What are the key off-targets to consider when profiling a novel chroman-based ROCK inhibitor?
A2: Besides the ROCK2 isoform (if targeting ROCK1, and vice-versa), a critical off-target to profile is Protein Kinase A (PKA), due to the structural similarities in the kinase domain.[1][2] Another relevant kinase to consider is MRCKα (Myotonic Dystrophy Kinase-related CDC42-binding Kinase Alpha).[2] Comprehensive kinome scanning against a broad panel of kinases is the most effective strategy to identify unforeseen off-target interactions and ensure the selectivity of your compound.[5][6]
Q3: How does the stereochemistry of the chroman scaffold affect ROCK inhibition and selectivity?
A3: The stereochemistry at the C3 position of the chroman ring can significantly impact both the potency and selectivity of the inhibitor. Studies have shown that for certain chroman-3-amide series, the (S)-enantiomer is the eutomer, displaying significantly higher potency against ROCK-II compared to the (R)-enantiomer.[1][2] However, this increase in potency for the (S)-enantiomer can sometimes be accompanied by increased affinity for off-target kinases like PKA and MRCKa.[2] Conversely, the (R)-chroman series may exhibit better selectivity with lower affinity for PKA and MRCKa, but at the cost of reduced potency in cell-based assays.[2] Therefore, careful evaluation of both enantiomers is crucial.
Q4: What is the role of the Rho/ROCK signaling pathway and why is isoform selectivity important?
A4: The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal organization, cell migration, contraction, and proliferation.[][8] It is implicated in numerous diseases such as hypertension, glaucoma, cancer, and nerve damage.[][9] The two isoforms, ROCK1 and ROCK2, share high sequence homology but have distinct cellular functions and tissue distribution.[3][9] For example, ROCK1 is mainly expressed in the lung, liver, spleen, kidney, and testis, while ROCK2 is predominantly found in the brain and heart.[9] Achieving isoform selectivity can lead to more targeted therapies with potentially fewer side effects. For instance, a ROCK2 selective inhibitor has shown promise in preclinical models of fibrosis and attenuating arterial plaque formation without the hemodynamic side effects associated with non-selective ROCK inhibitors.[3]
Troubleshooting Guides
Problem 1: My chroman-based inhibitor shows high potency for ROCK but poor selectivity against PKA.
-
Possible Cause: The chemical modifications enhancing ROCK potency might also be favorable for binding to the PKA active site.
-
Troubleshooting Steps:
-
Structure-Activity Relationship (SAR) Analysis: Systematically explore modifications on the chroman scaffold and its substituents. For example, incorporating rationally designed solubilizing groups can sometimes not only improve solubility but also enhance selectivity against PKA.[10]
-
Stereoisomer Evaluation: Synthesize and test both the (R) and (S) enantiomers of your inhibitor. The (R)-enantiomer might offer better selectivity, albeit potentially with lower potency.[2]
-
Structure-Based Design: If a co-crystal structure of your inhibitor with ROCK is available, use it to guide modifications that exploit differences between the ROCK and PKA active sites.[10][11] Focus on regions outside the highly conserved ATP-binding pocket.
-
Incorporate Selectivity-Enhancing Moieties: The addition of specific side chains, such as pyrrolidines in the aryl ether side chain of some chroman-based inhibitors, has been shown to improve selectivity against PKA and MRCKa.[2]
-
Problem 2: My inhibitor has good in vitro biochemical activity but low potency in cell-based assays.
-
Possible Cause: Poor cell permeability, high plasma protein binding, or rapid metabolism of the compound.
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: Evaluate the lipophilicity (LogP), solubility, and polar surface area of your compound. Optimize these properties to fall within the range suitable for good cell permeability (e.g., Lipinski's Rule of Five).
-
Cell Permeability Assays: Perform standard cell permeability assays, such as the Caco-2 permeability assay, to directly measure the compound's ability to cross cell membranes.
-
Metabolic Stability Studies: Incubate your compound with liver microsomes or hepatocytes to assess its metabolic stability.[12] If the compound is rapidly metabolized, consider blocking the metabolic soft spots through chemical modification.
-
Check for Efflux: Determine if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can pump the compound out of cells.[13]
-
Problem 3: I am observing inconsistent results in my kinase inhibition assays.
-
Possible Cause: Issues with reagent stability, assay conditions, or experimental execution.
-
Troubleshooting Steps:
-
Reagent Quality and Storage: Ensure that your ROCK inhibitor stock solutions are stored correctly (typically at -20°C, protected from light) and that you are using fresh dilutions for each experiment.[14] Avoid repeated freeze-thaw cycles.[15]
-
ATP Concentration: The measured IC50 value is dependent on the ATP concentration in the assay. For competitive inhibitors, performing assays at an ATP concentration equal to the kinase's KM-ATP allows the IC50 to be a more direct measure of binding affinity.[16][17] Ensure consistent ATP concentrations across experiments.
-
Enzyme Activity: Verify the activity of your recombinant ROCK enzyme. Enzyme activity can decrease over time with improper storage.[18]
-
Assay Controls: Always include appropriate positive (a known ROCK inhibitor like Y-27632) and negative (vehicle control, e.g., DMSO) controls in your experiments.[19]
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor.[18]
-
Quantitative Data Summary
Table 1: Kinase and Cell Assay Results for Enantiomers of a Chroman-Based Inhibitor and its Analogs. [1][2]
| Compound | R | ROCK-II IC50 (nM) | PKA IC50 (nM) | MRCKα IC50 (nM) | ppMLC IC50 (nM) |
| (R)-1 | 7 | >20000 | 8640 | 43 | |
| (S)-1 | <1 | 9600 | 1275 | <4 | |
| (S)-11a | Pyrrolidine | <1 | >20000 | >20000 | <4 |
| (S)-11b | Piperidine | <1 | >20000 | >20000 | <4 |
| (S)-11c | Morpholine | <1 | >20000 | >20000 | <4 |
| (S)-11d | N-Me Piperazine | <1 | 11000 | 5000 | <4 |
ppMLC assay is a cell-based assay measuring the phosphorylation of myosin light chain.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric) [16][20]
This protocol describes a general method for determining the IC50 of a chroman-based inhibitor against ROCK and other kinases.
-
Materials:
-
Purified recombinant ROCK enzyme
-
Specific peptide substrate for ROCK
-
Chroman-based inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
In a 96-well plate, add the kinase, the specific substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP. The final ATP concentration should ideally be close to the KM,ATP of the kinase.
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for ROCK Activity (ppMLC Western Blot) [2]
This protocol measures the ability of an inhibitor to block ROCK activity in a cellular context by assessing the phosphorylation of Myosin Light Chain (MLC).
-
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells)
-
Complete cell culture medium
-
Chroman-based inhibitor stock solution
-
Serum-free medium
-
A stimulating agent to activate the Rho/ROCK pathway (e.g., U-46619)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-MLC (Thr18/Ser19) and anti-total-MLC (or a loading control like GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
-
-
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Starve the cells in a serum-free medium for several hours to reduce basal ROCK activity.
-
Pre-treat the cells with various concentrations of the chroman-based inhibitor for 1-2 hours.
-
Stimulate the cells with a ROCK pathway activator (e.g., U-46619) for a short period (e.g., 10-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-MLC.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total MLC or a loading control to normalize the data.
-
Quantify the band intensities to determine the concentration-dependent inhibition of MLC phosphorylation and calculate the IC50.
-
Visualizations
Caption: The Rho/ROCK signaling pathway and the inhibitory action of chroman-based inhibitors.
Caption: Iterative workflow for improving the selectivity of ROCK inhibitors.
Caption: Decision-making flowchart for troubleshooting poor inhibitor selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 10. ROCK inhibitors 2. Improving potency, selectivity and solubility through the application of rationally designed solubilizing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chroman-3-amides as potent Rho kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bioassaysys.com [bioassaysys.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Vilsmeier-Arnold Reaction for Chromene Synthesis
Welcome to the Technical Support Center for the Vilsmeier-Arnold (V-A) reaction in chromene synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Arnold reaction in the context of chromene synthesis?
The Vilsmeier-Arnold reaction is a versatile formylation reaction that can be adapted to synthesize the chromene scaffold. It typically involves the reaction of an activated substrate with a Vilsmeier reagent, which is an electrophilic chloroiminium salt. This reagent is usually prepared in situ from a substituted amide, like N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][2][3] For chromene synthesis, two primary strategies are employed:
-
Cyclization of 2-Hydroxyacetophenones: This is a widely used, one-step method to produce 3-formylchromones. The reaction proceeds through a double formylation of the 2-hydroxyacetophenone, followed by an intramolecular cyclization and dehydration.
-
Reaction with Chroman-4-ones: This approach yields 4-chloro-2H-chromenes, which are valuable intermediates for further functionalization. The Vilsmeier reagent reacts with the enol form of the chroman-4-one.
Q2: My reaction is sluggish or shows no conversion of the starting material. What are the possible causes?
Low reactivity can be a significant issue, particularly with less-activated substrates. Here are several factors to consider:
-
Purity of Reagents: The Vilsmeier reagent is highly sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous solvents and high-purity, fresh reagents (especially POCl₃ and DMF) are used.[4]
-
Vilsmeier Reagent Formation: Inadequate formation of the Vilsmeier reagent will halt the reaction. It is typically prepared at low temperatures (0-5 °C) before the substrate is introduced.
-
Substrate Reactivity: Electron-withdrawing groups on your aromatic starting material can decrease its nucleophilicity, thus slowing down or preventing the reaction.
-
Reaction Temperature: While higher temperatures can sometimes drive a sluggish reaction, they can also lead to decomposition. For less reactive substrates, a carefully controlled, gradual increase in temperature may be necessary.
Q3: I am observing the formation of multiple products or unexpected side products. How can I improve the selectivity?
Side product formation is a common challenge. Identifying the impurities is the first step toward mitigating their formation.
-
Over-formylation: Highly activated aromatic substrates can undergo di- or even tri-formylation. To improve selectivity for mono-formylation, carefully control the stoichiometry of the Vilsmeier reagent to the substrate. A 1.1:1 ratio is a good starting point. Adding the Vilsmeier reagent dropwise to the substrate solution can also help.[5]
-
Chlorinated Byproducts: The Vilsmeier reagent can act as a chlorinating agent, especially at higher temperatures. Running the reaction at the lowest effective temperature is crucial to minimize this side reaction.[5]
-
Formation of 4-chlorochromene-3-carbaldehydes: When reacting chroman-4-ones with the Vilsmeier reagent, the formation of 4-chlorochromene-3-carbaldehydes can occur, although often in low yields, alongside the desired 4-chloro-2H-chromenes.[6]
-
Resinous Materials: The formation of dark, tarry residues is often due to overheating, which can cause polymerization of the starting material or product.[4]
Q4: What is the optimal order of addition for the reagents?
For the synthesis of 3-formylchromones, the Vilsmeier reagent is typically prepared first by slowly adding POCl₃ to chilled DMF. The 2-hydroxyacetophenone is then added to this freshly prepared reagent. For reactions with chroman-4-ones, a similar procedure of pre-forming the Vilsmeier reagent is generally followed.
Troubleshooting Guide
Issue 1: Low or No Yield
| Potential Cause | Recommended Solution |
| Moisture in Reagents/Glassware | Ensure all glassware is oven or flame-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inactive Vilsmeier Reagent | Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately. Ensure the POCl₃ is not hydrolyzed. |
| Low Substrate Reactivity | For substrates with electron-withdrawing groups, consider increasing the reaction temperature cautiously and monitoring the reaction closely by TLC. A larger excess of the Vilsmeier reagent may also be beneficial. |
| Incomplete Reaction | Increase the reaction time and monitor the progress using TLC until the starting material is consumed. A moderate increase in temperature (e.g., to 60-80 °C) after the initial phase may be required. |
| Product Decomposition During Work-up | Perform the aqueous work-up at low temperatures by pouring the reaction mixture onto crushed ice. Neutralize carefully and avoid prolonged exposure to harsh acidic or basic conditions. |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Recommended Solution |
| Di- or Tri-formylated Products | Excess Vilsmeier reagent or prolonged reaction time with a highly activated substrate. | Use a Vilsmeier reagent to substrate ratio of 1.1:1 to 1.5:1.[5] Add the Vilsmeier reagent dropwise to the substrate solution. Monitor the reaction by TLC and quench it as soon as the starting material is consumed.[5] |
| Chlorinated Byproducts | High reaction temperatures. | Maintain the lowest effective reaction temperature. Consider alternative reagents like oxalyl chloride or thionyl chloride with DMF to generate the Vilsmeier reagent, which may be less prone to this side reaction.[5] |
| Tarry Residue/Polymerization | Reaction overheating. | Maintain strict temperature control, especially during the exothermic formation of the Vilsmeier reagent and its initial reaction with the substrate. Use an ice-salt bath for better temperature management.[4] |
Quantitative Data
The yield of the Vilsmeier-Arnold reaction for chromene synthesis is highly dependent on the substrate and reaction conditions. Below are tables summarizing the effects of stoichiometry and substrate on the yield of 3-formylchromones.
Table 1: Effect of Vilsmeier Reagent Stoichiometry on Product Distribution
| Vilsmeier Reagent:Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) |
| 1.1 : 1 | 85 | 5 |
| 2.0 : 1 | 60 | 30 |
| 3.0 : 1 | 35 | 55 |
| Data is for a generic activated aromatic compound and illustrates a general trend.[5] |
Table 2: Synthesis of Substituted 3-Formyl Chromones from 2-Hydroxyacetophenones
| Substituent on 2-Hydroxyacetophenone | Product | Yield (%) | Melting Point (°C) |
| 5-Chloro-3-nitro | 6-Chloro-8-nitro-3-formyl-chromone | 71 | 108 |
| 5-Bromo-3-nitro | 6-Bromo-8-nitro-3-formyl-chromone | 70 | 115 |
| 3,5-Dichloro | 6,8-Dichloro-3-formyl-chromone | 75 | 178 |
| 3,5-Dibromo | 6,8-Dibromo-3-formyl-chromone | 72 | 192 |
| 5-Hydroxy | 6-Hydroxy-3-formyl-chromone | 78 | 260 |
| Data adapted from the synthesis of various substituted 3-formyl chromones.[2] |
Experimental Protocols
Protocol 1: General Synthesis of Substituted 3-Formylchromones from 2-Hydroxyacetophenones
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (DMF, ~6.0 mL). Cool the flask in an ice-water bath with continuous stirring. Slowly add phosphorus oxychloride (POCl₃, ~2.0 mL, ~0.025 mol) dropwise to the cooled DMF, ensuring the temperature is maintained below 5 °C. After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure the complete formation of the Vilsmeier reagent.
-
Reaction with Substrate: To the freshly prepared Vilsmeier reagent, add the substituted 2-hydroxyacetophenone (~0.01 mol), either neat or dissolved in a minimal amount of DMF. The addition should be done portion-wise with vigorous stirring while maintaining a low temperature.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The mixture will typically become a thick mass.
-
Work-up and Isolation: Carefully pour the reaction mixture into a beaker containing crushed ice (~200 g) with vigorous stirring to decompose the complex. A solid precipitate will form. Continue stirring for approximately 1-2 hours.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. Dry the crude solid and recrystallize from a suitable solvent, such as ethanol, to obtain the pure substituted 3-formylchromone.
Protocol 2: General Synthesis of 4-Chloro-2H-chromenes from Chroman-4-ones
-
Vilsmeier Reagent Preparation: Prepare the Vilsmeier reagent as described in Protocol 1, Step 1.
-
Reaction with Substrate: Dissolve the substituted chroman-4-one in an appropriate anhydrous solvent (e.g., DMF or CH₂Cl₂). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, the reaction mixture is typically stirred at room temperature or gently heated for several hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate or sodium acetate solution).
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Formation of the electrophilic Vilsmeier reagent.
Caption: General experimental workflow for chromene synthesis.
Caption: Logical workflow for troubleshooting common issues.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Studies of chromenes. Part 5. Reaction of the Vilsmeier reagent with 7-methoxy-2,2-dimethylchroman-4-ones. 4-Chloro-7-methoxy-2,2-dimethyl-2H-chromenes and their nitration products. - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Stability of Chroman-3-ylmethanamine in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with chroman-3-ylmethanamine.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation (e.g., color change, precipitation, new peaks in HPLC). What are the likely causes?
A1: Degradation of this compound in solution is often attributed to one or more of the following factors:
-
Oxidation: The primary amine group is susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to light.[1][2] This is a common degradation pathway for molecules with electron-rich groups.[1]
-
pH-related Hydrolysis: The stability of amine-containing compounds can be highly dependent on the pH of the solution.[3] Extreme acidic or basic conditions can catalyze degradation.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[4]
-
Light Exposure (Photodegradation): Exposure to UV or even visible light can provide the energy to initiate degradation reactions, particularly for compounds with chromophoric structures like the chroman ring.[5]
-
Reaction with Formulation Components: Excipients or other components in your solution, such as reducing sugars, can react with the primary amine group (e.g., via Maillard reactions).[6][7]
Q2: What is the optimal pH range for storing this compound solutions?
Q3: How can I minimize the oxidative degradation of my compound?
A3: To minimize oxidative degradation, consider the following strategies:
-
Use of Antioxidants: The addition of antioxidants to your solution can help mitigate oxidation.
-
Deoxygenation of Solvents: Purging your solvents with an inert gas (e.g., nitrogen or argon) before preparing your solution can remove dissolved oxygen.
-
Use of Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent like EDTA can sequester metal ions.
-
Protection from Light: Store solutions in amber vials or protect them from light to prevent photo-oxidation.[5]
Q4: I am observing new, unexpected peaks in my HPLC analysis after storing my sample. What do these represent?
A4: The appearance of new peaks in your chromatogram is a strong indication of chemical degradation. These peaks represent degradation products formed from this compound. To identify these degradants, forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) followed by analysis using techniques like LC-MS are recommended to elucidate their structures.[5]
Troubleshooting Guides
Issue 1: Rapid loss of compound purity in aqueous buffers.
| Possible Cause | Troubleshooting Steps |
| pH-mediated Hydrolysis or Degradation | 1. Determine the pH of your buffer. 2. Conduct a pH stability study by preparing solutions in a range of buffers (e.g., pH 3, 5, 7, 9) and monitoring the purity over time using HPLC. 3. Select a buffer system where the compound exhibits maximum stability. |
| Oxidation | 1. Prepare your buffer with deoxygenated water. 2. Work under an inert atmosphere (e.g., a glove box or with nitrogen blanketing). 3. Add an antioxidant to the buffer if compatible with your experiment. |
| Microbial Contamination | 1. Filter-sterilize your buffer. 2. Store the solution at low temperatures (e.g., 4°C) if the compound is thermally stable at that temperature. |
Issue 2: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Steps |
| Degradation in Assay Medium | 1. Incubate this compound in the complete assay medium for the duration of the experiment. 2. Analyze the incubated sample by HPLC to quantify any degradation. 3. If degradation is observed, prepare fresh solutions immediately before each experiment. |
| Interaction with Assay Components | 1. Investigate potential interactions with proteins, salts, or other additives in your assay medium. 2. Consider simplifying the medium if possible to identify the interacting component. |
Data Presentation
Table 1: Representative Stability of a Chroman Derivative in Solution under Forced Degradation Conditions.
This table presents hypothetical data based on typical results for similar compounds to illustrate expected trends.
| Stress Condition | Duration | % Recovery of Parent Compound | Major Degradation Products Observed |
| 0.1 M HCl at 60°C | 24 hours | 85% | DP1, DP2 |
| 0.1 M NaOH at 60°C | 24 hours | 78% | DP3, DP4 |
| 10% H₂O₂ at RT | 8 hours | 65% | DP5, DP6 |
| 80°C Dry Heat | 48 hours | 92% | DP1 |
| Photostability (ICH Q1B) | 1.2 million lux hours | 95% | DP7 |
DP = Degradation Product
Experimental Protocols
Protocol: Forced Degradation Study for this compound
1. Objective: To identify potential degradation pathways and products of this compound under various stress conditions.[5]
2. Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector[8]
-
pH meter
-
Photostability chamber
-
Oven
3. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
4. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 10% H₂O₂. Keep at room temperature for 8 hours.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. Also, store a solution sample under the same conditions.
-
Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10] A control sample should be wrapped in aluminum foil to protect it from light.
5. Sample Analysis:
-
At appropriate time points, withdraw samples.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze by a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
Mandatory Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. jocpr.com [jocpr.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. resolvemass.ca [resolvemass.ca]
strategies to reduce byproducts in chroman synthesis
Welcome to the Chroman Synthesis Technical Support Center. This resource is tailored for researchers, scientists, and professionals in drug development to navigate the complexities of chroman synthesis. Here, you will find practical troubleshooting guidance and frequently asked questions (FAQs) to help you minimize byproduct formation, optimize reaction conditions, and improve the overall yield and purity of your target chroman derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to chromans and their associated byproducts?
A1: Several efficient methods exist for chroman synthesis, each with its own set of potential byproducts. The most common routes include:
-
Base-promoted condensation of a 2'-hydroxyacetophenone with an aldehyde: This method is widely used for synthesizing chroman-4-ones. The primary byproduct is often the result of aldehyde self-condensation, especially when the 2'-hydroxyacetophenone has electron-donating groups.[1][2]
-
Intramolecular Friedel-Crafts acylation of phenoxypropionic acids: This approach can lead to the formation of intermolecular acylation products, resulting in polymers, particularly at high concentrations. Incomplete cyclization and potential rearrangement of aromatic substituents under strong acidic conditions are also observed.[1]
-
Reaction of phenols with allylic alcohols: This method can be catalyzed by acids or transition metals. Potential byproducts include O-allylated phenols and regioisomers of the desired chroman.
-
Cycloaddition reactions involving ortho-quinone methides (o-QMs): These reactions are versatile for constructing the chroman core. Byproducts can arise from competing reaction pathways of the highly reactive o-QM intermediate.
Q2: I am observing a significant amount of a coumarin byproduct. How can I minimize its formation?
A2: Coumarin formation is a common side reaction in certain chroman syntheses, particularly those starting from phenols and β-ketoesters (Pechmann condensation).[3] To suppress coumarin formation, consider the following strategies:
-
Choice of Catalyst: The selection of an appropriate acid or base catalyst is crucial. For instance, in the Simonis reaction, phosphorus pentoxide is reported to favor chromone formation over coumarin.
-
Reaction Conditions: Milder reaction conditions, such as lower temperatures, can sometimes favor the kinetic chroman product over the thermodynamic coumarin byproduct.
-
Substrate Modification: Modifying the electronic properties of your starting materials can influence the reaction pathway.
Q3: Aldehyde self-condensation is significantly reducing the yield of my chroman-4-one synthesis. What can I do?
A3: Aldehyde self-condensation is a frequent issue when reacting 2'-hydroxyacetophenones with aldehydes, especially with electron-rich phenols.[2] To mitigate this, you can:
-
Slow Addition of the Aldehyde: Adding the aldehyde slowly to the reaction mixture keeps its instantaneous concentration low, disfavoring the bimolecular self-condensation reaction.[1]
-
Optimize the Base: Switching to a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.[1]
-
Lower the Reaction Temperature: Reducing the temperature can help to disfavor the self-condensation pathway.[1]
-
Change the Solvent: Experiment with less protic solvents like tetrahydrofuran (THF) or toluene.[1]
Q4: My reaction is producing multiple unidentified byproducts. What is a general troubleshooting approach?
A4: The formation of multiple byproducts can be due to several factors, including impure starting materials or decomposition under harsh reaction conditions.[1] A systematic approach is recommended:
-
Purify Starting Materials: Ensure the purity of all reactants, especially the phenol and aldehyde or allylic alcohol.
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the reaction progress and identify when byproduct formation becomes significant.
-
Optimize Reaction Temperature: Lowering the temperature may increase selectivity and reduce decomposition.
-
Degas the Solvent: Dissolved oxygen can sometimes lead to oxidative side reactions.
Troubleshooting Guides
Guide 1: Synthesis of Chroman-4-ones from 2'-Hydroxyacetophenones
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield with significant aldehyde self-condensation byproduct | Aldehyde concentration is too high; reaction conditions favor self-condensation. | Add the aldehyde dropwise to the reaction mixture. Use a non-nucleophilic base (e.g., DIPEA, DBU). Lower the reaction temperature.[1] |
| Formation of coumarin byproduct | Reaction conditions favor the thermodynamic product. | Modify the catalyst and solvent system. Experiment with lower reaction temperatures. |
| Multiple unidentified byproducts | Impure starting materials; decomposition of reactants or product. | Purify starting materials before the reaction. Monitor the reaction by TLC/LC-MS to determine the optimal reaction time. Consider degassing the solvent to prevent oxidation. |
| Incomplete reaction | Insufficient reaction time or temperature; catalyst deactivation. | Extend the reaction time. Gradually increase the reaction temperature while monitoring for byproduct formation. Ensure the catalyst is active and used in the correct stoichiometry. |
Guide 2: Intramolecular Friedel-Crafts Cyclization for Chroman Synthesis
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of polymeric byproducts | High concentration of starting material favors intermolecular reactions. | Perform the reaction under high-dilution conditions by using a larger volume of solvent.[1] |
| Incomplete cyclization | Insufficiently acidic catalyst; deactivation of the aromatic ring. | Use a stronger Lewis acid or Brønsted acid catalyst. Ensure the aromatic ring is sufficiently activated for electrophilic substitution. |
| Rearrangement of substituents | Harsh acidic conditions. | Use a milder acid catalyst or perform the reaction at a lower temperature. |
Quantitative Data on Byproduct Formation
The following table summarizes the effect of substituents on the yield of 2-pentylchroman-4-one and highlights the challenge of aldehyde self-condensation with electron-donating groups on the 2'-hydroxyacetophenone.
| 2'-Hydroxyacetophenone Substituent | Product | Yield (%) | Primary Side Product |
| 6,8-Dibromo | 6,8-Dibromo-2-pentylchroman-4-one | 88 | Aldehyde Self-Condensation |
| 6-Chloro | 6-Chloro-2-pentylchroman-4-one | 75 | Aldehyde Self-Condensation |
| 6,8-Dimethyl | 6,8-Dimethyl-2-pentylchroman-4-one | 17 | Aldehyde Self-Condensation |
| 6-Methoxy | 6-Methoxy-2-pentylchroman-4-one | 17 | Aldehyde Self-Condensation |
Data sourced from a study on the synthesis of chroman-4-one derivatives. The lower yields with electron-donating groups (dimethyl and methoxy) are attributed to increased rates of aldehyde self-condensation.[2]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Chroman-4-ones via Microwave Irradiation
This protocol describes a general method for the base-promoted condensation of a 2'-hydroxyacetophenone with an aldehyde.
Materials:
-
Appropriate 2'-hydroxyacetophenone (1.0 equiv)
-
Appropriate aldehyde (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (1.1 equiv)[2]
-
Ethanol (to make a 0.4 M solution of the 2'-hydroxyacetophenone)
-
Dichloromethane
-
1 M NaOH (aq)
-
1 M HCl (aq)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a microwave-safe reaction vessel, add the 2'-hydroxyacetophenone, ethanol, the aldehyde, and DIPEA.[2]
-
Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.[2]
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M NaOH, 1 M HCl, water, and finally brine.[2]
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired chroman-4-one.[2]
Protocol 2: General Procedure for Intramolecular Friedel-Crafts Acylation using Polyphosphoric Acid (PPA)
This protocol is a general procedure for the cyclization of phenoxypropionic acids to form chroman-4-ones.
Materials:
-
3-Phenoxypropionic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Crushed ice
Procedure:
-
In a round-bottom flask, place the 3-phenoxypropionic acid.
-
Add polyphosphoric acid (typically 10 times the weight of the starting material).[1]
-
Heat the mixture to 100°C with efficient stirring for 1 hour. A mechanical stirrer is recommended for better mixing of the viscous solution.[1]
-
Cool the reaction mixture to room temperature and then carefully add crushed ice to the flask to decompose the PPA.[1]
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).[1]
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[1]
-
The resulting crude chroman-4-one can be purified by column chromatography on silica gel or by vacuum distillation.[1]
Visualizations
Caption: Major reaction pathways in chroman synthesis and common byproduct formations.
Caption: A logical workflow for troubleshooting low yields and byproduct formation.
References
Technical Support Center: Optimization of Swern Oxidation for Chromanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Swern oxidation of chromanol derivatives. The information is tailored to researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Swern oxidation of chromanol?
A1: The Swern oxidation must be carried out at very low temperatures to ensure the stability of the reactive intermediates.[1][2][3] The recommended temperature for the initial activation of DMSO with oxalyl chloride and the subsequent addition of the chromanol is -78 °C (a dry ice/acetone bath is commonly used).[3][4] Maintaining a temperature below -60 °C is critical to prevent side reactions.[1][5]
Q2: What are the common side reactions observed during the Swern oxidation of chromanol, and how can they be minimized?
A2: The most prevalent side reaction is the formation of a methylthiomethyl (MTM) ether.[1][4] This occurs if the reaction temperature rises, causing the chlorosulfonium salt to undergo a Pummerer rearrangement.[1] To minimize this, it is crucial to maintain the reaction temperature at or below -78 °C.[4] Another potential side reaction is epimerization at the carbon alpha to the newly formed carbonyl group, especially if this carbon is a stereocenter. Using a bulkier base, such as diisopropylethylamine (DIPEA) instead of triethylamine (TEA), can help to mitigate this issue.[5][6]
Q3: What are the ideal stoichiometric ratios for the reagents in the Swern oxidation of chromanol?
A3: While the optimal ratios may require some empirical optimization for a specific chromanol derivative, a standard starting point is a molar ratio of chromanol:oxalyl chloride:DMSO:triethylamine of 1:2:3:6.[1] Some protocols suggest slight variations, such as 1.5 equivalents of oxalyl chloride, 2.7 equivalents of DMSO, and 7.0 equivalents of triethylamine.
Q4: Which solvent is most suitable for the Swern oxidation of chromanol?
A4: Dichloromethane (DCM) is the most commonly used and preferred solvent for the Swern oxidation.[1][2][6] Tetrahydrofuran (THF) and diethyl ether are also viable alternatives.[1]
Q5: My reaction is not proceeding to completion. What are the possible causes?
A5: Incomplete conversion can be due to several factors. Ensure that all reagents are fresh and anhydrous, as the active oxidant is moisture-sensitive.[1] Check the stoichiometry of your reagents, particularly the oxalyl chloride and DMSO, to ensure they are in sufficient excess. For secondary alcohols like chromanol, slightly warming the reaction to -40 °C for a short period after the addition of the alcohol may improve the conversion.[6]
Q6: The work-up of my reaction is challenging, and I am getting low yields of the purified chromanone. Any suggestions?
A6: The work-up typically involves quenching the reaction with water and then performing an extraction. The byproducts of the Swern oxidation include dimethyl sulfide, carbon monoxide, and carbon dioxide.[7] Dimethyl sulfide has a notoriously unpleasant odor.[7] To neutralize the odor in your glassware, you can rinse it with a bleach solution.[1] For purification, flash column chromatography is often employed. If you are experiencing low yields, consider optimizing the purification conditions, such as the solvent system for chromatography.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive or degraded reagents. | Use freshly opened or distilled reagents. Ensure DMSO and the solvent are anhydrous. |
| Insufficient activation of DMSO. | Ensure the dropwise addition of oxalyl chloride to DMSO at -78 °C and allow sufficient stirring time (e.g., 15-30 minutes) before adding the chromanol. | |
| Reaction temperature is too low for a hindered chromanol. | After the addition of the chromanol, consider allowing the reaction to warm slightly to -40 °C for a short period (e.g., 20 minutes).[6] | |
| Formation of MTM Ether Side Product | Reaction temperature was too high. | Strictly maintain the reaction temperature at or below -78 °C during the activation and alcohol addition steps.[4] |
| Epimerization at the Alpha-Carbon | Use of a sterically small base. | Replace triethylamine (TEA) with a bulkier base such as diisopropylethylamine (DIPEA).[5][6] |
| Unpleasant Odor | Formation of dimethyl sulfide. | Perform the reaction and work-up in a well-ventilated fume hood. Rinse all glassware with bleach to oxidize the dimethyl sulfide.[1] |
Experimental Protocols
General Protocol for Swern Oxidation of a Secondary Alcohol (e.g., Chromanol)
This protocol is a general guideline and may require optimization for specific chromanol derivatives.
Materials:
-
Chromanol (1.0 equiv)
-
Oxalyl chloride (1.5 - 2.0 equiv)
-
Dimethyl sulfoxide (DMSO) (2.5 - 4.0 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (5.0 - 7.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of oxalyl chloride in anhydrous DCM.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO in anhydrous DCM dropwise to the stirred oxalyl chloride solution, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 15-30 minutes.
-
Add a solution of the chromanol in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 30-45 minutes.
-
Add triethylamine or diisopropylethylamine dropwise to the reaction mixture.
-
Continue stirring at -78 °C for another 10-20 minutes, then allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired chromanone.
Data Presentation
Table 1: Typical Reagent Stoichiometry for Swern Oxidation
| Reagent | Molar Equivalents (Range) |
| Chromanol | 1.0 |
| Oxalyl Chloride | 1.5 - 2.0 |
| DMSO | 2.5 - 4.0 |
| Triethylamine/DIPEA | 5.0 - 7.0 |
Table 2: Recommended Reaction Times and Temperatures
| Step | Temperature (°C) | Duration (minutes) |
| DMSO Activation | -78 | 15 - 30 |
| Chromanol Addition & Reaction | -78 | 30 - 45 |
| Base Addition & Reaction | -78 | 10 - 20 |
| Warming to Room Temperature | -78 to RT | ~60 |
Visualizations
Caption: Experimental workflow for the Swern oxidation of chromanol.
Caption: Troubleshooting decision tree for Swern oxidation of chromanol.
References
- 1. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 3. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
Technical Support Center: Resolving Racemic Mixtures of 3-Amino-Chromane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving racemic mixtures of 3-amino-chromane derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving racemic mixtures of 3-amino-chromane derivatives?
A1: The most common and effective methods for resolving racemic 3-amino-chromane derivatives are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method that separates enantiomers on a chiral stationary phase (CSP). It is widely used for both analytical and preparative scale separations. Polysaccharide-based CSPs are particularly effective for chroman derivatives.[1]
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral resolving agent (typically a chiral acid) to form diastereomeric salts.[2][3] These salts have different solubilities and can be separated by fractional crystallization.[4]
-
Enzymatic Kinetic Resolution (EKR): This method uses an enzyme (e.g., a lipase) to selectively catalyze a reaction on one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one.[5]
Q2: Which type of chiral stationary phase (CSP) is most suitable for the HPLC separation of 3-amino-chromane derivatives?
A2: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose carbamates, have shown broad applicability and high success rates for separating a wide range of chiral compounds, including those with a chroman core.[1] For example, a Diacel Chiralcel-OD column has been successfully used to resolve a 3-amino-chromane intermediate.[6] Screening different polysaccharide-based columns like Chiralpak® IA, IB, and IC is a recommended strategy to find the optimal stationary phase.[1]
Q3: What are common chiral resolving agents for separating racemic amines like 3-amino-chromanes via diastereomeric salt formation?
A3: For the resolution of basic compounds like 3-amino-chromanes, chiral acids are used as resolving agents. Commonly successful agents include:
-
Tartaric acid and its derivatives (e.g., (+)-dibenzoyl-D-tartaric acid).[3][7]
-
Camphorsulfonic acid.[2]
-
(-)-Mandelic acid.[3]
-
(-)-Malic acid.[3] A screening of several resolving agents and crystallization solvents is crucial to identify the optimal conditions for achieving high diastereomeric and enantiomeric excess.[2][7]
Q4: How can I determine the enantiomeric excess (ee%) of my resolved sample?
A4: The most common method for determining the enantiomeric excess of resolved 3-amino-chromane derivatives is Chiral HPLC.[6] By developing a suitable chiral HPLC method that provides baseline separation of the two enantiomers, the ee% can be calculated from the relative peak areas. Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents, and gas chromatography on a chiral column.[7][8]
Experimental Protocols
Protocol 1: Chiral HPLC Method for a 3-Amino-Chromane Derivative
This protocol is based on a published method for the resolution of a phenolic 3-amino-chromane intermediate.[6][9]
Instrumentation & Columns:
-
HPLC System: Standard analytical or semi-preparative HPLC system.
-
Column: Diacel Chiralcel-OD (10 µm).
-
Guard Column: Recommended to protect the analytical column.
Method Parameters:
-
Mobile Phase: Hexane:Isopropanol (IPA) = 90:10 (v/v).
-
Flow Rate: 2.0 mL/min.
-
Temperature: 40 °C.
-
Detection: UV at 211 nm.
Procedure:
-
Prepare the mobile phase and thoroughly degas it.
-
Equilibrate the Chiralcel-OD column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Dissolve the racemic 3-amino-chromane sample in a small amount of the mobile phase or a compatible solvent.
-
Inject the sample onto the column.
-
Monitor the separation at 211 nm. The two enantiomers should elute as separate peaks.
-
Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Protocol 2: Diastereomeric Salt Formation & Crystallization
This is a generalized protocol for the resolution of a racemic amine.[3][7]
Materials:
-
Racemic 3-amino-chromane derivative.
-
Chiral resolving agent (e.g., (R,R)-(+)-Tartaric acid).
-
Suitable solvent (e.g., methanol, ethanol).
-
Base (e.g., 1 M NaOH) and acid (e.g., 1 M HCl) for liberation of the amine.
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate).
Procedure:
-
Salt Formation: Dissolve the racemic 3-amino-chromane (1.0 eq.) in a minimal amount of a heated solvent (e.g., ethanol). In a separate flask, dissolve the chiral resolving agent (0.5 - 1.0 eq.) in the same solvent, also with heating.
-
Crystallization: Add the resolving agent solution to the amine solution while stirring. Allow the mixture to cool slowly to room temperature to induce crystallization. If no crystals form, cool the solution in an ice bath.
-
Isolation: Collect the precipitated crystals (the less-soluble diastereomeric salt) by vacuum filtration. Wash the crystals with a small amount of cold solvent.
-
Liberation of Free Amine: Suspend the collected crystals in water and add a base (e.g., 1 M NaOH) until the pH is >10 to deprotonate the amine.[7]
-
Extraction: Extract the liberated, enantiomerically enriched amine with an organic solvent. Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Determine the enantiomeric excess of the resolved amine using a suitable analytical technique like Chiral HPLC (see Protocol 1).
Protocol 3: Enzymatic Kinetic Resolution (EKR) using Lipase
This generalized protocol uses a lipase to acylate one enantiomer selectively.[5][7]
Materials:
-
Racemic 3-amino-chromane derivative.
-
Lipase (e.g., Candida antarctica lipase B (CALB), Novozym 435).
-
Acyl donor (e.g., vinyl acetate or ethyl acetate).
-
Anhydrous organic solvent (e.g., toluene, THF).
Procedure:
-
Reaction Setup: In a dry flask, dissolve the racemic 3-amino-chromane (1.0 eq.) in an anhydrous organic solvent.
-
Add the acyl donor (e.g., vinyl acetate, 1.5-2.0 eq.).
-
Add the lipase (e.g., Novozym 435, typically 10-50 mg per mmol of substrate).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-45 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC to determine when ~50% conversion has been reached.
-
Workup: Once ~50% conversion is achieved, filter off the enzyme.
-
Separation: The reaction mixture now contains the acylated (R or S)-3-amino-chromane and the unreacted (S or R)-3-amino-chromane. These can be separated by standard column chromatography.
-
Analysis: Determine the enantiomeric excess of both the recovered unreacted amine and the acylated product.
Data Presentation
Table 1: Example Chiral HPLC Resolution Data for a 3-Amino-Chromane Intermediate [6]
| Parameter | Value |
| Column | Diacel Chiralcel-OD (10 µm) |
| Mobile Phase | Hexane:Isopropanol (90:10) |
| Flow Rate | 2.0 mL/min |
| Temperature | 40 °C |
| Detection | 211 nm |
| Retention Time (Enantiomer 1) | 5.10 min |
| Retention Time (Enantiomer 2) | 9.50 min |
| Enantiomeric Ratio (er) | >98:2 |
Table 2: General Performance of Chiral Stationary Phases for Chroman Analogs [1]
| CSP Type | Common Interactions | Typical Performance for Chromans |
| Polysaccharide-Based | Hydrogen bonding, π-π interactions, steric hindrance | High success rate, versatile |
| Pirkle-Type (Brush-Type) | π-π interactions, dipole-dipole, hydrogen bonding | Effective, but may require derivatization |
| Cyclodextrin-Based | Inclusion complexation | Can be effective, depends on substrate fit |
Troubleshooting Guides
Chiral HPLC Troubleshooting
Problem 1: Poor or no separation of enantiomers.
-
Possible Cause: Suboptimal mobile phase or stationary phase.
-
Solution:
-
Screen Different CSPs: The highest probability of success comes from screening different chiral stationary phases, especially various polysaccharide-based columns (amylose and cellulose derivatives).[1]
-
Modify Mobile Phase: Systematically vary the ratio of the polar modifier (e.g., isopropanol, ethanol) in the normal-phase eluent. Small changes can have a large impact on selectivity.[10]
-
Add an Additive: For basic analytes like 3-amino-chromanes, adding a small amount (0.1%) of a basic additive like diethylamine (DEA) or a competing acid can improve peak shape and resolution.
-
Change Temperature: Varying the column temperature can alter the thermodynamics of the chiral recognition process and improve the separation factor (α).[10]
-
Problem 2: High column backpressure.
-
Possible Cause: Blockage of the column inlet frit or precipitation of the sample.[11]
-
Solution:
-
Filter Sample and Mobile Phase: Always filter samples and mobile phases through a 0.45 µm or 0.22 µm filter.
-
Use a Guard Column: A guard column will protect the analytical column from particulates and strongly adsorbed sample components.
-
Check Sample Solvent: Ensure the sample is dissolved in a solvent that is no stronger than the mobile phase to prevent precipitation upon injection.[11]
-
Reverse Flush: As a last resort, try reversing the column (disconnect from the detector) and flushing at a low flow rate to dislodge particulates from the inlet frit. This is generally safer with immobilized CSPs.[11]
-
Problem 3: Loss of column performance or peak tailing.
-
Possible Cause: Column contamination or degradation of the stationary phase.[11]
-
Solution:
-
Column Washing: Flush the column with a strong, compatible solvent. For immobilized polysaccharide columns (e.g., CHIRALPAK IA, IB), solvents like THF or DMF can be used for cleaning. For coated columns, flushing with 2-propanol is often the strongest recommended solvent. Always consult the column's instruction manual.[11]
-
Regenerate Column: Condition the column for several hours with the mobile phase, potentially including the relevant additive, to "reset" the stationary phase.[11]
-
Diastereomeric Salt Resolution Troubleshooting
Problem 1: No crystallization occurs.
-
Possible Cause: High solubility of the diastereomeric salts in the chosen solvent; insufficient supersaturation.
-
Solution:
-
Change Solvent: Screen a variety of solvents with different polarities.
-
Increase Concentration: Reduce the amount of solvent used to create a more concentrated solution.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution to a lower temperature for an extended period.
-
Problem 2: The isolated product has low enantiomeric excess (ee%).
-
Possible Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent; co-precipitation occurred.
-
Solution:
-
Screen Different Resolving Agents: The choice of the resolving agent is critical. Test different chiral acids to find one that gives a larger solubility difference between the diastereomeric salts.[2]
-
Optimize Crystallization Solvent: Systematically screen different solvents or solvent mixtures. The optimal solvent will maximize the solubility difference.[12]
-
Recrystallize: Perform one or more recrystallizations of the diastereomeric salt to enrich the less-soluble diastereomer and improve the ee%.[3]
-
Visualizations
Caption: General workflow for resolving a racemic 3-amino-chromane mixture.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Affinity for 3-Amino-Chromane-Derived σ1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chiraltech.com [chiraltech.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Oral Bioavailability of Chroman-Based Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of improving the oral bioavailability of chroman-based drugs.
Frequently Asked Questions (FAQs)
Q1: My chroman-based drug candidate shows poor aqueous solubility. What are the initial steps I should take to improve its dissolution?
A1: Poor aqueous solubility is a common challenge for many chroman derivatives, limiting their oral absorption.[1] Here’s a systematic approach to address this issue:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[2] Techniques like micronization and nanonization can be explored. Nanonization, in particular, can significantly enhance the dissolution rate and saturation solubility.
-
Formulation Strategies:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.[1][3] This is a widely used and successful technique for poorly soluble drugs.[1]
-
Lipid-Based Formulations: For lipophilic chroman compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubilization in the gastrointestinal tract.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
-
-
Salt Formation: If your chroman derivative has ionizable groups, forming a salt can significantly improve its solubility and dissolution rate.
Q2: I have prepared a solid dispersion of my chroman-based drug, but the in vitro dissolution results are inconsistent. What could be the problem?
A2: Inconsistent dissolution from solid dispersions can stem from several factors. Here are some troubleshooting steps:
-
Physical Instability: The amorphous drug in the solid dispersion may be converting back to its crystalline form over time. This can be assessed using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).[4]
-
Polymer Selection: The choice of polymer is critical. Ensure the selected polymer is compatible with your drug and provides the necessary stabilization of the amorphous form.
-
Drug Loading: A high drug-to-polymer ratio can lead to phase separation and crystallization. Experiment with different drug loadings to find the optimal balance between drug content and stability.
-
Dissolution Medium: The composition of the dissolution medium, including pH and the presence of surfactants, can significantly impact the release of a poorly soluble drug.[5] Ensure the medium is appropriate for your compound and that sink conditions are maintained.
-
Manufacturing Process: The method of preparation (e.g., spray drying, hot-melt extrusion) can influence the properties of the solid dispersion.[6] Ensure your process parameters are well-controlled and optimized.
Q3: My chroman-based drug shows good in vitro permeability in the Caco-2 assay, but the in vivo oral bioavailability is still low. What could be the reason?
A3: A discrepancy between high Caco-2 permeability and low in vivo bioavailability often points to significant first-pass metabolism.[7] The chroman scaffold can be susceptible to metabolism by Cytochrome P450 (CYP) enzymes, primarily in the liver and gut wall.[7][8]
-
Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the major metabolites and the CYP isoforms involved.
-
Bypass First-Pass Metabolism: Strategies to mitigate first-pass metabolism include:
-
Prodrugs: Designing a prodrug that is less susceptible to first-pass metabolism and is converted to the active drug in systemic circulation.[9]
-
Co-administration with CYP Inhibitors: While not always a viable long-term strategy, co-administering a known inhibitor of the metabolizing CYP enzyme can help confirm the role of first-pass metabolism in preclinical studies.
-
Alternative Routes of Administration: For initial in vivo studies, consider routes that bypass the liver, such as intravenous or sublingual administration, to determine the intrinsic activity of the compound.
-
Troubleshooting Guides
Guide 1: Caco-2 Permeability Assay for Chroman-Based Drugs
| Issue | Possible Cause | Troubleshooting Steps |
| Low Apparent Permeability (Papp) despite good lipophilicity | 1. The compound is a substrate for efflux transporters (e.g., P-glycoprotein). 2. Poor solubility in the assay buffer leading to precipitation. 3. Low recovery due to non-specific binding to the assay plate. | 1. Perform a bi-directional Caco-2 assay (apical to basolateral and basolateral to apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[10][11] Consider co-dosing with an efflux inhibitor like verapamil. 2. Check the solubility of the compound in the assay buffer at the test concentration. If solubility is an issue, consider using a co-solvent (e.g., DMSO) at a low, non-toxic concentration. 3. Quantify the compound in both the donor and receiver compartments at the end of the experiment to calculate mass balance. Low recovery may indicate binding issues. |
| High variability in Papp values between experiments | 1. Inconsistent Caco-2 monolayer integrity. 2. Inconsistent cell passage number or differentiation state. | 1. Always measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer before and after the experiment to ensure its integrity.[10] 2. Use Caco-2 cells within a consistent passage number range and allow for a consistent differentiation period (typically 21 days). |
Guide 2: In Vivo Pharmacokinetic Studies in Rodents
| Issue | Possible Cause | Troubleshooting Steps |
| Very low or undetectable plasma concentrations after oral dosing | 1. Extremely low oral bioavailability due to poor solubility, low permeability, and/or high first-pass metabolism. 2. Issues with the formulation (e.g., drug precipitation in the GI tract). 3. Analytical method not sensitive enough. | 1. First, administer the compound intravenously to determine its clearance and volume of distribution. This will help to understand if the issue is absorption-related. 2. For oral dosing, use an enabling formulation such as a nanosuspension or a solid dispersion in a suitable vehicle.[12][13] 3. Develop and validate a highly sensitive LC-MS/MS method for the quantification of your compound in plasma.[14][15] |
| High inter-animal variability in plasma concentrations | 1. Inconsistent dosing volume or technique. 2. Variability in food intake among animals (food effect). 3. Genetic variability in metabolic enzymes among the animals. | 1. Ensure accurate and consistent oral gavage technique. 2. Fast the animals overnight before dosing to minimize food effects. 3. Use a sufficient number of animals per group to account for biological variability. |
Data Presentation
Table 1: Example Pharmacokinetic Parameters of a Chroman-Based Drug in Different Formulations (Data is hypothetical and for illustrative purposes only)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 250 ± 80 | 100 (Reference) |
| Micronized Suspension | 120 ± 30 | 1.5 | 750 ± 150 | 300 |
| Solid Dispersion (1:5 Drug:Polymer) | 450 ± 90 | 1.0 | 3150 ± 500 | 1260 |
| Nanosuspension | 600 ± 120 | 0.5 | 4200 ± 700 | 1680 |
Experimental Protocols
Protocol 1: Preparation of a Chroman-Based Drug Solid Dispersion by Spray Drying
This protocol provides a general procedure for preparing a solid dispersion of a poorly soluble chroman derivative using a spray dryer.[6][16]
-
Materials:
-
Chroman-based drug
-
Polymer carrier (e.g., PVP K30, HPMC-AS)
-
Organic solvent (e.g., methanol, acetone, or a mixture)
-
-
Procedure:
-
Dissolve the chroman-based drug and the polymer carrier in the organic solvent at a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug to polymer by weight). Ensure complete dissolution.
-
Set up the spray dryer with the appropriate nozzle and cyclone.
-
Optimize the spray drying parameters:
-
Inlet temperature: Typically 80-120°C, depending on the solvent's boiling point.
-
Aspirator/Gas flow rate: Adjust to ensure efficient drying without causing the particles to become too fine.
-
Pump/Feed rate: Control the rate at which the solution is introduced into the nozzle.
-
-
Spray the solution into the drying chamber. The solvent will rapidly evaporate, leaving behind solid particles of the drug dispersed in the polymer.
-
Collect the resulting powder from the cyclone.
-
Further dry the collected powder under vacuum at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Characterize the prepared solid dispersion using techniques like DSC, XRPD, and in vitro dissolution testing.
-
Protocol 2: Caco-2 Permeability Assay
This protocol outlines the key steps for assessing the intestinal permeability of a chroman-based drug using the Caco-2 cell model.[5][10][11]
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium until they are ready for seeding.
-
Seed the Caco-2 cells onto permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the TEER of the cell monolayers to ensure their integrity. Only use inserts with TEER values within the acceptable range for your laboratory.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Prepare the dosing solution of the chroman-based drug in the transport buffer at the desired concentration.
-
Add the dosing solution to the apical (upper) chamber of the Transwell® insert.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.
-
At the end of the experiment, collect samples from both the apical and basolateral chambers.
-
-
Sample Analysis:
-
Quantify the concentration of the chroman-based drug in all collected samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport
-
A is the surface area of the membrane
-
C0 is the initial concentration in the donor chamber
-
-
Mandatory Visualizations
Caption: Workflow for improving the oral bioavailability of chroman-based drugs.
Caption: The impact of first-pass metabolism on the oral bioavailability of chroman-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. A Novel Protocol Using Small-Scale Spray-Drying for the Efficient Screening of Solid Dispersions in Early Drug Development and Formulation, as a Straight Pathway from Screening to Manufacturing Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. kinampark.com [kinampark.com]
- 7. Cytochrome P450-mediated metabolism in the human gut wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caco-2 Permeability Assay | Domainex [domainex.co.uk]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. In vivo pharmacokinetic study and PBPK modeling: Comparison between 3D-printed nanocrystals and solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Relationship between amorphous solid dispersion in vivo absorption and in vitro dissolution: phase behavior during dissolution, speciation, and membrane mass transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validated LC-MS/MS Assay for the Quantitative Determination of Fimasartan in Human Plasma: Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma [mdpi.com]
- 16. Advanced spray drying techniques for the formulation of poorly soluble compounds [manufacturingchemist.com]
Validation & Comparative
A Comparative Analysis of Chroman-3-ylmethanamine and its Analogs in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The chroman scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous biologically active compounds. Among these, chroman-3-ylmethanamine and its derivatives have emerged as a promising class of molecules with significant potential for the development of novel therapeutics targeting the central nervous system (CNS). This guide provides a comparative analysis of this compound analogs, focusing on their structure-activity relationships (SAR) as modulators of key CNS targets, supported by experimental data and detailed methodologies.
Introduction to this compound Analogs
This compound consists of a chroman ring system with a methylamine group at the 3-position. This core structure serves as a versatile template for chemical modifications to optimize pharmacological activity. Analogs are typically generated by substitution on the aromatic ring of the chroman nucleus or by modification of the aminomethyl side chain. These modifications can significantly influence the compound's affinity and selectivity for various biological targets, including monoamine transporters and G-protein coupled receptors (GPCRs), which are critical in the regulation of mood, cognition, and other neurological processes.
Comparative Biological Activity
Recent research has focused on the development of this compound analogs as potent and selective ligands for the serotonin transporter (SERT) and the 5-HT1A receptor. Dual-acting ligands targeting both SERT and 5-HT1A receptors are of particular interest for the treatment of depression and anxiety disorders, as they may offer a faster onset of action and an improved side-effect profile compared to selective serotonin reuptake inhibitors (SSRIs).
A notable class of analogs are the lactam-fused chroman derivatives. The fusion of a lactam ring to the chroman scaffold introduces conformational constraints that can enhance binding affinity and modulate functional activity. A comparative study on a series of these analogs has provided valuable insights into their SAR.
Quantitative Data Summary
The following table summarizes the in vitro binding affinities of a series of lactam-fused this compound analogs for the human serotonin transporter (hSERT) and the human 5-HT1A receptor.
| Compound | R1 | R2 | Linker | hSERT Ki (nM) | h5-HT1A Ki (nM) |
| 1a | H | Cyclobutyl | Propyl | 1.5 | 2.3 |
| 1b | F | Cyclobutyl | Propyl | 0.8 | 1.1 |
| 2a | H | Benzyl | Propyl | 3.2 | 5.6 |
| 2b | F | Benzyl | Propyl | 2.1 | 3.9 |
| 3a | H | Cyclobutyl | Butyl | 2.8 | 4.5 |
| 3b | F | Cyclobutyl | Butyl | 1.9 | 2.8 |
Data presented is a representative summary compiled from published studies for illustrative purposes.
The data indicates that substitutions on the chroman ring and variations in the N-alkyl substituent and the linker length significantly impact the binding affinities for both hSERT and h5-HT1A receptors. For instance, the introduction of a fluorine atom at the 8-position of the chroman ring (R1) generally enhances the affinity for both targets.
Structure-Activity Relationship (SAR)
The SAR for this class of compounds reveals several key features:
-
Substitution on the Chroman Ring: Electron-withdrawing groups, such as fluorine, at the 8-position of the chroman nucleus generally lead to increased binding affinity for both SERT and 5-HT1A receptors.
-
N-Alkyl Substituent (R2): The nature of the substituent on the nitrogen atom of the aminomethyl side chain plays a crucial role in determining the pharmacological profile. Bulky and lipophilic groups, such as cyclobutyl and benzyl, are well-tolerated and can contribute to high affinity.
-
Linker Length: The length of the alkyl chain connecting the chroman moiety to another pharmacophore (e.g., an indole) influences the potency. A propyl linker often results in optimal activity.
-
Stereochemistry: The stereochemistry at the C3 position of the chroman ring is critical for activity, with one enantiomer often exhibiting significantly higher affinity than the other.
Signaling Pathways and Experimental Workflows
The biological effects of this compound analogs are mediated through their interaction with specific signaling pathways. As inhibitors of SERT, they block the reuptake of serotonin from the synaptic cleft, thereby increasing its concentration and enhancing serotonergic neurotransmission. As ligands for the 5-HT1A receptor, which is a Gi/o-coupled GPCR, they can modulate adenylyl cyclase activity and downstream signaling cascades.
Signaling Pathway Diagram
Caption: Signaling pathways modulated by this compound analogs.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and pharmacological evaluation of this compound analogs.
Caption: General experimental workflow for analog synthesis and evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of this compound analogs.
Radioligand Binding Assay for Serotonin Transporter (SERT)
This assay determines the binding affinity of a test compound for SERT by measuring its ability to compete with a radiolabeled ligand.
1. Materials:
-
Cell membranes prepared from cells stably expressing human SERT.
-
Radioligand: [³H]Citalopram or [¹²⁵I]RTI-55.
-
Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., fluoxetine).
-
Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
2. Procedure:
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the cell membrane preparation.
-
Initiate the binding reaction by adding the radioligand at a concentration close to its Kd value.
-
For determining non-specific binding, a separate set of wells will contain the radioligand and the non-specific binding control instead of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for 5-HT1A Receptor
This assay measures the functional activity of a test compound at the 5-HT1A receptor by quantifying its effect on intracellular cyclic AMP (cAMP) levels.
1. Materials:
-
A cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (agonists or antagonists).
-
Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque microplates.
-
Plate reader compatible with the chosen detection kit.
2. Procedure for Agonist Mode:
-
Seed the 5-HT1A expressing cells into a 384-well plate and incubate overnight.
-
On the day of the assay, replace the culture medium with assay buffer.
-
Add the test compound at various concentrations to the wells.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the cAMP detection kit.
3. Procedure for Antagonist Mode:
-
Pre-incubate the cells with the test compound (potential antagonist) at various concentrations.
-
Add a fixed concentration of a known 5-HT1A agonist (e.g., 8-OH-DPAT) at its EC80 concentration, along with forskolin.
-
Follow the remaining steps as described for the agonist mode.
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw data from the plate reader to cAMP concentrations using the standard curve.
-
For agonists, plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the compound to determine the EC50 value.
-
For antagonists, plot the percentage of inhibition of the agonist response against the log concentration of the compound to determine the IC50 value.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel CNS-active agents. The comparative analysis of its analogs, particularly the lactam-fused derivatives, highlights the critical role of specific structural modifications in achieving high affinity and selectivity for key targets such as the serotonin transporter and the 5-HT1A receptor. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new and improved therapeutic candidates based on this versatile chemical scaffold. Future research should continue to explore the vast chemical space around this compound to unlock its full therapeutic potential.
Unlocking the Anticancer Potential of Novel Chroman Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in oncological research. Chroman derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the anticancer activity of newly developed chroman derivatives, supported by experimental data, detailed methodologies, and mechanistic insights to aid in the validation and further development of these promising therapeutic candidates.
Comparative Anticancer Activity of Novel Chroman Derivatives
The antiproliferative effects of various novel chroman and chromanone derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the growth inhibitory concentration (GI50) are key metrics used to quantify the potency of these compounds. The data presented below, collated from multiple studies, facilitates a direct comparison of the cytotoxic activities of these derivatives.
| Compound ID/Name | Cancer Cell Line | Activity (µM) | Reference |
| Chroman Derivatives | |||
| Compound 6i | MCF-7 (Breast) | GI50: 34.7 | [1] |
| Chromane Carboxamide Analog 5k | MCF-7 (Breast) | GI50: 40.9 | [2] |
| Chromane Carboxamide Analog 5l | MCF-7 (Breast) | GI50: 41.1 | [2] |
| Flavanone/Chromanone Derivatives | |||
| Derivative 1 | HCT 116 (Colon) | IC50: ~8-20 | [3] |
| Derivative 1 | SW620 (Colon) | IC50: ~8-20 | [3] |
| Derivative 1 | LoVo (Colon) | IC50: ~8-20 | [3] |
| Derivative 1 | Caco-2 (Colon) | IC50: ~8-20 | [3] |
| Derivative 1 | HT-29 (Colon) | IC50: ~20-30 | [3] |
| Derivative 3 | Colon Cancer Cell Lines | IC50: 15-30 | [3] |
| Derivative 5 | Colon Cancer Cell Lines | IC50: 15-30 | [3] |
| Chromene Derivatives (for comparison) | |||
| Chromene Derivative 2 | HT-29 (Colon) | More potent than Doxorubicin | [4] |
| Chromene Derivative 5 | HepG-2 (Liver) | More potent than Doxorubicin | [4] |
| Chromene Derivative 6 | MCF-7 (Breast) | More potent than Doxorubicin | [4] |
Mechanistic Insights: Signaling Pathways in Chroman-Induced Apoptosis
Several studies indicate that novel chroman derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. A key mechanism involves the activation of the intrinsic mitochondrial pathway, often coupled with the modulation of critical cell survival signaling pathways such as the PI3K/Akt pathway.
A proposed signaling pathway for the induction of apoptosis by novel chroman derivatives is depicted below. These compounds can induce cellular stress, leading to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins. This cascade culminates in the activation of caspases, the executioners of apoptosis.
Caption: Chroman derivatives may induce apoptosis via the mitochondrial pathway.
Experimental Protocols
To ensure the reproducibility and validation of the findings, detailed experimental protocols for the key assays used in the anticancer evaluation of chroman derivatives are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
References
A Comparative Guide to the Efficacy of Chroman-Based Potassium Channel Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various chroman-based potassium channel activators, offering a valuable resource for researchers and professionals in the field of drug discovery and development. By presenting key experimental data in a structured format, detailing methodologies, and visualizing complex pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of this important class of compounds.
Data Presentation: Efficacy of Chroman-Based Potassium Channel Activators
The following tables summarize the quantitative data for a selection of chroman-based potassium channel activators, focusing on their potency (EC50) and the specific potassium channel subtypes they target. This data has been compiled from various electrophysiological and fluorescence-based assay studies.
Table 1: Efficacy of Chroman-Based K-ATP Channel Openers
| Compound | Target Channel | Assay Type | Cell Line | EC50 (µM) | Reference |
| Cromakalim | K-ATP | Vasorelaxation | Rat Portal Vein | ~0.1 | [1] |
| Levcromakalim | Kir6.2/SUR2B | Potassium Efflux | HEK-hKir6.2/SUR2B | 0.534 ± 0.05 | [2] |
| BMS-191095 | mitoK-ATP | Mitochondrial Swelling | Isolated Mitochondria | 0.083 (K1/2) | [3] |
| QLS-101 (prodrug of levcromakalim) | Kir6.2/SUR2B | Potassium Efflux | HEK-hKir6.2/SUR2B | >100 (inactive form) | [2] |
Table 2: Efficacy of Chroman-Related KCNQ Channel Openers
While classic chroman structures are primarily associated with K-ATP channels, related structures and derivatives have been explored for their activity on KCNQ channels.
| Compound | Target Channel | Assay Type | Cell Line | EC50 (µM) | Reference |
| ICA-27243 (non-chroman for comparison) | KCNQ2/3 | Thallium Flux | CHO-KCNQ2/3 | ~0.4 | [4] |
| Retigabine (non-chroman for comparison) | KCNQ2/3 | Electrophysiology | CHO-KCNQ2/3 | ~1.9 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of the key experimental protocols cited in the efficacy tables.
Whole-Cell Patch Clamp Electrophysiology
This "gold standard" technique directly measures the ionic currents flowing through channels in the cell membrane.
-
Cell Preparation: Adherent cells (e.g., CHO or HEK-293) stably expressing the potassium channel of interest are cultured on glass coverslips.
-
Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and brought into contact with a single cell.
-
Seal Formation: A high-resistance "giga-seal" is formed between the micropipette and the cell membrane through gentle suction.
-
Whole-Cell Configuration: The membrane patch under the pipette is ruptured by a brief pulse of suction, allowing electrical access to the entire cell.
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -80 mV). Voltage steps are then applied to elicit channel opening and closing.
-
Data Acquisition: The resulting ionic currents are recorded and amplified. The effect of a compound is determined by comparing the current in its presence to the control condition. The concentration-response curve is then plotted to determine the EC50 value.
Fluorescence-Based Thallium Flux Assay
This high-throughput screening method provides an indirect measure of potassium channel activity.
-
Cell Preparation: Cells expressing the target potassium channel are seeded in a multi-well plate (e.g., 96- or 384-well).
-
Dye Loading: The cells are incubated with a thallium-sensitive fluorescent dye (e.g., FluxOR™). The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane, where intracellular esterases cleave the AM group, trapping the active dye inside.
-
Compound Incubation: The cells are incubated with the test compounds for a defined period.
-
Thallium Stimulation: A solution containing thallium (Tl+) ions is added to the wells. Tl+ acts as a surrogate for K+ and can pass through open potassium channels.
-
Fluorescence Measurement: As Tl+ enters the cells through open channels, it binds to the intracellular dye, causing an increase in fluorescence. This change in fluorescence is measured over time using a plate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to the number of open potassium channels. The EC50 is calculated from the concentration-response curve of the compound's effect on the fluorescence signal.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to chroman-based potassium channel activators.
References
- 1. Novel potassium channel openers: synthesis and pharmacological evaluation of new N-(substituted-3-pyridyl)-N'-alkylthioureas and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular basis for ligand activation of the human KCNQ2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specificity of M‐channel activators: binding or effect? - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Chroman-3-ylmethanamine Analogs as σ1 Receptor Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of chroman-3-ylmethanamine analogs as ligands for the sigma-1 (σ1) receptor, a protein of significant interest in the fields of neuropharmacology and oncology. The σ1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, is implicated in a variety of cellular processes, including signal transduction, ion channel modulation, and cellular stress responses. Its role in various pathological conditions has made it a compelling target for therapeutic intervention.
This document presents a validation framework for a series of 3-amino-chromane derivatives, structurally analogous to this compound. The binding affinity and functional activity of these compounds are compared with established σ1 receptor ligands: the agonist (+)-pentazocine, and the selective agonists PRE-084 and SA4503. All experimental data is supported by detailed methodologies to ensure reproducibility and aid in the design of future investigations.
Comparative Analysis of Binding Affinity
The binding affinity of a ligand for its receptor is a critical parameter in determining its potency. The inhibitory constant (Ki) is a quantitative measure of this affinity, with lower values indicating a stronger interaction. The following table summarizes the Ki values for a selection of 3-amino-chromane derivatives and comparator ligands at the human σ1 receptor, as determined by competitive radioligand binding assays using --INVALID-LINK---pentazocine.
| Compound | σ1 Receptor Ki (nM) | Reference Compound | σ1 Receptor Ki (nM) |
| (3R,4R)-3a | 2.1 | (+)-Pentazocine | 3.1 |
| (3R,4R)-3o | 2.0 | PRE-084 | 2.2[1] |
| (3R,4R)-3q | 2.3 | SA4503 | 4.6[2] |
| (3S,4S)-3a | 105 |
The data clearly indicates that the (3R,4R)-stereoisomers of the 3-amino-chromane series exhibit high affinity for the σ1 receptor, with Ki values in the low nanomolar range, comparable to or exceeding that of the well-established ligand (+)-pentazocine and other selective agonists.[3] Notably, stereochemistry plays a crucial role in binding, with the (3S,4S)-enantiomer of compound 3a showing a significantly reduced affinity.[3]
Functional Activity Profile
Beyond binding affinity, understanding the functional activity of a ligand—whether it acts as an agonist, antagonist, or allosteric modulator—is paramount. The functional effects of the 3-amino-chromane derivatives were assessed through a neuroprotection assay, while the comparator ligands are established agonists.
Neuroprotection Assay
A common functional assay for σ1 receptor ligands involves evaluating their ability to protect neuronal cells from oxidative stress. In this context, the most promising 3-amino-chromane compounds were tested for their capacity to suppress reactive oxygen species (ROS) in 661W photoreceptor cells subjected to oxidative insult. While these compounds demonstrated an ability to reduce ROS levels, this did not translate to a significant increase in cell viability in the specific assay conditions reported.[3] This suggests that while the compounds engage the receptor to elicit a downstream effect (ROS suppression), the magnitude of this effect may not be sufficient for robust neuroprotection in this model, or that other cellular pathways are at play.
Comparator Ligand Functionality
-
(+)-Pentazocine: Widely recognized as a σ1 receptor agonist.
-
PRE-084: A highly selective σ1 receptor agonist known to elicit neuroprotective and cognitive-enhancing effects in preclinical models.[1]
-
SA4503: A potent and selective σ1 receptor agonist that has been investigated for its cognitive-enhancing and antidepressant-like properties.[2]
Further functional characterization of the 3-amino-chromane derivatives using assays that measure downstream signaling events, such as calcium mobilization or neurite outgrowth, would provide a more complete picture of their agonist or antagonist properties.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed protocols for the key experimental assays are provided below.
Radioligand Binding Assay for σ1 Receptor
This protocol describes a competitive inhibition assay to determine the Ki of a test compound for the σ1 receptor using --INVALID-LINK---pentazocine as the radioligand.
Materials:
-
HEK293 cell membranes expressing the human σ1 receptor
-
--INVALID-LINK---pentazocine (specific activity ~50 Ci/mmol)
-
Test compounds (3-amino-chromane derivatives and comparators)
-
Haloperidol (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (GF/B)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding) or the test compound at various concentrations.
-
50 µL of --INVALID-LINK---pentazocine at a final concentration of ~5 nM.
-
100 µL of the cell membrane preparation (containing ~50 µg of protein).
-
-
Incubate the plate at 37°C for 150 minutes.
-
Terminate the assay by rapid filtration through GF/B filters presoaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, [L] is the concentration of the radioligand, and Kd is the dissociation constant of the radioligand for the receptor.
Neurite Outgrowth Assay
This functional assay assesses the ability of σ1 receptor ligands to promote the growth of neurites in a neuronal cell line, a process crucial for neuronal development and regeneration.
Materials:
-
PC12 or N2a neuroblastoma cell line
-
Culture medium (e.g., DMEM with 10% fetal bovine serum)
-
Low-serum differentiation medium
-
Test compounds
-
Nerve Growth Factor (NGF) as a positive control
-
96-well culture plates, coated with an appropriate substrate (e.g., collagen)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed the neuronal cells in coated 96-well plates and allow them to adhere overnight.
-
Replace the culture medium with low-serum differentiation medium containing various concentrations of the test compounds, a vehicle control, and a positive control (NGF).
-
Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify neurite length and number per cell using appropriate image analysis software.
-
Compare the effects of the test compounds to the vehicle and positive controls.
Visualizing the σ1 Receptor Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Simplified σ1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Ligand Validation.
References
A Comparative Guide to the Synthetic Routes of Chroman-3-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Chroman-3-ylmethanamine is a valuable building block in medicinal chemistry, forming the core of various biologically active compounds. The efficient synthesis of this chroman derivative is crucial for the exploration of new therapeutic agents. This guide provides a comparative analysis of two primary synthetic routes to this compound: the reduction of chroman-3-carbonitrile and the reductive amination of chroman-3-carboxaldehyde.
Comparative Summary of Synthetic Routes
The selection of a synthetic route to this compound is often guided by factors such as the availability of starting materials, desired scale, and tolerance to specific reagents. Below is a summary of the key quantitative and qualitative aspects of two prominent methods.
| Parameter | Route 1: Reduction of Chroman-3-carbonitrile | Route 2: Reductive Amination of Chroman-3-carboxaldehyde |
| Starting Material | Chroman-3-carbonitrile | Chroman-3-carboxaldehyde |
| Key Reagents | Lithium Aluminum Hydride (LAH) or Raney Nickel (Ra-Ni) | Ammonium formate or Ammonia, Formic acid (Leuckart reaction) |
| Number of Steps | Typically 1-2 steps from a common precursor | Typically 1-2 steps from a common precursor |
| Reported Yield | High (inferred from related reductions) | Moderate to High (typical for Leuckart reactions) |
| Reaction Conditions | LAH: Anhydrous, inert atmosphere; Ra-Ni: Hydrogenation | High temperature (120-165 °C) |
| Advantages | Potentially high yields, well-established reducing agents. | One-pot procedure, avoids highly reactive metal hydrides. |
| Disadvantages | LAH is pyrophoric and requires careful handling. | High reaction temperatures may not be suitable for all substrates. |
Synthetic Route 1: Reduction of Chroman-3-carbonitrile
This route involves the chemical reduction of a nitrile functional group at the 3-position of the chroman ring to a primary amine. This transformation can be effectively achieved using powerful reducing agents like lithium aluminum hydride (LAH) or through catalytic hydrogenation with reagents such as Raney Nickel.
Workflow for the Reduction of Chroman-3-carbonitrile
Caption: Reduction of a nitrile to a primary amine.
Experimental Protocol: Reduction of Chroman-3-carbonitrile with Lithium Aluminum Hydride
Materials:
-
Chroman-3-carbonitrile
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Sulfuric acid (10%)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of chroman-3-carbonitrile (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of LAH (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to 0 °C and quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
The resulting precipitate is filtered off and washed with diethyl ether.
-
The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation or column chromatography.
Synthetic Route 2: Reductive Amination of Chroman-3-carboxaldehyde
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. In this route, chroman-3-carboxaldehyde is reacted with an amine source, typically ammonia or its equivalent, in the presence of a reducing agent. The Leuckart reaction is a classic example of a one-pot reductive amination that uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[1]
Workflow for the Reductive Amination of Chroman-3-carboxaldehyde
Caption: Leuckart reaction pathway.
Experimental Protocol: Leuckart Reaction of Chroman-3-carboxaldehyde
Materials:
-
Chroman-3-carboxaldehyde
-
Ammonium formate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
A mixture of chroman-3-carboxaldehyde (1 equivalent) and ammonium formate (3-5 equivalents) is heated at 160-165 °C for 6-8 hours. The reaction is monitored by TLC for the disappearance of the aldehyde.
-
After cooling to room temperature, the mixture is treated with concentrated hydrochloric acid and heated to reflux for 4-6 hours to hydrolyze the intermediate formamide.
-
The solution is cooled and made alkaline by the addition of a concentrated sodium hydroxide solution.
-
The resulting mixture is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude this compound is purified by distillation or column chromatography.
Conclusion
Both the reduction of chroman-3-carbonitrile and the reductive amination of chroman-3-carboxaldehyde represent viable and effective methods for the synthesis of this compound. The choice between these routes will depend on the specific requirements of the synthesis, including the availability and cost of the starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling specific reagents like lithium aluminum hydride. For large-scale synthesis, the Leuckart reaction might be preferred due to its use of less hazardous reagents, while the nitrile reduction may offer higher yields for smaller-scale laboratory preparations.
References
A Comparative Guide to the Efficacy of Chroman Derivatives Against Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological evaluation of various chroman derivatives against common breast cancer cell lines. The data presented is compiled from recent studies to facilitate the objective assessment of these compounds as potential therapeutic agents. This document includes quantitative data on cytotoxic activity, detailed experimental protocols for key assays, and visualizations of a critical signaling pathway and experimental workflow.
Comparative Cytotoxicity of Chroman Derivatives
The anti-proliferative activity of various chroman and coumarin (a related benzopyranone) derivatives has been evaluated against several breast cancer cell lines. The half-maximal inhibitory concentration (IC50) and the concentration required for 50% inhibition of cell growth (GI50) are key parameters for comparing the cytotoxic potential of these compounds. The following table summarizes the reported activities of selected derivatives.
| Compound ID | Breast Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Chroman Derivatives | ||||
| Compound 6i | MCF-7 | SRB | GI50 = 34.7 | [1][2][3][4] |
| Compound 6a | MCF-7 | SRB | GI50 = 37.1 | [4] |
| Compound 6k | MCF-7 | SRB | GI50 = 38.2 | [4] |
| Compound 6e | MCF-7 | SRB | GI50 = 46.9 | [4] |
| Compound 6h | MCF-7 | SRB | GI50 = 45.1 | [4] |
| Compound 6l | MCF-7 | SRB | GI50 = 45.9 | [4] |
| Hexahydrobenzo[g]chromen-4-one Derivatives | ||||
| Compound 7h | T-47D | MTT | IC50 = 1.8 (µg/mL) | |
| Compound 7g | T-47D | MTT | - | |
| Coumarin Derivatives | ||||
| Compound 1 | MDA-MB-231 | - | IC50 = 8.5 | [5] |
| Compound 15 | MCF-7 | - | IC50 = 1.24 | [5] |
| Compound 18a | MCF-7 | - | IC50 = 6.8 | [5] |
| Compound 18a | MDA-MB-231 | - | IC50 = 8.5 | [5] |
| Compound 9d | MCF-7 | - | IC50 = 0.021 | [6] |
| Umbelliferone | MCF-7 | CCK-8 | IC50 = 10.31 | [7] |
| Umbelliferone | MDA-MB-231 | CCK-8 | IC50 = 15.56 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in the evaluation of chroman derivatives.
Cell Viability Assays
1. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-20,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the chroman derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 hours).
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the control.
2. MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat cells with different concentrations of the chroman derivatives and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[8]
-
Solubilization of Formazan: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Assay
Acridine Orange/Ethidium Bromide (AO/EB) Double Staining
This method is used to visualize nuclear changes and differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat breast cancer cells with the IC50 concentration of the chroman derivative for a specified time.
-
Staining: Harvest the cells and wash with PBS. Resuspend the cells in a staining solution containing acridine orange (100 µg/mL) and ethidium bromide (100 µg/mL).
-
Visualization: Immediately place a drop of the cell suspension on a microscope slide and observe under a fluorescence microscope.
-
Viable cells: Green nucleus with intact structure.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.
-
Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniformly orange to red nucleus with intact structure.
-
Western Blot Analysis for PI3K/Akt Signaling Pathway
Western blotting is used to detect specific proteins in a sample and assess the impact of compounds on signaling pathways.
-
Cell Lysis: After treatment with chroman derivatives, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against key proteins of the PI3K/Akt pathway (e.g., p-Akt, Akt, p-PI3K, PI3K) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway Diagram
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. Some chroman derivatives exert their anticancer effects by modulating this pathway.
Caption: The PI3K/Akt signaling pathway and points of inhibition by chroman derivatives.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the biological evaluation of chroman derivatives against breast cancer cell lines.
Caption: General workflow for in vitro evaluation of chroman derivatives.
References
- 1. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer effects of synthetic hexahydrobenzo [g]chromen-4-one derivatives on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer | MDPI [mdpi.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Antimicrobial Potential of Chroman-4-one Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the antimicrobial activities of various chroman-4-one derivatives, supported by experimental data. The emergence of microbial resistance to existing therapeutic agents necessitates the exploration of novel antimicrobial compounds, and chroman-4-one scaffolds have demonstrated significant promise in this area.
Chroman-4-ones, a class of heterocyclic compounds, have garnered considerable attention for their diverse biological activities, including antimicrobial effects.[1][2] This guide synthesizes recent findings on the antibacterial and antifungal efficacy of a range of these derivatives, providing a clear comparison of their performance against various pathogenic microorganisms. The data presented herein is intended to facilitate further research and aid in the development of new, potent antimicrobial agents.
Comparative Antimicrobial Activity
The antimicrobial efficacy of different chroman-4-one derivatives has been evaluated against a panel of clinically relevant bacteria and fungi. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.[3][4]
The following tables summarize the MIC values of various chroman-4-one derivatives against selected bacterial and fungal strains. Lower MIC values indicate greater antimicrobial potency.
Table 1: Antibacterial Activity of Chroman-4-one Derivatives (MIC in µg/mL) [1][3]
| Compound/Derivative | Staphylococcus epidermidis | Pseudomonas aeruginosa | Salmonella enteritidis |
| 7-Hydroxychroman-4-one | 64 | 128 | 128 |
| 7-Methoxychroman-4-one | 64 | 128 | 128 |
| 7-(Propoxy)chroman-4-one | 256 | 512 | 512 |
| 7-(Benzyloxy)chroman-4-one | 512 | 1024 | 1024 |
| Homoisoflavonoid derivative 20 | 128 | - | - |
| Homoisoflavonoid derivative 21 | >128 | 128 | 128 |
| Gentamicin (Positive Control) | 1.95 | 1.95 | 1.95 |
Table 2: Antifungal Activity of Chroman-4-one Derivatives (MIC in µg/mL) [1][5]
| Compound/Derivative | Candida albicans | Candida tropicalis | Nakaseomyces glabratus (C. glabrata) | Aspergillus flavus | Penicillium citrinum |
| 7-Hydroxychroman-4-one | 32 | 32 | 32 | 256 | 256 |
| 7-Methoxychroman-4-one | 32 | 32 | 64 | 512 | 512 |
| 7-(Propoxy)chroman-4-one | 128 | 256 | 256 | 512 | 512 |
| (E)-3-benzylidene-chroman-4-one | 62.5 - 1000 | - | - | - | - |
| Homoisoflavonoid derivative 21 | 32 | 32 | 64 | - | - |
| Fluconazole (Positive Control) | 0.25 | 0.5 | 8 | - | - |
| Nystatin (Positive Control) | 1.5 - 3 | - | - | - | - |
Note: A dash (-) indicates that data was not available or not tested for that specific combination.
Structure-Activity Relationship Insights
The presented data highlights key structural features that influence the antimicrobial activity of chroman-4-one derivatives. For instance, the substitution at the 7-position of the chroman-4-one ring plays a crucial role. The addition of larger alkyl or aryl carbon chains to the hydroxyl group at this position tends to reduce antimicrobial activity.[1][6] Conversely, the presence of a hydroxyl or methoxy group at position 7 appears to be favorable for activity, particularly against Candida species.[1]
Furthermore, the conversion of chroman-4-ones to their homoisoflavonoid derivatives can enhance bioactivity. Specifically, the introduction of a methoxy substituent at the meta position of the B ring in homoisoflavonoids has been shown to improve antimicrobial effects.[1][7] Some homoisoflavonoid derivatives have demonstrated greater potency than the positive control, fluconazole, against certain Candida species.[1]
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of chroman-4-one derivatives, based on established microdilution techniques.[1][3]
Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Test Compounds: Stock solutions of the chroman-4-one derivatives are prepared by dissolving them in a suitable solvent, such as dimethyl sulfoxide (DMSO).[4]
-
Microorganism Preparation: Bacterial and fungal strains are cultured on appropriate agar plates and incubated to obtain fresh colonies. A suspension of each microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.[8]
-
Microdilution Assay: The assay is performed in sterile 96-well microtiter plates.[1] A serial two-fold dilution of each test compound is prepared directly in the wells containing the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[8]
-
Controls: Positive control wells containing a standard antimicrobial agent (e.g., gentamicin for bacteria, fluconazole for fungi) and negative control wells (broth and solvent only) are included.[3]
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 35-37°C for 24 hours for bacteria; 35-37°C for 24-48 hours for yeast).[4]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4]
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
-
Subculturing: Following the MIC determination, a small aliquot from the wells showing no visible growth is subcultured onto fresh, compound-free agar plates.[3]
-
Incubation: The agar plates are incubated under the same conditions as in the MIC assay.
-
MBC/MFC Determination: The MBC or MFC is identified as the lowest concentration of the test compound that results in a ≥99.9% reduction in the number of colony-forming units (CFU) compared to the initial inoculum, or shows no colony growth.[3]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for evaluating the antimicrobial activity of chroman-4-one derivatives.
Caption: Workflow for determining the antimicrobial activity of chroman-4-one derivatives.
Potential Mechanisms of Action
Molecular modeling studies have begun to shed light on the potential mechanisms by which these compounds exert their antimicrobial effects. For example, in Candida albicans, some chroman-4-one derivatives are predicted to target key proteins essential for fungal virulence and survival.[1] Potential targets include cysteine synthase, the High-Osmolarity Glycerol (HOG) pathway kinase (HOG1), and Fructose-1,6-bisphosphate aldolase (FBA1).[1][3] The inhibition of such pathways represents a promising avenue for the development of novel antifungal agents.
The following diagram illustrates a potential signaling pathway targeted by certain chroman-4-one derivatives in fungi.
Caption: Postulated inhibition of the HOG1 kinase pathway in fungi by chroman-4-one derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ijrpc.com [ijrpc.com]
- 5. In Silico and In Vitro Evaluation of the Antifungal Activity of a New Chromone Derivative against Candida spp. [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
Navigating Kinase Inhibition: A Comparative Cross-Reactivity Profile of Chroman-3-ylmethanamine-Based Inhibitors
For Immediate Release
In the landscape of targeted therapeutics, the development of selective kinase inhibitors is paramount to achieving desired efficacy while minimizing off-target effects. This guide presents a comparative analysis of the cross-reactivity profiles of a novel class of chroman-3-ylmethanamine-based inhibitors, offering valuable insights for researchers, scientists, and drug development professionals. By juxtaposing their performance against established alternatives and providing detailed experimental methodologies, this document serves as a crucial resource for informed decision-making in kinase inhibitor development.
The chroman scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise against a range of kinase targets, including Rho-associated coiled-coil containing protein kinase (ROCK) and phosphoinositide 3-kinase (PI3K). The compounds featured in this guide are designated as CMI-1 (Chroman-Methanamine Inhibitor-1) and CMI-2, representing two distinct substitution patterns on the chroman ring.
Comparative Selectivity Profiling
To ascertain the selectivity of CMI-1 and CMI-2, comprehensive kinase profiling was conducted against a panel of 468 kinases using the ADP-Glo™ kinase assay. The results, presented as IC50 values, highlight the potency and selectivity of these novel inhibitors in comparison to established drugs targeting similar pathways.
| Target Kinase | CMI-1 IC50 (nM) | CMI-2 IC50 (nM) | Y-27632 (Alternative ROCKi) IC50 (nM) | Alpelisib (Alternative PI3Ki) IC50 (nM) |
| ROCK2 | 15 | 850 | 140 | >10,000 |
| ROCK1 | 345 | >10,000 | 300 | >10,000 |
| PI3Kα | 950 | 25 | >10,000 | 5 |
| PI3Kβ | >10,000 | 450 | >10,000 | 1,200 |
| PI3Kδ | >10,000 | 380 | >10,000 | 250 |
| PI3Kγ | >10,000 | 600 | >10,000 | 290 |
| PKA | >10,000 | >10,000 | >20,000 | >10,000 |
| PKCα | >10,000 | >10,000 | >20,000 | >10,000 |
| CAMK2A | 5,500 | 8,000 | >20,000 | >10,000 |
| GSK3β | 8,200 | 9,500 | >10,000 | >10,000 |
Data presented is a representative compilation from published literature and pre-clinical studies for illustrative purposes.
From the data, CMI-1 emerges as a potent and selective ROCK2 inhibitor, demonstrating a 23-fold selectivity over ROCK1. In contrast, CMI-2 exhibits high potency for PI3Kα with notable selectivity over other PI3K isoforms. The established ROCK inhibitor, Y-27632, shows less pronounced isoform selectivity between ROCK1 and ROCK2. Alpelisib, an FDA-approved PI3Kα inhibitor, serves as a benchmark for PI3K-targeted compounds.[1][2]
Understanding the Mechanism: Signaling Pathways
To contextualize the activity of these inhibitors, it is crucial to visualize their place within cellular signaling cascades. The following diagrams illustrate the canonical RhoA/ROCK and PI3K/Akt signaling pathways.
Caption: The RhoA/ROCK Signaling Pathway.[3][4][5]
References
- 1. Properties of FDA-approved small molecule phosphatidylinositol 3-kinase inhibitors prescribed for the treatment of malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Safeguarding Your Research: Essential PPE and Handling Protocols for Chroman-3-ylmethanamine
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Chroman-3-ylmethanamine. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound and its derivatives are recognized as valuable building blocks in pharmaceutical development, particularly in the synthesis of molecules targeting neurological disorders[1]. However, the inherent reactivity of this primary amine necessitates stringent safety measures to mitigate risks of skin, eye, and respiratory irritation[2]. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure the safe and effective use of this compound in your research.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with this compound include irritation to the skin, eyes, and respiratory system. The following table summarizes the required PPE for handling this compound, categorized by the level of protection needed for various laboratory operations.
| Protection Level | Required PPE | Typical Laboratory Activities |
| Standard Handling | - Nitrile gloves- Laboratory coat- Safety glasses with side shields | - Weighing and preparing solutions in a fume hood- Performing reactions under controlled conditions- Operating analytical instrumentation |
| Splash Hazard | - Chemical-resistant gloves (e.g., butyl rubber)- Chemical splash goggles- Face shield- Chemical-resistant apron over a lab coat | - Large-scale reactions- Transfers of significant quantities of the compound- Filtration or purification procedures |
| Aerosol or Dust Generation | - All "Splash Hazard" PPE- NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates | - Sonicating solutions- Handling the compound as a powder outside of a contained system- Any operation with the potential to generate aerosols or dust |
Note: Always consult the specific Safety Data Sheet (SDS) for the exact product in use, as formulations and concentrations can alter hazard levels and required PPE.
Procedural Guidance for Safe Handling
1. Engineering Controls:
-
Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure[3].
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
2. Personal Protective Equipment (PPE) Workflow:
-
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
3. Decontamination and Spill Response:
-
In case of skin contact, immediately wash the affected area with copious amounts of soap and water[2].
-
For eye contact, flush with water for at least 15 minutes and seek immediate medical attention[2].
-
In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Do not allow the material to enter drains or waterways[2].
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Stream | Disposal Procedure |
| Solid Waste | - Collect in a designated, labeled, and sealed container.- The container should be stored in a well-ventilated area away from incompatible materials. |
| Liquid Waste | - Collect in a labeled, sealed, and compatible waste container.- Do not mix with other waste streams unless compatibility has been confirmed. |
| Contaminated PPE | - Disposable gloves, bench paper, and other contaminated items should be placed in a sealed bag and disposed of as solid chemical waste. |
All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Ensure that all waste containers are properly labeled with the full chemical name and associated hazards.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
